2-Aminoacridin-9(10H)-one hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-amino-10H-acridin-9-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O.ClH/c14-8-5-6-12-10(7-8)13(16)9-3-1-2-4-11(9)15-12;/h1-7H,14H2,(H,15,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AARHWXRIFFJKLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(N2)C=CC(=C3)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70735296 | |
| Record name | 2-Aminoacridin-9(10H)-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70735296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
727388-68-3 | |
| Record name | 2-Aminoacridin-9(10H)-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70735296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Fluorescent Properties of 2-Aminoacridin-9(10H)-one Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Aminoacridin-9(10H)-one, often referred to as 2-aminoacridone, is a heterocyclic aromatic compound notable for its intrinsic fluorescence.[1] As a derivative of the acridone core structure, this molecule has garnered attention in various scientific fields, particularly as a fluorescent probe for biophysical and cellular studies. Its utility stems from a combination of favorable photophysical properties, including strong fluorescence and sensitivity to the local environment.[1] This solvatochromic behavior, where the spectral properties shift in response to solvent polarity, makes it a valuable tool for investigating molecular interactions and micro-environmental changes.[1][2] This technical guide provides an in-depth overview of the core fluorescent properties of 2-aminoacridin-9(10H)-one, detailed experimental protocols for its characterization and application, and a summary of its synthesis.
Core Fluorescent Properties
The fluorescence of 2-aminoacridone is characterized by its excitation and emission spectra, quantum yield (ΦF), and fluorescence lifetime (τ). These properties are highly dependent on the solvent and local chemical environment, a crucial consideration for experimental design.[1][2]
Data Presentation: Spectral and Photophysical Properties
The quantitative spectral data for 2-aminoacridone and related derivatives are summarized below. The variations in these values highlight the influence of the molecular environment on the fluorophore's electronic states.
| Property | Value | Solvent / Conditions | Source |
| Excitation Maximum (λex) | 429 nm | Not Specified | [1][3] |
| 428 nm | Not Specified | [1] | |
| 425 nm | Not Specified | [1] | |
| 420 nm | 0.1 M Tris, pH 8.0 | [1] | |
| 386 nm | Not Specified (for Acd) | [2] | |
| 405 nm | PBS (for 9AA** derivative) | [4] | |
| Emission Maximum (λem) | 529 nm | Not Specified | [1][3] |
| 525 nm | Not Specified | [1] | |
| 532 nm | Not Specified | [1] | |
| 542 nm | 0.1 M Tris, pH 8.0 | [1] | |
| Quantum Yield (ΦF) | 0.95 | Water (for Acd) | [2] |
| 0.29 | THF (for Acd) | [2] | |
| 0.95 ± 0.02 | Water (for 9AA** derivative) | [4] | |
| 0.99 | Ethanol (for 9-Aminoacridine) | [5] | |
| Fluorescence Lifetime (τ) | ~15 ns | Not Specified (for Acd) | [2] |
| 17.0 ns | PBS (for 9AA** derivative) | [4] |
*Note: Acd refers to Acridon-2-ylalanine, a derivative where the acridone core is attached to an alanine residue.[2] **Note: 9AA refers to 9-Aminoacridine.[4] ***Note: Quantum yield and lifetime are particularly sensitive to the specific derivative and environment.
Experimental Protocols
Accurate characterization and application of 2-aminoacridone hydrochloride require meticulous experimental procedures. The following sections detail protocols for measuring its fluorescence spectrum, determining its quantum yield, and a general method for its synthesis.
Measurement of the Fluorescence Spectrum
This protocol outlines the steps to determine the excitation and emission spectra of 2-aminoacridone using a standard spectrofluorometer.[1]
-
Objective: To identify the wavelengths of maximum excitation (λex) and emission (λem).
-
Materials:
-
2-aminoacridin-9(10H)-one hydrochloride powder
-
Spectroscopic grade solvent (e.g., ethanol, DMSO, or a specific buffer)
-
Spectrofluorometer
-
Quartz cuvettes
-
-
Procedure:
-
Solution Preparation: Prepare a dilute solution of the compound in the chosen solvent. The concentration should be low enough to avoid inner filter effects.
-
Emission Spectrum Measurement:
-
Excitation Spectrum Measurement:
-
Determination of Fluorescence Quantum Yield (Relative Method)
The comparative method is widely used to determine the fluorescence quantum yield (ΦF) by comparing the sample's fluorescence to a standard with a known quantum yield.[1]
-
Objective: To calculate the ΦF of 2-aminoacridone relative to a standard.
-
Materials:
-
2-aminoacridone hydrochloride
-
Quantum yield standard (e.g., quinine sulfate in 0.5 M H₂SO₄, ΦF = 0.54).[1]
-
Spectroscopic grade solvent
-
UV-Vis spectrophotometer
-
Spectrofluorometer
-
Quartz cuvettes
-
-
Procedure:
-
Solution Preparation: Prepare a series of five to six dilutions for both the sample and the standard in the same solvent. Concentrations should be adjusted to yield absorbance values between 0.02 and 0.1 at the excitation wavelength to minimize re-absorption effects.[1]
-
Absorbance Measurement: Using a UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.[1]
-
Fluorescence Measurement: Using a spectrofluorometer, record the corrected emission spectrum for each solution at the same excitation wavelength used for the absorbance measurements.[1]
-
Data Analysis:
-
Integrate the area under the fluorescence emission curve for each solution.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
The quantum yield of the sample (Φ_s) is calculated using the following equation: Φ_s = Φ_r * (Grad_s / Grad_r) * (n_s² / n_r²) Where:
-
Φ_r is the quantum yield of the reference standard.
-
Grad_s and Grad_r are the gradients of the plots for the sample and reference, respectively.
-
n_s and n_r are the refractive indices of the sample and reference solutions (if different).
-
-
-
General Synthesis of Acridone Derivatives
A common route for synthesizing the acridone core involves an initial Ullmann condensation followed by acid-catalyzed cyclization.[6]
-
Objective: To synthesize the acridone scaffold from precursor molecules.
-
Materials:
-
2-bromobenzoic acid
-
Appropriate aniline derivative (e.g., p-anisidine for an amino precursor)
-
Potassium carbonate (K₂CO₃)
-
Copper (Cu) powder
-
Ethanol (EtOH)
-
Polyphosphoric acid (PPA)
-
-
Procedure:
-
Ullmann Condensation:
-
Cyclization:
-
Applications and Signaling
The unique photophysical properties of 2-aminoacridone hydrochloride make it suitable for various advanced applications in research.
Fluorescent Probing and FRET
As a fluorophore, 2-aminoacridone can be incorporated into larger molecules, such as amino acids (e.g., Acridon-2-ylalanine or Acd), to create fluorescent probes.[2] These probes can be used to label proteins and monitor conformational changes, binding events, or enzymatic activity.[2] The long fluorescence lifetime of acridone derivatives (~15 ns) makes them particularly useful for fluorescence lifetime imaging microscopy (FLIM) and for creating Förster Resonance Energy Transfer (FRET) pairs.[2] For instance, Acd can serve as a FRET donor with common fluorophores like fluorescein or rhodamine.[2]
Environmental Sensing
The fluorescence of acridone derivatives is often sensitive to the polarity of the solvent and the local pH.[2][7] For example, the quantum yield of Acd changes dramatically from 0.95 in water to 0.29 in the less polar solvent THF, demonstrating its solvatochromic nature.[2] Furthermore, the protonation state of the amino group and the heterocyclic nitrogen can alter the electronic structure, leading to shifts in the emission spectrum. This property has been explored to develop acridine-based fluorescent pH indicators, which can be used to monitor pH changes in biological systems or chemical reactions.[8][9][10]
References
- 1. benchchem.com [benchchem.com]
- 2. Efficient Synthesis and In Vivo Incorporation of Acridon-2-ylalanine, a Fluorescent Amino Acid for Lifetime and FRET/LRET Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Spectrum [2-Aminoacridone] | AAT Bioquest [aatbio.com]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Recent developments in the synthesis and biological activity of acridine/acridone analogues - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01026E [pubs.rsc.org]
- 7. par.nsf.gov [par.nsf.gov]
- 8. 9-Aminoacridine | C13H10N2 | CID 7019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. The 'delta pH'-probe 9-aminoacridine: response time, binding behaviour and dimerization at the membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An unexpected dual-response pH probe based on acridine - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Core Mechanism of 2-Aminoacridin-9(10H)-one Hydrochloride: A Technical Guide for Researchers
Disclaimer: Direct experimental data on the specific mechanism of action for 2-Aminoacridin-9(10H)-one hydrochloride is limited in the current body of scientific literature. This guide provides an in-depth analysis based on the well-documented activities of the broader acridine and acridone pharmacophores, to which 2-Aminoacridin-9(10H)-one belongs. The mechanisms detailed herein are likely to be relevant but may not be fully representative of the specific actions of the hydrochloride salt of 2-Aminoacridin-9(10H)-one.
Introduction to the Acridine/Acridone Scaffold
Acridine and its oxidized counterpart, acridone, are classes of nitrogen-containing heterocyclic compounds that have long been a subject of intense interest in medicinal chemistry.[1] Their planar tricyclic structure is a key feature that enables them to interact with various biological macromolecules, leading to a broad spectrum of pharmacological activities.[1][2] These activities include anticancer, antimicrobial, antiparasitic, and anti-inflammatory effects.[1][3] The core mechanism of many acridine and acridone derivatives is attributed to their ability to intercalate into DNA and inhibit the function of essential enzymes such as topoisomerases.[1][4]
Primary Mechanisms of Action of Acridine and Acridone Derivatives
The biological effects of acridine and acridone compounds are multifaceted. The primary mechanisms of action, extrapolated for 2-Aminoacridin-9(10H)-one, are detailed below.
DNA Intercalation and Topoisomerase Inhibition
A hallmark of many acridine derivatives is their function as DNA intercalators.[2][5] The planar aromatic ring system of the acridine core inserts itself between the base pairs of the DNA double helix. This interaction can disrupt DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[5][6]
Furthermore, this intercalation can stabilize the complex formed between DNA and topoisomerase enzymes, particularly topoisomerase II.[4][7] Topoisomerases are crucial for resolving DNA topological problems during replication, transcription, and chromosome segregation.[8] By trapping the topoisomerase-DNA cleavage complex, acridine derivatives prevent the re-ligation of the DNA strands, leading to the accumulation of DNA double-strand breaks and subsequent cell death.[7][8] Some acridine-based agents act as catalytic inhibitors of topoisomerase II, which inhibit the enzyme's activity without generating DNA strand breaks, a mechanism that could potentially reduce the risk of secondary malignancies.[9][10]
Experimental Protocol: Topoisomerase II Decatenation Assay
This assay is a common method to evaluate the inhibitory effect of a compound on topoisomerase II activity.
Materials:
-
Kinetoplast DNA (kDNA) - a network of catenated DNA circles
-
Human Topoisomerase II enzyme
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 120 mM KCl, 10 mM MgCl2, 0.5 mM ATP, 0.5 mM DTT)
-
This compound (or other test compound) at various concentrations
-
DNA loading dye
-
Agarose gel and electrophoresis equipment
-
DNA staining agent (e.g., ethidium bromide)
-
UV transilluminator
Procedure:
-
Prepare reaction mixtures containing assay buffer, kDNA, and the test compound at various concentrations.
-
Initiate the reaction by adding human topoisomerase II to each mixture.
-
Incubate the reactions at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution (e.g., containing EDTA and SDS).
-
Add DNA loading dye to each sample and load onto an agarose gel.
-
Perform electrophoresis to separate the catenated kDNA from the decatenated DNA circles.
-
Stain the gel with a DNA staining agent and visualize the bands under UV light.
-
Inhibition is observed as a decrease in the amount of decatenated DNA compared to the control without the inhibitor.
Inhibition of Ribosome Biogenesis
Recent studies have revealed that 9-aminoacridine can potently inhibit ribosome biogenesis. This occurs through a dual mechanism: the inhibition of the transcription of ribosomal RNA (pre-rRNA) by RNA Polymerase I and the disruption of the processing of already synthesized pre-rRNAs.[5] This leads to a rapid shutdown of ribosome production, a process that is essential for cell growth and proliferation, and is often upregulated in cancer cells.[5]
Experimental Protocol: Metabolic Labeling of pre-rRNA
This method is used to assess the rate of new rRNA synthesis.
Materials:
-
Cell culture medium (e.g., DMEM)
-
Fetal bovine serum
-
Penicillin/Streptomycin
-
Phosphate-free medium
-
[³²P]-orthophosphate
-
Test compound (e.g., 9-aminoacridine)
-
RNA extraction reagents
-
Agarose gel electrophoresis equipment
-
Phosphorimager
Procedure:
-
Culture mammalian cells (e.g., NIH 3T3 or HT1080) to a suitable confluency.
-
Incubate the cells in phosphate-free medium for a short period (e.g., 15 minutes).
-
Add [³²P]-orthophosphate to the medium to label newly synthesized RNA for a defined pulse period (e.g., 30 minutes).
-
Remove the labeling mix and incubate the cells in complete growth medium with or without the test compound for various chase times.
-
Isolate total cellular RNA at each time point.
-
Resolve the RNA samples on an agarose gel.
-
Transfer the RNA to a nylon membrane and analyze the radiolabeled pre-rRNA species using a phosphorimager.
-
A decrease in the levels of newly synthesized pre-rRNA in the presence of the compound indicates inhibition of ribosome biogenesis.[5]
Modulation of Cellular Signaling Pathways
Acridine derivatives have been shown to influence key signaling pathways that regulate cell survival, proliferation, and apoptosis.[5][7][11] These include:
-
PI3K/AKT/mTOR Pathway: This pathway is a central regulator of cell growth and survival. Inhibition of this pathway can lead to decreased cell proliferation and increased apoptosis.
-
NF-κB Pathway: The NF-κB pathway is involved in inflammatory responses and cell survival. Inhibition of NF-κB can sensitize cancer cells to apoptosis.[5]
-
p53 Pathway: The tumor suppressor protein p53 is a critical regulator of the cell cycle and apoptosis. Some acridine derivatives can activate p53, leading to cell cycle arrest or apoptosis in cancer cells.[5]
Quantitative Data on Acridine Derivatives
The following tables summarize the available quantitative data for various 9-aminoacridine derivatives, providing a comparative overview of their anticancer potency.
Table 1: Comparative Cytotoxicity of 9-Aminoacridine Analogs
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| 9-Aminoacridine | HT-29 | Colon Carcinoma | 0.019 |
| 9-Aminoacridine | PC3 | Prostate Cancer | >50 |
| 9-Aminoacridine | A549 | Lung Cancer | >50 |
| Amsacrine (m-AMSA) | HCT116 | Colon Carcinoma | Varies |
| Amsacrine (m-AMSA) | HepG2 | Hepatocellular Carcinoma | Varies |
Data compiled from multiple studies to provide a comparative overview.[5]
Table 2: Topoisomerase II Inhibitory Activity of 9-Aminoacridine Derivatives
| Compound | Cell Line | Cancer Type | EC50 (µM) |
| Acridine-based catalytic inhibitor 1 | H460 | NSCLC | 8.15 - 42.09 |
| Acridine-based catalytic inhibitor 2 | A549 | NSCLC | 8.15 - 42.09 |
| Acridine-based catalytic inhibitor 3 | H2009 | NSCLC | 8.15 - 42.09 |
| Acridine-based catalytic inhibitor 4 | H2030 | NSCLC | 8.15 - 42.09 |
EC50 values represent the concentration range for a series of acridine-based catalytic inhibitors of TOPOII.[9]
Visualizing the Mechanisms: Signaling Pathways and Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways potentially affected by this compound and a typical experimental workflow.
Caption: Proposed inhibition of the PI3K/AKT/mTOR signaling pathway.
Caption: Proposed inhibition of the NF-κB signaling pathway.
Caption: Experimental workflow for Topoisomerase II inhibition assay.
Conclusion
While specific mechanistic studies on this compound are not yet prevalent, the extensive research on the acridine and acridone chemical classes provides a strong foundation for understanding its likely biological activities. The core mechanisms are anticipated to involve DNA intercalation and the subsequent inhibition of topoisomerase II, leading to cytotoxic effects. Additionally, the inhibition of ribosome biogenesis and modulation of key cellular signaling pathways such as PI3K/AKT/mTOR and NF-κB are highly probable contributors to its overall pharmacological profile. Further research is warranted to elucidate the precise molecular targets and to quantify the activity of this specific compound, which will be crucial for its potential development as a therapeutic agent.
References
- 1. Recent developments in the synthesis and biological activity of acridine/acridone analogues - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01026E [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Stability, and Biological Evaluation of Novel Aminoderivatives Incorporating the Aza-Acridine Scaffold | MDPI [mdpi.com]
- 4. Making sure you're not a bot! [mostwiedzy.pl]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and anticancer study of 9-aminoacridine derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 7. Targeting DNA topoisomerase II in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]
- 9. Targeting Topoisomerase II Activity in NSCLC with 9-Aminoacridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Optimization of New Catalytic Topoisomerase II Inhibitors as an Anti-Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2-Aminoacridone | C13H10N2O | CID 121965 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the DNA Intercalation Mechanism of 2-Aminoacridin-9(10H)-one Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the DNA intercalation mechanism of 2-Aminoacridin-9(10H)-one hydrochloride, a member of the aminoacridine class of compounds known for their interactions with nucleic acids. While specific quantitative binding and thermodynamic data for this exact hydrochloride salt are not extensively available in the public domain, this guide synthesizes data from closely related 9-aminoacridine derivatives to provide a robust model of its interaction with DNA. The core of this guide focuses on the biophysical techniques used to characterize this interaction, including detailed experimental protocols for UV-Vis spectroscopy, fluorescence spectroscopy, circular dichroism, and isothermal titration calorimetry. Furthermore, it delves into the downstream cellular consequences of this DNA intercalation, particularly the inhibition of topoisomerase enzymes and the modulation of key signaling pathways. Molecular docking, a computational approach to visualizing this interaction, is also discussed. This guide is intended to be a valuable resource for researchers investigating the therapeutic potential of acridine-based compounds.
Introduction: The Acridine Scaffold and DNA Intercalation
Acridine and its derivatives are a class of heterocyclic aromatic compounds characterized by a planar tricyclic ring system. This planarity is a key structural feature that allows them to insert, or intercalate, between the base pairs of double-stranded DNA[1]. This non-covalent interaction is primarily driven by π-π stacking interactions between the aromatic rings of the acridine molecule and the DNA base pairs[1]. Upon intercalation, these compounds induce significant conformational changes in the DNA, including unwinding of the double helix and an increase in its length[2]. These structural perturbations interfere with essential cellular processes such as DNA replication and transcription, forming the basis of the biological activities of many acridine derivatives, including their use as anticancer agents[1][2]. 2-Aminoacridin-9(10H)-one, as a member of this family, is presumed to share this fundamental mechanism of action.
The Molecular Mechanism of Intercalation
The process of DNA intercalation by a planar molecule like 2-Aminoacridin-9(10H)-one can be conceptualized as a multi-step process. Initially, the cationic acridine derivative is electrostatically attracted to the anionic phosphate backbone of the DNA. Following this initial association, the planar ring system inserts itself into the space between adjacent base pairs, a process often accompanied by a localized unwinding of the DNA helix to accommodate the intercalator. The stability of the resulting complex is maintained by a combination of van der Waals forces and hydrophobic interactions.
Caption: A logical workflow of the DNA intercalation process.
Quantitative Analysis of DNA Binding
While specific quantitative data for this compound is limited, studies on closely related N-substituted acridine-9-amines provide valuable insights into the thermodynamics of DNA intercalation. These studies, employing techniques such as UV-Vis spectrophotometry, fluorescence spectroscopy, and isothermal titration calorimetry (ITC), reveal that the binding is an enthalpy-driven process[3].
Table 1: Thermodynamic Parameters for the Binding of N-Substituted Acridine-9-Amines to Calf Thymus DNA
| Compound Class | log(KA) | ΔG (kcal·mol-1) | ΔH (kcal·mol-1) | TΔS (kcal·mol-1) | Reference |
| Acridine-9-amine derivatives | 2.59 - 5.50 | -7.51 to -6.75 | -11.58 to -3.83 | -4.83 to 3.68 | [3] |
Note: The data presented is for a series of N-substituted acridine-9-amines and serves as a representative model for the binding of this compound.
Detailed Experimental Protocols
The following sections provide detailed, generalized protocols for the key biophysical techniques used to study the DNA intercalation of this compound. Researchers should optimize these protocols for their specific experimental conditions.
UV-Visible Spectrophotometry
UV-Vis spectroscopy is a fundamental technique to monitor the interaction between a small molecule and DNA. Intercalation typically leads to hypochromism (a decrease in absorbance) and a bathochromic shift (red shift) in the absorption spectrum of the acridine compound.
Experimental Protocol:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in a suitable buffer (e.g., 10 mM Tris-HCl, 50 mM NaCl, pH 7.4).
-
Prepare a stock solution of calf thymus DNA (ctDNA) in the same buffer. Determine the concentration of ctDNA spectrophotometrically using an extinction coefficient of 6600 M-1cm-1 at 260 nm.
-
-
Titration:
-
In a quartz cuvette, place a fixed concentration of this compound (e.g., 20 µM).
-
Record the initial absorption spectrum (typically from 300 to 500 nm).
-
Incrementally add small aliquots of the ctDNA stock solution to the cuvette.
-
After each addition, mix thoroughly and allow the solution to equilibrate for 5 minutes before recording the absorption spectrum.
-
-
Data Analysis:
-
Correct the spectra for the dilution effect of adding the DNA solution.
-
Plot the absorbance at the wavelength of maximum absorption (λmax) of the acridine compound as a function of the DNA concentration.
-
The binding constant (Kb) can be determined by fitting the data to the Wolfe-Shimer equation or a similar binding model.
-
Caption: A workflow diagram for a typical UV-Vis titration experiment.
Fluorescence Spectroscopy
The intrinsic fluorescence of 2-Aminoacridin-9(10H)-one can be utilized to study its DNA binding. Intercalation into the hydrophobic environment between DNA base pairs often leads to an enhancement of fluorescence intensity and a blue shift in the emission maximum. Alternatively, fluorescence quenching assays can be employed.
Experimental Protocol:
-
Preparation of Solutions:
-
Prepare solutions as described for UV-Vis spectrophotometry. The concentration of the fluorescent compound should be kept low to avoid self-quenching.
-
-
Fluorescence Titration:
-
In a quartz fluorescence cuvette, place a fixed concentration of this compound.
-
Set the excitation wavelength (λex) and record the initial emission spectrum (λem).
-
Incrementally add aliquots of the ctDNA stock solution.
-
After each addition, mix and equilibrate before recording the emission spectrum.
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum as a function of DNA concentration.
-
The binding constant can be determined using the Stern-Volmer equation for quenching studies or other appropriate binding models for fluorescence enhancement.
-
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful technique to investigate conformational changes in DNA upon ligand binding. While DNA is chiral, 2-Aminoacridin-9(10H)-one is achiral. However, upon binding to the chiral DNA, an induced CD (ICD) signal is observed in the absorption region of the acridine compound, providing evidence of binding. Changes in the intrinsic CD spectrum of DNA can also indicate conformational alterations.
Experimental Protocol:
-
Preparation of Solutions:
-
Prepare solutions in a low-salt buffer to minimize interference.
-
-
CD Measurements:
-
Record the CD spectrum of the buffer alone as a baseline.
-
Record the CD spectrum of the DNA solution.
-
Record the CD spectrum of the this compound solution (which should be zero).
-
Prepare a sample containing both DNA and the acridine compound and record its CD spectrum.
-
The ICD spectrum is obtained by subtracting the spectrum of the DNA alone from the spectrum of the complex.
-
-
Data Analysis:
-
The sign and magnitude of the ICD signal can provide information about the geometry of the intercalation complex[4].
-
Changes in the DNA CD bands (typically around 245 nm and 275 nm) can indicate changes in DNA helicity.
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n)[5].
Experimental Protocol:
-
Sample Preparation:
-
Prepare the this compound and DNA solutions in the exact same buffer to minimize heats of dilution. Degas both solutions thoroughly.
-
-
ITC Experiment:
-
Fill the ITC sample cell with the DNA solution and the injection syringe with the acridine solution.
-
Perform a series of injections of the acridine solution into the DNA solution while monitoring the heat change.
-
-
Data Analysis:
-
Integrate the heat flow peaks to obtain the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to DNA.
-
Fit the resulting binding isotherm to a suitable binding model to determine Ka, ΔH, and n. The Gibbs free energy (ΔG) and entropy change (ΔS) can then be calculated.
-
Cellular Consequences and Signaling Pathways
The biological effects of DNA intercalators like 2-Aminoacridin-9(10H)-one extend beyond the simple disruption of DNA replication and transcription. A primary downstream consequence is the inhibition of topoisomerase enzymes.
Topoisomerase Inhibition
Topoisomerases are essential enzymes that resolve topological problems in DNA, such as supercoiling, that arise during replication and transcription. Acridine derivatives are known to act as topoisomerase poisons by stabilizing the transient covalent complex formed between the enzyme and DNA, leading to DNA strand breaks and ultimately apoptosis.
Experimental Protocol: Topoisomerase II Relaxation Assay
-
Reaction Mixture:
-
Prepare a reaction mixture containing supercoiled plasmid DNA, human topoisomerase IIα, and reaction buffer.
-
-
Inhibition Assay:
-
Add varying concentrations of this compound to the reaction mixture.
-
Incubate at 37°C for 30 minutes.
-
-
Analysis:
-
Stop the reaction and separate the DNA topoisomers by agarose gel electrophoresis.
-
Stain the gel with a DNA stain (e.g., ethidium bromide) and visualize under UV light.
-
Inhibition of topoisomerase II activity will result in a decrease in the amount of relaxed plasmid DNA and an increase in the amount of supercoiled DNA.
-
Caption: A simplified signaling pathway of topoisomerase II poisoning.
Modulation of Cellular Signaling Pathways
Recent studies on 9-aminoacridine and its derivatives have revealed their ability to modulate key signaling pathways that are often dysregulated in cancer. These include the PI3K/AKT/mTOR, NF-κB, and p53 pathways. The inhibition of these pro-survival pathways, coupled with the activation of the pro-apoptotic p53 pathway, contributes significantly to the anticancer activity of these compounds.
Caption: A diagram illustrating the impact of 9-aminoacridine derivatives on key cancer-related signaling pathways.
Molecular Docking: Visualizing the Interaction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For 2-Aminoacridin-9(10H)-one, docking studies can provide a visual representation of its intercalation into the DNA double helix and help identify key interactions with specific base pairs.
General Molecular Docking Workflow:
-
Preparation of Receptor and Ligand:
-
Obtain a 3D structure of a DNA duplex from the Protein Data Bank (PDB).
-
Build the 3D structure of this compound and optimize its geometry.
-
-
Docking Simulation:
-
Define the binding site on the DNA.
-
Run the docking algorithm to generate a series of possible binding poses.
-
-
Analysis of Results:
-
Score and rank the binding poses based on their predicted binding affinity.
-
Visualize the top-ranked poses to analyze the intermolecular interactions, such as hydrogen bonds and π-π stacking.
-
Caption: A typical workflow for molecular docking studies.
Conclusion
This compound, as a member of the acridine family, interacts with DNA primarily through intercalation. This interaction, driven by enthalpic contributions, leads to the disruption of DNA structure and function. The downstream consequences of this intercalation include the inhibition of topoisomerase enzymes and the modulation of critical cellular signaling pathways, which collectively contribute to its biological activity. While further studies are needed to elucidate the precise quantitative binding parameters and the full spectrum of cellular effects of this specific compound, the methodologies and conceptual frameworks presented in this guide provide a solid foundation for future research and drug development efforts in this area.
References
- 1. Synthesis and Evaluation of Antiproliferative Activity, Topoisomerase IIα Inhibition, DNA Binding and Non-Clinical Toxicity of New Acridine–Thiosemicarbazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. preprints.org [preprints.org]
- 3. Insight into the intercalation of N-substituted acridine-9-amines into DNA based on spectroscopic and calorimetric analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Linear and circular dichroism studies of DNA-monoaminoacridine complexes - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
Spectroscopic and Technical Profile of 2-Aminoacridin-9(10H)-one Hydrochloride: An In-depth Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Aminoacridin-9(10H)-one, and its hydrochloride salt, are members of the acridone family of heterocyclic compounds. Acridone derivatives are of significant interest in medicinal chemistry and bioanalysis due to their characteristic fluorescence and biological activities.[1] This technical guide provides a comprehensive overview of the spectroscopic properties of 2-Aminoacridin-9(10H)-one hydrochloride, detailed experimental protocols for its analysis, and insights into its potential applications and mechanisms of action.
Spectroscopic Properties
The spectroscopic characteristics of 2-Aminoacridin-9(10H)-one are fundamental to its identification, characterization, and application. The following sections summarize its key spectral data.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy reveals the electronic transitions within the molecule. The absorption spectrum of 2-Aminoacridin-9(10H)-one is characterized by strong absorption in the UV and visible regions, which is typical for the extended π-system of the acridone core.
| Parameter | Wavelength (nm) | Solvent/Conditions |
| Excitation Maximum (λex) | ~425 | Not specified |
Fluorescence Spectroscopy
2-Aminoacridin-9(10H)-one is a fluorescent compound, a property that is central to its use as a fluorescent label and probe.[2] Its fluorescence emission is in the visible region of the electromagnetic spectrum.
| Parameter | Wavelength (nm) | Solvent/Conditions |
| Emission Maximum (λem) | ~530 | Not specified |
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Proton | Typical Chemical Shift (δ, ppm) |
| Aromatic Protons | 6.5 - 8.5 |
| Amine Protons | 1.0 - 4.0 |
For ¹³C NMR, the carbonyl carbon of the acridone ring is a key feature, typically appearing at a high chemical shift.[5]
| Carbon | Typical Chemical Shift (δ, ppm) |
| Carbonyl Carbon | ~170-180 |
| Aromatic Carbons | 110 - 150 |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For primary amines like 2-Aminoacridin-9(10H)-one, the molecular ion peak is expected to have an odd-numbered mass-to-charge ratio (m/z).[6] Alpha-cleavage is a common fragmentation pathway for aliphatic amines.[6]
| Ion | Expected m/z |
| Molecular Ion [M]⁺ | 210.23 (for the free base) |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible spectroscopic data.
UV-Vis Spectroscopy Protocol
Objective: To determine the UV-Vis absorption spectrum and the wavelength of maximum absorption (λmax) of this compound.
Materials:
-
This compound
-
Spectroscopic grade solvent (e.g., ethanol, methanol, or a suitable buffer)
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of a stock solution: Accurately weigh a small amount of this compound and dissolve it in the chosen solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Preparation of working solutions: Prepare a series of dilutions from the stock solution to obtain concentrations in the range of 1-10 µg/mL.
-
Instrument setup: Turn on the UV-Vis spectrophotometer and allow it to warm up. Set the wavelength range to scan from 200 to 600 nm.
-
Blank measurement: Fill a quartz cuvette with the solvent and use it as a blank to zero the instrument.
-
Sample measurement: Record the absorbance spectra of the working solutions.
-
Data analysis: Determine the λmax from the absorption spectrum.
Fluorescence Spectroscopy Protocol
Objective: To determine the fluorescence excitation and emission spectra of this compound.
Materials:
-
This compound
-
Spectroscopic grade solvent
-
Spectrofluorometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Solution preparation: Prepare a dilute solution of the compound in the chosen solvent (typically in the micromolar range).
-
Emission spectrum:
-
Set the excitation wavelength to the λmax determined from the UV-Vis spectrum (or a known excitation wavelength, e.g., 425 nm).[2]
-
Scan a range of emission wavelengths (e.g., 450-700 nm) to obtain the emission spectrum.
-
Identify the wavelength of maximum emission (λem).
-
-
Excitation spectrum:
-
Set the emission monochromator to the determined λem.
-
Scan a range of excitation wavelengths (e.g., 350-500 nm) to obtain the excitation spectrum.
-
The peak of the excitation spectrum should correspond to the absorption maximum.
-
NMR Spectroscopy Protocol
Objective: To obtain ¹H and ¹³C NMR spectra of this compound for structural elucidation.
Materials:
-
This compound
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
-
NMR spectrometer
-
NMR tubes
Procedure:
-
Sample preparation: Dissolve approximately 5-10 mg of the compound in about 0.5-0.7 mL of the deuterated solvent in an NMR tube.
-
Instrument setup: Place the NMR tube in the spectrometer and lock and shim the instrument.
-
¹H NMR acquisition:
-
Acquire the ¹H NMR spectrum using standard parameters.
-
Integrate the peaks and determine the chemical shifts relative to the residual solvent peak or an internal standard (e.g., TMS).
-
-
¹³C NMR acquisition:
-
Acquire the ¹³C NMR spectrum. This may require a longer acquisition time due to the lower natural abundance of ¹³C.
-
Determine the chemical shifts of the carbon atoms.
-
Mass Spectrometry Protocol
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Materials:
-
This compound
-
Suitable solvent (e.g., methanol, acetonitrile)
-
Mass spectrometer (e.g., with Electrospray Ionization - ESI)
Procedure:
-
Sample preparation: Prepare a dilute solution of the compound in the chosen solvent.
-
Infusion: Infuse the sample solution directly into the mass spectrometer's ion source.
-
Data acquisition: Acquire the mass spectrum in positive ion mode.
-
Data analysis: Identify the molecular ion peak and major fragment ions.
Signaling Pathways and Experimental Workflows
DNA Intercalation Signaling Pathway
Acridine derivatives are well-known DNA intercalating agents.[7][8][9] This mechanism of action is a key aspect of their biological activity, including their use as anticancer agents.[1] The planar acridone ring system inserts itself between the base pairs of the DNA double helix, leading to a distortion of the DNA structure and inhibition of cellular processes like replication and transcription.
Caption: DNA intercalation by 2-Aminoacridin-9(10H)-one leading to cell cycle arrest and apoptosis.
Experimental Workflow: Synthesis and Characterization
The synthesis of acridone derivatives often involves a multi-step process followed by thorough characterization to confirm the structure and purity of the final product.
Caption: General experimental workflow for the synthesis and characterization of 2-Aminoacridin-9(10H)-one HCl.
Application Workflow: Fluorescent Labeling of Glycans
A primary application of 2-aminoacridone (AMAC) is in the fluorescent labeling of glycans for analysis by various techniques such as HPLC and mass spectrometry.[10][11][12][13]
References
- 1. A comprehensive review on acridone based derivatives as future anti-cancer agents and their structure activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. compoundchem.com [compoundchem.com]
- 4. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of Acridine-based DNA Bis-intercalating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanisms of action of DNA intercalating acridine-based drugs: how important are contributions from electron transfer and oxidative stress? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Glycan Labeling [sigmaaldrich.com]
- 12. Nonselective and efficient fluorescent labeling of glycans using 2-amino benzamide and anthranilic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Analysis of glycosaminoglycan-derived, precolumn, 2-aminoacridone-labeled disaccharides with LC-fluorescence and LC-MS detection - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Characterization of 2-Aminoacridin-9(10H)-one Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological relevance of 2-Aminoacridin-9(10H)-one hydrochloride, a heterocyclic compound belonging to the acridone family. Acridone derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antibacterial, and antiviral properties. This document details the chemical synthesis, analytical characterization, and a relevant biological pathway associated with this class of compounds, presenting the information in a structured and accessible format for laboratory and research applications.
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process: an Ullmann condensation reaction to form an N-arylanthranilic acid intermediate, followed by an acid-catalyzed cyclization to yield the acridone core. The final step involves the formation of the hydrochloride salt.
Step 1: Ullmann Condensation
The initial step involves the copper-catalyzed reaction between 2-chlorobenzoic acid and p-phenylenediamine. This reaction, a type of Ullmann condensation, forms the intermediate 2-((4-aminophenyl)amino)benzoic acid.[1]
Reaction: 2-Chlorobenzoic Acid + p-Phenylenediamine --(Cu catalyst, K₂CO₃)--> 2-((4-aminophenyl)amino)benzoic acid
Step 2: Cyclization
The N-arylanthranilic acid intermediate is then cyclized in the presence of a strong acid, such as polyphosphoric acid (PPA) or sulfuric acid, to form 2-Aminoacridin-9(10H)-one.[2]
Reaction: 2-((4-aminophenyl)amino)benzoic acid --(H⁺, heat)--> 2-Aminoacridin-9(10H)-one
Step 3: Hydrochloride Salt Formation
The final step involves the treatment of the 2-Aminoacridin-9(10H)-one free base with hydrochloric acid to yield the more stable and water-soluble hydrochloride salt.
Reaction: 2-Aminoacridin-9(10H)-one + HCl --> this compound
Synthesis Pathway
Experimental Protocols
Synthesis of 2-((4-aminophenyl)amino)benzoic acid (Ullmann Condensation)
-
In a round-bottom flask, combine 2-chlorobenzoic acid (1 equivalent), p-phenylenediamine (1.1 equivalents), anhydrous potassium carbonate (2 equivalents), and a catalytic amount of copper(I) iodide.
-
Add a high-boiling point polar solvent, such as N,N-dimethylformamide (DMF).
-
Heat the reaction mixture under reflux with constant stirring for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and pour it into ice-cold water.
-
Acidify the aqueous solution with a mineral acid (e.g., HCl) to precipitate the product.
-
Filter the precipitate, wash with water, and dry under vacuum to yield 2-((4-aminophenyl)amino)benzoic acid.
Synthesis of 2-Aminoacridin-9(10H)-one (Cyclization)
-
Place the dried 2-((4-aminophenyl)amino)benzoic acid into a flask.
-
Add polyphosphoric acid (PPA) in excess (approximately 10 times the weight of the starting material).
-
Heat the mixture at 120-140°C for 2-4 hours with occasional stirring.
-
Cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the solution with a base (e.g., NaOH or NH₄OH) to precipitate the acridone product.
-
Filter the precipitate, wash thoroughly with water, and dry to obtain 2-Aminoacridin-9(10H)-one.
Preparation of this compound
-
Dissolve the synthesized 2-Aminoacridin-9(10H)-one in a minimal amount of a suitable solvent (e.g., ethanol).
-
Slowly add a concentrated solution of hydrochloric acid dropwise with stirring.
-
Continue stirring for a short period to ensure complete salt formation.
-
The hydrochloride salt will precipitate out of the solution.
-
Filter the precipitate, wash with a small amount of cold solvent, and dry under vacuum.
Characterization Data
The structural confirmation and purity of the synthesized this compound are determined using various spectroscopic and analytical techniques.
| Analysis | Technique | Expected Data |
| Molecular Formula | - | C₁₃H₁₁ClN₂O |
| Molecular Weight | - | 246.70 g/mol |
| ¹H NMR | (DMSO-d₆, 400 MHz) | Aromatic protons (δ 7.0-8.5 ppm), Amine protons (broad singlet), NH proton of acridone (broad singlet, downfield). |
| ¹³C NMR | (DMSO-d₆, 100 MHz) | Carbonyl carbon (δ ~175-180 ppm), Aromatic carbons (δ ~110-150 ppm). |
| FTIR | (ATR) | N-H stretching (amine and amide, ~3200-3400 cm⁻¹), C=O stretching (~1620-1650 cm⁻¹), C=C stretching (aromatic, ~1450-1600 cm⁻¹). |
| Mass Spectrometry | (ESI-MS) | [M+H]⁺ peak corresponding to the free base (m/z ~211.09). |
| Elemental Analysis | (CHN) | C, H, N percentages consistent with the molecular formula C₁₃H₁₁ClN₂O. |
Mandatory Visualization: Biological Context
Acridine derivatives are known to exert their biological effects through various mechanisms, including intercalation into DNA and inhibition of key cellular enzymes. 9-aminoacridines, a closely related class of compounds, have been shown to modulate the function of regulatory T cells (Tregs) by affecting the FoxP3 signaling pathway. FoxP3 is a master transcription factor for the development and function of Tregs, which play a crucial role in maintaining immune homeostasis.
Simplified FoxP3 Signaling Pathway
The following diagram illustrates a simplified signaling cascade leading to the activation of FoxP3 and the potential point of intervention for acridine derivatives.
Experimental Workflow for Biological Activity Screening
A general workflow for screening the anticancer activity of newly synthesized compounds like this compound is outlined below.
Detailed Experimental Protocols for Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).[3][4][5][6] Ensure the sample is fully dissolved. Filter the solution into a clean, dry 5 mm NMR tube.
-
Data Acquisition : Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.[7]
-
¹H NMR : Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and 16-64 scans.
-
¹³C NMR : Typical parameters include a spectral width of 240 ppm, a relaxation delay of 2-5 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio (e.g., 1024 or more).
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation : No specific sample preparation is required for Attenuated Total Reflectance (ATR)-FTIR.[8][9][10][11][12]
-
Data Acquisition : Place a small amount of the solid this compound onto the ATR crystal.[8][9][12] Apply pressure to ensure good contact.
-
Analysis : Record the spectrum typically in the range of 4000-400 cm⁻¹.[13] Perform a background scan prior to the sample scan.
Mass Spectrometry (MS)
-
Sample Preparation : Prepare a dilute solution of the sample in a suitable solvent for Electrospray Ionization (ESI), such as methanol or acetonitrile/water.[14][15][16][17]
-
Data Acquisition : Infuse the sample solution into the ESI source of the mass spectrometer.[17]
-
Analysis : Acquire the mass spectrum in positive ion mode to observe the protonated molecule of the free base ([M+H]⁺).[14][15]
Elemental Analysis
-
Sample Preparation : Accurately weigh a small amount (1-3 mg) of the dry, homogenous sample into a tin capsule.[18][19][20][21][22]
-
Analysis : The analysis is performed using a CHN elemental analyzer.[19][20][21] The sample is combusted at high temperature, and the resulting gases (CO₂, H₂O, N₂) are quantified to determine the percentage of each element.[18][19][20][21]
This guide provides a foundational understanding of the synthesis and characterization of this compound. Researchers are encouraged to consult the cited literature for further details and to adapt these protocols as necessary for their specific experimental conditions.
References
- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 2. scribd.com [scribd.com]
- 3. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 4. sites.bu.edu [sites.bu.edu]
- 5. organomation.com [organomation.com]
- 6. publish.uwo.ca [publish.uwo.ca]
- 7. rsc.org [rsc.org]
- 8. agilent.com [agilent.com]
- 9. drawellanalytical.com [drawellanalytical.com]
- 10. google.com [google.com]
- 11. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]
- 12. jascoinc.com [jascoinc.com]
- 13. researchgate.net [researchgate.net]
- 14. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. peptid.chem.elte.hu [peptid.chem.elte.hu]
- 16. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]
- 17. phys.libretexts.org [phys.libretexts.org]
- 18. measurlabs.com [measurlabs.com]
- 19. aurigaresearch.com [aurigaresearch.com]
- 20. researchgate.net [researchgate.net]
- 21. School of Chemical Sciences KB [answers.uillinois.edu]
- 22. mt.com [mt.com]
Biological Activity Screening of 2-Aminoacridin-9(10H)-one Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 2-aminoacridin-9(10H)-one scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry due to the diverse biological activities exhibited by its derivatives. These compounds have shown promise as anticancer, antimicrobial, and enzyme-inhibiting agents. This technical guide provides an in-depth overview of the biological activity screening of 2-aminoacridin-9(10H)-one derivatives, compiling quantitative data, detailed experimental protocols, and key signaling pathways to facilitate further research and drug development in this area. The unique planar structure of acridine derivatives allows them to intercalate with DNA, a primary mechanism behind their cytotoxic effects.[1][2] This interaction can disrupt DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[1]
Anticancer Activity
Derivatives of the acridine core have been extensively evaluated for their cytotoxic effects against various cancer cell lines. The primary mechanism of their anticancer activity is often attributed to their ability to intercalate into DNA and inhibit topoisomerase enzymes, which are crucial for DNA replication and repair.[2]
Quantitative Cytotoxicity Data
The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the cytotoxic potential of a compound. The following table summarizes the IC50 values for various acridine derivatives against different cancer cell lines. It is important to note that the specific cytotoxic concentration can vary widely depending on the compound's structure, the cell line tested, and the duration of exposure.[1]
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| 9-Acridinyl amino acid derivative 8 | A549 (Lung Carcinoma) | ≈ 6 | [3][4] |
| 9-Acridinyl amino acid derivative 9 | A549 (Lung Carcinoma) | ≈ 6 | [3][4] |
| Compound 7 | HeLa (Cervical Cancer) | 31.25 (µg/ml) | |
| Compound 7 | A-549 (Lung Cancer) | 36.25 (µg/ml) | |
| Compound 9 | HeLa (Cervical Cancer) | 13.75 (µg/ml) | |
| Compound 9 | A-549 (Lung Cancer) | 18.75 (µg/ml) | |
| Acridine derivative 8 | MCF7 (Breast Cancer) | 2.7 | [5] |
| Acridine derivative 8 | DU-145 (Prostate Cancer) | 26.1 | [5] |
| Aza-acridine derivative 35 | WM266-4 (Melanoma) | 24.74 ± 3.00 | [6] |
| Aza-acridine derivative 39 | WM266-4 (Melanoma) | 27.31 ± 3.00 | [6] |
| Aza-acridine derivative 15 | WM266-4 (Melanoma) | 48.94 ± 3.00 | [6] |
| Aza-acridine derivative 11 | WM266-4 (Melanoma) | 49.63 ± 3.00 | [6] |
Experimental Protocols
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation.[7]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[7][8]
-
Compound Treatment: Expose the cells to various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).[7][8]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[1][7]
-
Formazan Solubilization: Dissolve the formazan crystals in a suitable solvent, such as DMSO or a specialized solubilization solution.[1][8]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[1]
Annexin V-FITC/PI Apoptosis Assay
This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with the test compounds for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells.[1]
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).[8]
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.[7][8]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-FITC binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells, while PI stains the DNA of late apoptotic and necrotic cells with compromised membranes.[8]
Signaling Pathways in Acridine-Induced Apoptosis
Acridine derivatives can induce apoptosis through various signaling pathways. A common mechanism involves the activation of the p53 tumor suppressor protein.[1] This can lead to the upregulation of pro-apoptotic proteins like Bax and subsequent activation of the caspase cascade.
Antimicrobial Activity
Certain 9-aminoacridine derivatives have demonstrated notable antimicrobial effects. For instance, 9-aminoacridine (9-AA) has shown strong antimicrobial activity against Klebsiella pneumoniae.[9]
Quantitative Antimicrobial Data
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| 9-Aminoacridine (9-AA) | Klebsiella pneumoniae | 8 - 16 | [9] |
Enzyme Inhibition
Derivatives of 9-aminoacridine have also been investigated as inhibitors of enzymes implicated in various diseases, such as Alzheimer's disease.
Cholinesterase Inhibition
Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are key enzymes in the breakdown of the neurotransmitter acetylcholine. Inhibition of these enzymes is a therapeutic strategy for Alzheimer's disease.[10]
| Compound | Enzyme | IC50 (nmol/L) | Reference |
| RM1-RM6 Derivatives | BuChE | 0.003 - 0.0715 | [10] |
| RM1-RM6 Derivatives | AChE | 0.0004 - 0.006 | [10] |
Experimental Workflow for Biological Screening
A logical workflow is crucial for the efficient screening and characterization of novel 2-aminoacridin-9(10H)-one derivatives.
This guide provides a foundational understanding of the biological screening of 2-aminoacridin-9(10H)-one derivatives. The provided data and protocols serve as a starting point for researchers to design and execute their own investigations into this promising class of compounds. Further structural modifications and in-depth mechanistic studies are warranted to unlock the full therapeutic potential of these molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent developments in the synthesis and biological activity of acridine/acridone analogues - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01026E [pubs.rsc.org]
- 3. Synthesis and evaluation of anticancer activity of new 9-acridinyl amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Secure Verification [farfar.pharmacy.bg.ac.rs]
- 5. Synthesis, computational study and biological evaluation of 9-acridinyl and 1-coumarinyl-1,2,3-triazole-4-yl derivatives as topoisomerase II inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Repurposing 9-Aminoacridine as an Adjuvant Enhances the Antimicrobial Effects of Rifampin against Multidrug-Resistant Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of 9-Aminoacridine Derivatives as Anti-Alzheimer Agents - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Aminoacridin-9(10H)-one Hydrochloride as a Fluorescent Probe for Nucleic Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 2-Aminoacridin-9(10H)-one hydrochloride, a member of the aminoacridine family of compounds, and its application as a fluorescent probe for the detection and analysis of nucleic acids. Acridine derivatives are well-established as versatile molecules in biological and medicinal chemistry, primarily due to their ability to interact with DNA and RNA.[1][2] Their utility stems from a characteristic planar tricyclic structure that facilitates intercalation between the base pairs of nucleic acids.[1] This interaction often results in significant changes to their photophysical properties, making them valuable tools for fluorescence-based assays.
Core Principles of Fluorescence Probing
Fluorescent probes for nucleic acids are indispensable tools in molecular biology and diagnostics. The ideal probe should exhibit specific characteristics, including high affinity and specificity for its target, cell permeability for in-vivo studies, and a distinct fluorescence signal upon binding.[3] Aminoacridines, including 2-Aminoacridin-9(10H)-one, fulfill many of these requirements. They typically show weak fluorescence in aqueous solutions, but their quantum yield increases dramatically upon binding to DNA or RNA, providing a high signal-to-background ratio.[4] This fluorescence enhancement is the fundamental principle behind their use as nucleic acid stains.
Chemical and Photophysical Properties
2-Aminoacridin-9(10H)-one is an acridine derivative characterized by an amino group at position 2 and a carbonyl group at position 9 of the acridine core. The hydrochloride salt enhances its solubility in aqueous buffers, a crucial property for biological applications.
While specific photophysical data for this compound is not extensively documented in readily available literature, the properties of the closely related and widely studied compounds, 9-aminoacridine (9AA) and Acridine Orange (AO), provide a strong proxy for its expected behavior. Acridine-based dyes are known to exhibit excitation and emission maxima that are sensitive to their environment, particularly upon intercalation into the nucleic acid duplex.
Below is a summary of typical photophysical properties for related aminoacridine dyes. It is anticipated that this compound would display similar characteristics, with a significant enhancement in fluorescence intensity and a potential shift in emission wavelength upon binding to nucleic acids.
Table 1: Representative Photophysical Properties of Aminoacridine Dyes
| Compound | Condition | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Notes |
| Acridine Orange | Bound to dsDNA | ~502 | ~525 | High | Exhibits green fluorescence.[5][6][7][8] |
| Bound to ssDNA/RNA | ~460 | ~650 | Moderate | Exhibits red-orange fluorescence due to dye stacking.[5][6][7][8][9] | |
| 9-Aminoacridine | Free in solution | ~400-425 | ~450-460 | Low | Fluorescence is typically quenched in aqueous environments. |
| Bound to DNA | ~420-430 | ~460-480 | High | Significant fluorescence enhancement upon intercalation.[10] | |
| ACMA | Bound to poly(d(AT)) | ~419 | ~483 | N/A | Binds preferentially to AT-rich regions.[7] |
Note: Data is compiled from various sources on related aminoacridine compounds and should be considered representative. Specific values for this compound should be determined empirically.
Mechanism of Interaction and Fluorescence
The primary mechanism by which aminoacridines interact with double-stranded nucleic acids is intercalation. The planar, aromatic ring system of the acridine core inserts itself between adjacent base pairs of the DNA or RNA duplex. This process is stabilized by van der Waals forces and electrostatic interactions between the cationic dye and the anionic phosphate backbone of the nucleic acid.[11] This intercalation causes a local unwinding of the helix and increases the distance between the base pairs to accommodate the dye molecule.
Upon intercalation, the acridine molecule is sequestered in a more rigid and hydrophobic environment, which restricts non-radiative decay pathways and leads to a significant increase in fluorescence quantum yield.
Caption: Mechanism of fluorescence upon nucleic acid binding.
Experimental Protocols
The following are generalized protocols for the use of aminoacridine-based dyes for nucleic acid visualization. Optimal concentrations and incubation times should be determined empirically for specific applications and cell types.
Staining Nucleic Acids in Agarose Gels
This protocol is adapted from standard procedures for dyes like Acridine Orange.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in sterile dH₂O or DMSO).
-
Electrophoresis buffer (e.g., TBE or TAE).
-
Staining tray.
-
UV transilluminator.
Protocol:
-
Prepare Staining Solution: Dilute the stock solution of the probe into the electrophoresis buffer. A typical working concentration ranges from 0.5 to 5 µg/mL.[9] Prepare this solution fresh.
-
Staining: After gel electrophoresis, place the agarose gel in the staining tray. Add enough staining solution to fully submerge the gel.
-
Incubate: Incubate the gel for 15-30 minutes at room temperature with gentle agitation, protected from light.[9]
-
Destaining (Optional but Recommended): To reduce background fluorescence, pour off the staining solution and add fresh electrophoresis buffer or distilled water. Destain for 10-20 minutes with gentle agitation.[9] This step improves the signal-to-noise ratio.
-
Visualization: Carefully place the gel on a UV transilluminator. Visualize the bands using appropriate excitation and emission filters. Based on related compounds, dsDNA should fluoresce green, while ssDNA or RNA may fluoresce orange-red if the dye forms aggregates.[6][9]
Staining Nucleic Acids in Live or Fixed Cells for Microscopy
This protocol is a general guideline for cell staining.
Materials:
-
This compound stock solution.
-
Phosphate-Buffered Saline (PBS) or appropriate cell culture medium.
-
Cells grown on coverslips or in imaging dishes.
-
Fluorescence microscope.
Protocol:
-
Prepare Staining Solution: Dilute the probe stock solution in PBS or serum-free culture medium to a final working concentration (typically 1-5 µM).
-
Cell Preparation: For live-cell imaging, wash the cells once with warm PBS or medium. For fixed cells, perform fixation and permeabilization using standard protocols before washing.
-
Staining: Add the staining solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.[5]
-
Washing: Remove the staining solution and wash the cells two to three times with warm PBS or medium to remove excess unbound dye.[5]
-
Imaging: Mount the coverslips or place the dish on a fluorescence microscope equipped with the appropriate filter sets for the probe. The nucleus (rich in dsDNA) is expected to show bright fluorescence.
Caption: A typical workflow for nucleic acid staining experiments.
Synthesis of the Acridine Core
The synthesis of the 2-aminoacridin-9(10H)-one core structure generally involves established methods in organic chemistry. A common route is the Ullmann condensation reaction between 2-bromobenzoic acid and an appropriate aniline derivative, followed by cyclization to form the acridone skeleton.[12] Further modifications, such as nitration and subsequent reduction, can be employed to introduce the amino group at the desired position.
Caption: Logical flow for the synthesis of the acridone core.
Conclusion
This compound is a promising fluorescent probe for nucleic acid research, belonging to the well-characterized family of aminoacridines. Its mechanism of action, centered on intercalation and subsequent fluorescence enhancement, allows for the sensitive detection of DNA and RNA in a variety of contexts, from gel electrophoresis to cellular imaging. While specific, detailed photophysical data for this particular derivative requires further empirical investigation, the extensive literature on related compounds like 9-aminoacridine and Acridine Orange provides a solid foundation for its application. The experimental protocols outlined in this guide offer a starting point for researchers to incorporate this versatile probe into their workflows for the qualitative and potentially quantitative analysis of nucleic acids. As with any fluorescent tool, careful optimization of experimental conditions is key to achieving reliable and reproducible results.
References
- 1. lib.ysu.am [lib.ysu.am]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Characterization of photophysical and base-mimicking properties of a novel fluorescent adenine analogue in DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. apexbt.com [apexbt.com]
- 7. Nucleic Acid Stains—Section 8.1 | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. Binding of 9-aminoacridine to bulged-base DNA oligomers from a frame-shift hot spot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Interaction of aminoacridines with nucleic acids. A pulse-radiolysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Recent developments in the synthesis and biological activity of acridine/acridone analogues - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01026E [pubs.rsc.org]
Unveiling the Anticancer Potential of 2-Aminoacridin-9(10H)-one Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Acridine-based compounds have long been a subject of intense research in oncology due to their potent cytotoxic activities. This technical guide focuses on the anticancer properties of 2-Aminoacridin-9(10H)-one hydrochloride, a member of the acridone family. While direct experimental data on this specific hydrochloride salt is limited, this document synthesizes available information on closely related 2-aminoacridone and 9-aminoacridine derivatives to provide a comprehensive overview of its predicted anticancer profile, mechanisms of action, and relevant experimental methodologies. The core structure of these compounds allows for DNA intercalation and interaction with key cellular enzymes, leading to cell cycle arrest and apoptosis.
Core Anticancer Mechanisms
The planar tricyclic structure of the acridine core is central to its biological activity, primarily through its ability to intercalate between the base pairs of DNA. This interaction disrupts DNA replication and transcription, ultimately leading to cell death. Furthermore, acridine derivatives are well-documented inhibitors of topoisomerases, enzymes crucial for managing DNA topology during cellular processes.
DNA Intercalation and Topoisomerase Inhibition
This compound is predicted to function as a DNA intercalator. This mechanism involves the insertion of its planar aromatic rings between the base pairs of the DNA double helix. This intercalation can lead to a variety of cellular consequences, including:
-
Inhibition of DNA Replication and Transcription: By distorting the DNA structure, the compound can obstruct the action of DNA and RNA polymerases.
-
Induction of DNA Damage: The presence of the intercalated molecule can lead to strand breaks and other forms of DNA damage, triggering cellular repair mechanisms and, if the damage is too severe, apoptosis.
A primary target of many acridine derivatives is Topoisomerase II , an enzyme that catalyzes the transient breaking and rejoining of double-stranded DNA to manage DNA supercoiling and tangles. By stabilizing the transient "cleavage complex" formed between Topoisomerase II and DNA, these compounds prevent the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks and subsequent cell death.[1][2] Some derivatives also exhibit inhibitory activity against Topoisomerase I .
Inferred Cytotoxicity Profile
Based on studies of structurally similar 2-aminoacridone and 9-aminoacridine derivatives, this compound is expected to exhibit significant cytotoxic activity against a range of cancer cell lines. The following table summarizes IC50 values reported for various related compounds, providing an indication of the potential potency of the target compound. It is important to note that these values are for derivative compounds and not the specific hydrochloride salt.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 9-aminoacridine derivative | A549 (Lung Carcinoma) | ~6 | [3] |
| 9-aminoacridine derivative | K562 (Leukemia) | Not specified, but comparable to amsacrine | [3] |
| 9-aminoacridine derivative | HeLa (Cervical Cancer) | 13.75 µg/ml | [4] |
| 9-aminoacridine derivative | A-549 (Lung Cancer) | 18.75 µg/ml | [4] |
| Acridine-based catalytic inhibitor | H460 (NSCLC) | 8.15 - 42.09 | [5] |
| Acridine-based catalytic inhibitor | A549 (NSCLC) | 8.15 - 42.09 | [5] |
| Acridine-based catalytic inhibitor | H2009 (NSCLC) | 8.15 - 42.09 | [5] |
| Acridine-based catalytic inhibitor | H2030 (NSCLC) | 8.15 - 42.09 | [5] |
Signaling Pathways and Cellular Effects
Acridine derivatives have been shown to modulate several key signaling pathways involved in cancer cell proliferation, survival, and apoptosis. While specific studies on this compound are not available, related compounds have been reported to influence the following pathways and processes:
-
Induction of Apoptosis: Many 9-aminoacridine derivatives induce programmed cell death in cancer cells.[5] This is often a consequence of DNA damage and topoisomerase inhibition.
-
Cell Cycle Arrest: These compounds frequently cause cell cycle arrest, most commonly in the G2/M phase, preventing cell division.[3]
-
PI3K/Akt/mTOR Pathway: Some studies on acridine derivatives suggest a potential for interaction with the PI3K/Akt/mTOR pathway, a critical regulator of cell growth and survival.[6]
-
ERK Pathway: The ERK signaling pathway, which is involved in cell proliferation and differentiation, has also been implicated as a target for some acridone derivatives.
Visualizing the Mechanism of Action
The following diagrams, generated using Graphviz, illustrate the proposed mechanisms of action and experimental workflows.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the anticancer properties of acridine derivatives.
MTT Assay for Cytotoxicity
Principle: This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in viable cells to form a purple formazan product. The amount of formazan is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.
Cell Cycle Analysis by Flow Cytometry
Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. Flow cytometry can then be used to quantify the number of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol and incubate at -20°C for at least 2 hours to fix the cells.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution (containing PI and RNase A).
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in each phase of the cell cycle.
Topoisomerase II Inhibition Assay (DNA Relaxation)
Principle: This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by Topoisomerase II. Inhibitors will prevent the conversion of supercoiled DNA to its relaxed form.
Protocol:
-
Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), reaction buffer, ATP, and human Topoisomerase II enzyme.
-
Compound Addition: Add varying concentrations of this compound to the reaction tubes. Include a positive control (e.g., etoposide) and a no-drug control.
-
Incubation: Incubate the reaction mixtures at 37°C for 30-60 minutes.
-
Reaction Termination: Stop the reaction by adding a stop buffer/loading dye containing SDS and proteinase K.
-
Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel and perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.
-
Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light.
-
Data Analysis: Analyze the gel to determine the concentration at which the compound inhibits the relaxation of the supercoiled DNA.
Conclusion and Future Directions
While direct experimental evidence for this compound is currently lacking, the extensive research on related 2-aminoacridone and 9-aminoacridine derivatives provides a strong foundation for predicting its anticancer potential. The core mechanisms of DNA intercalation and topoisomerase II inhibition are likely to be central to its activity, leading to cytotoxicity, apoptosis, and cell cycle arrest in cancer cells.
Future research should focus on the direct experimental validation of these predicted properties for this compound. This includes comprehensive in vitro screening against a panel of cancer cell lines, detailed mechanistic studies to confirm its targets and effects on signaling pathways, and eventual in vivo studies to assess its efficacy and safety in preclinical models. Such investigations will be crucial in determining the therapeutic potential of this compound in the field of oncology.
References
- 1. Structure-Activity Relationship Investigations Probing the Cytotoxicity of 9-Aminoacridines Derivatives with PC3 and A549 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-Activity Relationships for the 9-(Pyridin-2’-yl)-aminoacridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer Activity of Ether Derivatives of Chrysin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Imidazoacridinones arrest cell-cycle progression in the G2 phase of L1210 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Apoptosis induction in human leukemia cells by novel 2-amino-5-benzylthiazole derivatives | The Ukrainian Biochemical Journal [ukrbiochemjournal.org]
- 6. Molecular mechanisms underlying the potential anticancer activity of Pulicaria crispa hexane fraction in HCT116 cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for DNA Staining with 2-Aminoacridin-9(10H)-one Hydrochloride in Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Aminoacridin-9(10H)-one hydrochloride, also known as 2-aminoacridone, is a fluorescent dye belonging to the acridine family. Acridine derivatives are well-established as nucleic acid intercalating agents, making them valuable tools for visualizing DNA in fluorescence microscopy. This document provides detailed application notes and a recommended protocol for the use of this compound as a DNA stain for fluorescence microscopy. Due to the limited availability of specific established protocols for this particular compound, the following procedures are based on the known spectral properties of 2-aminoacridone and general protocols for related acridine dyes, such as Acridine Orange. It is recommended that researchers optimize the protocol for their specific cell type and experimental conditions.
Data Presentation
The spectral properties of 2-Aminoacridin-9(10H)-one (2-Aminoacridone) are crucial for configuring fluorescence microscopy imaging parameters. The excitation and emission maxima are known to be influenced by the solvent environment.
| Property | Wavelength (nm) | Solvent/Conditions |
| Excitation Maximum (λex) | 420 - 429 | 0.1 M Tris, pH 8.0 / Not specified[1] |
| Emission Maximum (λem) | 525 - 542 | Not specified / 0.1 M Tris, pH 8.0[1] |
Experimental Protocols
This section provides a detailed methodology for staining DNA in fixed cells using this compound. A starting concentration is suggested, but optimization is recommended.
Materials:
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Formaldehyde (e.g., 3.7% in PBS) or Methanol
-
Triton X-100 or Tween 20
-
Distilled water
-
Coverslips
-
Microscope slides
-
Fluorescence microscope with appropriate filter sets (e.g., a blue excitation filter and a green emission filter)
Reagent Preparation:
-
Staining Stock Solution (1 mg/mL): Dissolve 1 mg of this compound in 1 mL of distilled water or DMSO. Store protected from light at 4°C.
-
Staining Working Solution (1-10 µg/mL): Dilute the stock solution in PBS to the desired final concentration. A starting concentration of 5 µg/mL is recommended. Prepare this solution fresh before each use.
-
Fixation Solution:
-
Formaldehyde (3.7%): Dilute from a 37% stock solution in PBS.
-
Methanol (100%): Pre-chilled at -20°C.
-
-
Permeabilization Solution (0.1% Triton X-100 in PBS): Add 100 µL of Triton X-100 to 100 mL of PBS and mix well.
Experimental Workflow Diagram:
Caption: Experimental workflow for DNA staining.
Staining Protocol for Fixed Cells:
-
Cell Culture: Grow cells on sterile glass coverslips in a petri dish or multi-well plate to the desired confluency.
-
Washing: Gently wash the cells twice with PBS to remove any residual growth medium.
-
Fixation:
-
For formaldehyde fixation: Add 3.7% formaldehyde in PBS and incubate for 15 minutes at room temperature.
-
For methanol fixation: Add ice-cold 100% methanol and incubate for 10 minutes at -20°C.
-
-
Washing after Fixation: Wash the cells twice with PBS for 5 minutes each.
-
Permeabilization (for formaldehyde-fixed cells): Add 0.1% Triton X-100 in PBS and incubate for 10-15 minutes at room temperature. This step is not necessary for methanol-fixed cells as methanol also permeabilizes the membranes.
-
Washing after Permeabilization: Wash the cells twice with PBS for 5 minutes each.
-
Staining: Add the this compound working solution to the coverslips and incubate for 15-30 minutes at room temperature, protected from light.
-
Washing after Staining: Wash the cells three times with PBS for 5 minutes each to remove unbound dye.
-
Mounting: Mount the coverslip onto a microscope slide using an appropriate mounting medium.
-
Imaging: Visualize the stained cells using a fluorescence microscope equipped with a filter set appropriate for the dye's spectral properties (e.g., excitation around 425 nm and emission detection around 530 nm).
Signaling Pathway/Logical Relationship Diagram:
While this compound is primarily a DNA intercalating agent for visualization and does not directly modulate a specific signaling pathway, its application is often in the context of observing cellular processes that involve changes in nuclear morphology or DNA content. The following diagram illustrates the logical relationship of its use in such a context, for example, in apoptosis studies.
Caption: Use in apoptosis studies.
Disclaimer: The provided protocol is a recommended starting point based on available data for similar compounds. Optimization of the staining concentration, incubation time, and fixation method is highly recommended for each specific cell type and experimental setup to achieve the best results. The cytotoxicity of this compound has not been extensively characterized; therefore, for live-cell imaging applications, a thorough dose-response analysis should be performed to determine a non-toxic concentration.
References
Application Notes and Protocols for Labeling Carbohydrates with 2-Aminoacridin-9(10H)-one (AMAC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The analysis of carbohydrates is a critical aspect of various scientific disciplines, including glycobiology, biopharmaceutical development, and biomarker discovery. Carbohydrates play vital roles in numerous biological processes such as cell signaling, immune response, and pathogenesis.[1] A significant challenge in carbohydrate analysis is their lack of strong chromophores, which makes detection by standard UV-Vis or fluorescence spectroscopy difficult without derivatization.[2]
2-Aminoacridin-9(10H)-one (AMAC), a highly fluorescent compound, serves as an effective labeling agent for carbohydrates, enabling their sensitive detection and quantification.[3] The labeling process involves a robust two-step reductive amination reaction at the reducing end of the carbohydrate.[4] This technique is applicable to a wide array of carbohydrates, from monosaccharides to complex oligosaccharides released from glycoproteins.[5] The resulting AMAC-labeled carbohydrates can be analyzed by various high-resolution separation techniques, including High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), Capillary Electrophoresis with Laser-Induced Fluorescence detection (CE-LIF), and Mass Spectrometry (MS).[6][7] This application note provides detailed protocols for AMAC labeling of carbohydrates and their subsequent analysis.
Principle of AMAC Labeling
The labeling of carbohydrates with 2-Aminoacridin-9(10H)-one is based on the principle of reductive amination.[3] This chemical reaction occurs in two main steps:
-
Schiff Base Formation: The primary amine group of AMAC reacts with the aldehyde group of the open-ring form of a reducing carbohydrate to form a Schiff base intermediate.[4]
-
Reduction: The unstable Schiff base is then reduced by a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or the less toxic 2-picoline borane, to form a stable, fluorescent secondary amine conjugate.[4][6]
This 1:1 stoichiometric labeling allows for accurate relative quantification of different carbohydrate species within a sample.[6]
Applications
AMAC labeling is a versatile tool for glycan analysis with numerous applications in research and development:
-
N-Glycan and O-Glycan Profiling: Enables detailed structural characterization and relative quantification of glycans released from glycoproteins.[6]
-
Biopharmaceutical Quality Control: Used to monitor lot-to-lot consistency and the stability of manufacturing processes for therapeutic proteins like monoclonal antibodies.[6]
-
Biomarker Discovery: Facilitates the comparison of glycan profiles between healthy and diseased states to identify potential disease biomarkers.[5][6]
-
Analysis of Glycosaminoglycan (GAG) Disaccharides: Allows for the compositional mapping of GAGs following enzymatic digestion.[6][7]
Experimental Protocols
Protocol 1: AMAC Labeling of Carbohydrates
This protocol describes a general method for the fluorescent labeling of carbohydrates with AMAC.
Materials:
-
Purified carbohydrate sample (10-100 pmol), dried
-
2-Aminoacridin-9(10H)-one (AMAC)
-
Dimethyl sulfoxide (DMSO)
-
Glacial acetic acid
-
Sodium cyanoborohydride (NaBH₃CN)
-
Deionized water
-
Microcentrifuge tubes
Reagent Preparation:
-
AMAC Labeling Solution (0.1 M): Prepare a solution of 0.1 M AMAC in a mixture of 85% DMSO and 15% glacial acetic acid (v/v).[4]
-
Reducing Agent (1.0 M): Freshly prepare a 1.0 M solution of sodium cyanoborohydride in deionized water.[4]
Procedure:
-
Dissolve the dried carbohydrate sample in 10 µL of deionized water in a microcentrifuge tube.[4]
-
Add 10 µL of the 0.1 M AMAC labeling solution to the sample.[4]
-
Mix gently and incubate at room temperature for 15-20 minutes.[4]
-
Add 10 µL of the freshly prepared 1.0 M sodium cyanoborohydride solution.[4]
-
Incubate the reaction mixture at 45°C for 2.5 to 4 hours. For larger oligosaccharides, incubation can be extended up to 18 hours at room temperature.[4][8]
Protocol 2: Purification of AMAC-Labeled Carbohydrates
Excess labeling reagents must be removed prior to analysis. Solid-Phase Extraction (SPE) using a hydrophilic interaction liquid chromatography (HILIC) stationary phase is a common and effective method for cleanup.[4][9]
Materials:
-
HILIC SPE cartridge
-
Acetonitrile (ACN)
-
Deionized water
-
Trifluoroacetic acid (TFA)
-
Vacuum manifold
Procedure:
-
Condition the SPE cartridge: Wash the cartridge with 1 mL of 85% ACN, 0.1% TFA.
-
Equilibrate the cartridge: Wash the cartridge with 1 mL of 85% ACN, 0.1% TFA.
-
Load the sample: Dilute the labeling reaction mixture with ACN to a final concentration of approximately 85% ACN. Load the diluted sample onto the SPE cartridge.
-
Wash the cartridge: Wash the cartridge with 1 mL of 85% ACN, 0.1% TFA to remove excess AMAC and other reagents.
-
Elute the labeled carbohydrates: Elute the AMAC-labeled carbohydrates with 500 µL of deionized water.
-
Dry the eluted sample in a centrifugal evaporator and reconstitute in a suitable solvent for analysis.
Data Presentation
Quantitative analysis of AMAC-labeled carbohydrates is typically performed by integrating the peak areas from the separation profile.[4] The concentration of an unknown carbohydrate can be determined by comparing its peak area to a calibration curve generated from known concentrations of standards.[4] The high sensitivity of AMAC labeling allows for detection in the picomolar to femtomolar range.[4]
Table 1: Representative HPLC Performance Data for AMAC-Labeled Disaccharides
| Analyte (Disaccharide Standard) | Typical Retention Time (min) | Limit of Detection (LOD) (femtomoles) |
| ΔUA-GlcNAc | 8.5 | ~5 |
| ΔUA-GalNAc | 9.2 | ~5 |
| ΔUA-GlcNS | 10.1 | ~10 |
| ΔUA(2S)-GlcNS | 12.5 | ~10 |
Note: Retention times are approximate and can vary based on the specific HPLC system, column, and conditions. LOD data is sourced from analysis by capillary electrophoresis with laser-induced fluorescence detection, which demonstrates the high sensitivity achievable with AMAC labeling.[4]
Table 2: Excitation and Emission Wavelengths for AMAC
| Parameter | Wavelength (nm) |
| Excitation (λex) | 425 |
| Emission (λem) | 520 |
Analytical Methodologies
Reversed-Phase HPLC (RP-HPLC)
This method is well-suited for the separation of a wide range of AMAC-labeled carbohydrates, particularly for analyzing disaccharide composition from GAGs.[4]
-
Instrumentation:
-
Mobile Phase:
-
A: 0.1 M Ammonium acetate
-
B: Methanol
-
-
Gradient: A typical gradient would involve increasing the percentage of mobile phase B over time to elute the labeled carbohydrates. The exact gradient must be optimized for the specific glycan profile.[6]
Capillary Electrophoresis with Laser-Induced Fluorescence Detection (CE-LIF)
CE-LIF offers extremely high sensitivity and resolution for the analysis of AMAC-labeled carbohydrates, with detection limits reaching the attomole level.[8]
-
Instrumentation: Capillary Electrophoresis system coupled with a Laser-Induced Fluorescence detector.
-
Capillary: Fused-silica capillary (e.g., 50 µm I.D., 50 cm effective length).
-
Background Electrolyte (BGE): 100 mM sodium borate buffer, pH 10.5.[10]
-
Injection: Hydrodynamic or electrokinetic injection.[3]
-
Detection: LIF with excitation typically around 405 nm for enhanced sensitivity and emission collected using a long-pass filter (e.g., 500 nm).[10]
Conclusion
The use of 2-Aminoacridin-9(10H)-one for the fluorescent labeling of carbohydrates provides a robust, sensitive, and reliable method for their quantitative analysis.[4] The detailed protocols and methodologies presented in this application note offer a comprehensive guide for researchers in both academic and industrial settings. This approach facilitates accurate and high-throughput glycan analysis, which is crucial for advancing biopharmaceutical development and glycobiology research.[4]
References
- 1. Carbohydrate - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Analysis of glycosaminoglycan-derived, precolumn, 2-aminoacridone-labeled disaccharides with LC-fluorescence and LC-MS detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analysis of glycosaminoglycan-derived disaccharides by capillary electrophoresis using laser-induced fluorescence detection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Glycan labeling strategies and their use in identification and quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Adapting the Laser‐Induced Fluorescence Detection Setup of the Standard Capillary Electrophoresis Equipment to Achieve High‐Sensitivity Detection of 2‐Aminoacridone Labeled Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Hypothetical Use of 2-Aminoacridin-9(10H)-one hydrochloride for In Situ Hybridization
Introduction
2-Aminoacridin-9(10H)-one hydrochloride belongs to the acridine family of compounds. Acridines are well-known for their ability to intercalate into the base pairs of DNA and RNA. This property, often coupled with fluorescence, makes them valuable tools in molecular and cell biology for nucleic acid staining and visualization. This document outlines a potential protocol for using this compound as a fluorescent probe in an in-situ hybridization procedure to detect specific nucleic acid sequences within fixed cells or tissues.
Principle
This protocol is based on a standard fluorescent in situ hybridization (FISH) workflow. A nucleic acid probe (DNA or RNA) complementary to the target sequence is first labeled. This labeled probe is then hybridized to the target nucleic acid within the specimen (cells or tissue sections). The this compound could potentially be used in two main ways:
-
As a direct label: The compound could be chemically conjugated to the nucleic acid probe.
-
As a detection agent: An unlabeled probe could be hybridized first, and then the acridine compound could be used to detect the probe-target hybrid, perhaps by preferentially binding to these double-stranded structures.
This protocol will assume the first and more direct application: the use of this compound as a fluorescent label for the probe.
Quantitative Data Summary
The following tables represent hypothetical optimization data for a FISH protocol using a probe labeled with this compound. These values are illustrative and would need to be determined empirically for any specific experiment.
Table 1: Probe Concentration Optimization
| Probe Concentration (ng/µL) | Signal Intensity (Arbitrary Units) | Background Noise (Arbitrary Units) | Signal-to-Noise Ratio |
| 1 | 150 | 50 | 3.0 |
| 2 | 250 | 65 | 3.8 |
| 5 | 400 | 80 | 5.0 |
| 10 | 420 | 150 | 2.8 |
| 20 | 430 | 250 | 1.7 |
Optimal concentration highlighted in bold.
Table 2: Hybridization Temperature Optimization
| Temperature (°C) | Signal Intensity (Arbitrary Units) | Background Noise (Arbitrary Units) | Signal-to-Noise Ratio |
| 30 | 200 | 100 | 2.0 |
| 37 | 350 | 90 | 3.9 |
| 42 | 400 | 80 | 5.0 |
| 50 | 300 | 120 | 2.5 |
| 55 | 150 | 150 | 1.0 |
Optimal temperature highlighted in bold.
Experimental Protocol
This protocol provides a step-by-step guide for performing FISH using a hypothetical this compound-labeled probe.
Materials:
-
Probe: Custom DNA or RNA probe labeled with this compound.
-
Specimen: Cultured cells on slides or paraffin-embedded tissue sections.
-
Reagents:
-
Phosphate-buffered saline (PBS)
-
Formaldehyde or Paraformaldehyde (4% in PBS)
-
Ethanol series (70%, 85%, 100%)
-
Proteinase K
-
Hybridization buffer (e.g., 50% formamide, 2x SSC, 10% dextran sulfate)
-
Wash buffers (e.g., 2x SSC, 0.1% Tween-20)
-
DAPI or Hoechst for counterstaining
-
Antifade mounting medium
-
Procedure:
-
Sample Preparation:
-
Cultured Cells: Grow cells on sterile glass coverslips. Wash with PBS and fix with 4% formaldehyde for 15 minutes at room temperature.
-
Tissue Sections: Deparaffinize and rehydrate tissue sections through a series of xylene and ethanol washes.
-
-
Permeabilization:
-
Wash the fixed samples twice with PBS.
-
Incubate with Proteinase K solution (concentration and time to be optimized, e.g., 10 µg/mL for 10 minutes) to improve probe penetration.
-
Stop the reaction by washing with PBS.
-
-
Dehydration:
-
Dehydrate the samples by incubating for 3 minutes each in 70%, 85%, and 100% ethanol.
-
Air dry the slides completely.
-
-
Hybridization:
-
Prepare the hybridization mix containing the labeled probe at the optimized concentration (e.g., 5 ng/µL in hybridization buffer).
-
Denature the probe by heating at 75°C for 5 minutes, then place on ice.
-
Apply the hybridization mix to the sample, cover with a coverslip, and seal to prevent evaporation.
-
Denature the sample and probe together on a heat block at 75°C for 5 minutes.
-
Transfer to a humidified chamber and incubate overnight at the optimized hybridization temperature (e.g., 42°C).
-
-
Post-Hybridization Washes:
-
Carefully remove the coverslip.
-
Wash the slides in 2x SSC with 0.1% Tween-20 at 45°C for 5 minutes, twice.
-
Wash in 1x SSC at room temperature for 5 minutes.
-
-
Counterstaining and Mounting:
-
Stain the nuclei with DAPI or Hoechst solution for 5 minutes.
-
Wash briefly with PBS.
-
Mount the coverslip with an antifade mounting medium.
-
-
Imaging:
-
Visualize the slides using a fluorescence microscope with appropriate filter sets for the this compound fluorophore and the counterstain.
-
The excitation and emission maxima for the acridine compound would need to be determined to select the correct filters.
-
Visualizations
Diagram 1: Experimental Workflow
Caption: A flowchart of the key steps in the in situ hybridization protocol.
Diagram 2: Potential Mechanism of Action
Application Notes and Protocols for Flow Cytometry: 2-Aminoacridin-9(10H)-one hydrochloride
Disclaimer: A comprehensive literature search did not yield specific flow cytometry applications or established protocols for 2-Aminoacridin-9(10H)-one hydrochloride. The following application notes and protocols are based on the closely related and well-documented compound, 9-Aminoacridine (9-AA). These protocols should be considered a starting point and will require significant optimization and validation for the specific use of this compound.
Introduction
The protocols provided below are adapted from established methods for 9-Aminoacridine and are intended to serve as a guide for researchers and scientists in developing and optimizing flow cytometry assays using this compound.
Application 1: Analysis of Cell Viability and Apoptosis
Principle: 9-Aminoacridine can be used to differentiate between live, apoptotic, and necrotic cells based on its differential fluorescence emission in cells with varying membrane permeability and chromatin structures.[1] In viable cells, 9-AA exhibits low green fluorescence.[1] During apoptosis, changes in the cell membrane and chromatin condensation lead to increased uptake of the dye and intercalation into DNA, resulting in a significant increase in green fluorescence.[1] Necrotic cells, which have lost membrane integrity, show high levels of both green and red fluorescence.[1] This methodology allows for the quantitative assessment of cell health and the induction of cell death.
Data Presentation: Hypothetical Flow Cytometry Data for Apoptosis Analysis
The following table summarizes hypothetical quantitative data from a flow cytometry experiment using an acridine-based compound to assess apoptosis in a cancer cell line treated with a cytotoxic agent.
| Cell Population | Marker Profile (Hypothetical) | Untreated Control (%) | Treated Sample (%) |
| Viable Cells | Low Green Fluorescence | 95.2 ± 2.5 | 60.8 ± 3.1 |
| Early Apoptotic Cells | High Green Fluorescence | 2.1 ± 0.8 | 25.4 ± 2.2 |
| Late Apoptotic/Necrotic Cells | High Green & Red Fluorescence | 2.7 ± 1.1 | 13.8 ± 1.5 |
Experimental Protocol: Cell Viability and Apoptosis Assay
Materials:
-
This compound or 9-Aminoacridine (9-AA) stock solution (1 mg/mL in DMSO)
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free
-
FACS buffer (PBS supplemented with 2% Fetal Bovine Serum and 2.5 mM EDTA)
-
Propidium Iodide (PI) solution (1 mg/mL in water) - for comparative analysis
-
Annexin V-FITC Apoptosis Detection Kit - for comparative analysis
-
Cell suspension of interest
-
Flow cytometer with a 488 nm laser
Procedure:
-
Cell Preparation:
-
Staining:
-
Prepare a fresh working solution of the acridine compound by diluting the stock solution in FACS buffer. The optimal concentration should be determined for each cell type but typically ranges from 1 to 10 µM for 9-AA.[1]
-
Add the working solution to the cell suspension.
-
Incubate for 15-30 minutes at room temperature in the dark.[1]
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer using a 488 nm excitation laser.[1]
-
Collect green fluorescence in the FL1 channel (e.g., 530/30 nm bandpass filter) and red fluorescence in the FL3 channel (e.g., >670 nm long pass filter).[1]
-
Use unstained cells as a negative control to set the baseline fluorescence.
-
For comparison and gating strategy validation, prepare samples stained with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Visualization of Experimental Workflow
Caption: Workflow for cell viability and apoptosis analysis using an acridine-based fluorescent dye.
Application 2: Cell Cycle Analysis
Principle: Certain acridine derivatives can be used for cell cycle analysis due to their ability to bind to nucleic acids.[2] After treatment with RNase to eliminate RNA staining, the dye's fluorescence intensity will be proportional to the DNA content of the cells. This allows for the differentiation of cell populations in G0/G1, S, and G2/M phases of the cell cycle. For instance, the acridine derivative AMHA has been shown to produce cell cycle histograms similar to those obtained with propidium iodide.[2]
Data Presentation: Representative Cell Cycle Distribution Data
The following table shows representative data of a cell cycle analysis using an acridine derivative after RNase treatment.
| Cell Cycle Phase | DNA Content | Control Cells (%) | Treated Cells (%) |
| G0/G1 | 2n | 65.4 ± 3.2 | 45.1 ± 2.8 |
| S | >2n, <4n | 20.1 ± 1.9 | 15.6 ± 1.5 |
| G2/M | 4n | 14.5 ± 1.5 | 39.3 ± 2.1 |
Experimental Protocol: Cell Cycle Analysis
Materials:
-
This compound or other suitable acridine derivative
-
Cell suspension
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A solution (100 µg/mL)
-
Flow cytometer with UV or near-UV laser (excitation optimum should be determined)
Procedure:
-
Cell Preparation and Fixation:
-
Harvest and wash 1-2 x 10^6 cells with PBS.
-
Resuspend the cell pellet in 0.5 mL of cold PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate on ice for at least 30 minutes or store at -20°C.
-
-
Staining:
-
Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet once with PBS.
-
Resuspend the cells in 1 mL of PBS containing the acridine compound at an optimized concentration (e.g., 10-50 µM for AMHA) and RNase A (100 µg/mL).[2]
-
Incubate for 30 minutes at 37°C in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer with the appropriate laser for excitation and filter for emission.
-
Collect fluorescence data for at least 10,000 events per sample.
-
Analyze the DNA content histogram using cell cycle analysis software.
-
Visualization of Signaling Pathway
While the specific signaling pathways modulated by this compound are not known, many DNA intercalating agents are known to induce apoptosis through DNA damage response pathways. Below is a generalized diagram of a DNA damage-induced apoptosis pathway.
Caption: Generalized pathway of DNA damage-induced apoptosis.
While direct protocols for this compound in flow cytometry are not currently established, the provided application notes and protocols for the related compound 9-Aminoacridine offer a solid foundation for methodology development. Researchers should perform necessary optimizations, including determining the optimal excitation and emission wavelengths, concentration, and incubation times for this compound for their specific cell types and experimental systems. Comparative studies with well-established dyes like Propidium Iodide and Annexin V are highly recommended to validate the results.
References
Application Notes and Protocols: Synthesis and Targeted Delivery of 2-Aminoacridin-9(10H)-one Hydrochloride Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthesis of 2-aminoacridin-9(10H)-one hydrochloride derivatives and their potential application in targeted drug delivery systems for cancer therapy. The protocols outlined below are based on established chemical syntheses and common methodologies for the formulation and evaluation of targeted drug carriers.
Introduction
Acridone and its derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anticancer properties.[1] The planar structure of the acridone scaffold allows for intercalation into DNA, and various derivatives have been shown to inhibit key enzymes involved in cancer progression, such as topoisomerases and telomerase.[1] The 2-aminoacridin-9(10H)-one core, in particular, offers a versatile platform for the development of potent therapeutic agents. The amino group at the C2 position serves as a key functional handle for derivatization, enabling the attachment of various side chains to modulate solubility, bioavailability, and target specificity. Furthermore, the hydrochloride salt form of these derivatives often enhances their aqueous solubility, a crucial property for pharmaceutical formulations.
Targeted drug delivery aims to enhance the therapeutic efficacy of potent anticancer agents while minimizing off-target toxicity.[2] This can be achieved by conjugating the drug to a targeting ligand (e.g., an antibody or peptide) that recognizes specific receptors overexpressed on cancer cells, or by encapsulating the drug within a nanoparticle carrier that can preferentially accumulate in tumor tissue through the enhanced permeability and retention (EPR) effect.[3] This document provides protocols for the synthesis of a model 2-aminoacridin-9(10H)-one derivative and its subsequent incorporation into a targeted drug delivery system.
Data Presentation
Table 1: Cytotoxicity of Acridine/Acridone Derivatives against Various Cancer Cell Lines
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 9-Aminoacridine Derivative (Compound 9) | HeLa (Cervical Cancer) | 13.75 (as µg/mL) | [4] |
| 9-Aminoacridine Derivative (Compound 9) | A-549 (Lung Cancer) | 18.75 (as µg/mL) | [4] |
| 9-Aminoacridine Derivative (Compound 7) | HeLa (Cervical Cancer) | 31.25 (as µg/mL) | [4] |
| 9-Aminoacridine Derivative (Compound 7) | A-549 (Lung Cancer) | 36.25 (as µg/mL) | [4] |
| Acridone Derivative (AcridPyMe) | PanC-1 (Pancreatic Cancer) | Not specified | [5] |
| Acridone Derivative (AcridPyMe) | MIA PaCa-2 (Pancreatic Cancer) | Not specified | [5] |
| Acridone Derivative (AcridPyMe) | A549 (Lung Cancer) | Not specified | [5] |
| Acridone Derivative (AcridPyMe) | A375 (Melanoma) | Not specified | [5] |
| 9-Aminoacridine | P388 (Leukemia) | Not specified | [6] |
| CK0403 (9-aminoacridine derivative) | SKBR-3 (Breast Cancer) | Potent activity reported | [7] |
Table 2: Characterization of a Synthesized 2-Aminoacridin-9(10H)-one Derivative
| Property | Value |
| Molecular Formula | C₁₄H₁₂N₂O |
| Molecular Weight | 224.26 g/mol |
| Appearance | Yellowish-green solid |
| Melting Point | Not specified |
| Solubility | Soluble in DMSO and ethanol |
Experimental Protocols
Protocol 1: Synthesis of 10-Methyl-2-aminoacridin-9(10H)-one
This protocol describes a two-step synthesis of a 2-aminoacridin-9(10H)-one derivative, 10-methyl-2-aminoacridin-9(10H)-one (MAA), adapted from literature procedures.[8]
Step 1: Synthesis of 10-Methyl-2-nitroacridin-9(10H)-one
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 10-methyl-acridone in concentrated sulfuric acid at 0°C (ice bath).
-
Nitration: Slowly add a nitrating mixture (a solution of nitric acid in sulfuric acid) dropwise to the stirred solution while maintaining the temperature at 0°C.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Carefully pour the reaction mixture onto crushed ice. The precipitate formed is the crude 10-methyl-2-nitroacridin-9(10H)-one.
-
Purification: Collect the solid by vacuum filtration, wash with copious amounts of water until the filtrate is neutral, and then dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.
Step 2: Synthesis of 10-Methyl-2-aminoacridin-9(10H)-one (MAA)
-
Reaction Setup: In a round-bottom flask, suspend 10-methyl-2-nitroacridin-9(10H)-one in ethanol.
-
Reduction: Add an aqueous solution of sodium sulfide (Na₂S) to the suspension.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.
-
Purification: Collect the precipitated solid by vacuum filtration, wash with water, and dry. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure 10-methyl-2-aminoacridin-9(10H)-one.[8]
Step 3: Formation of the Hydrochloride Salt
-
Dissolution: Dissolve the purified 10-methyl-2-aminoacridin-9(10H)-one in a minimal amount of a suitable organic solvent (e.g., ethanol or methanol).
-
Acidification: Slowly add a solution of hydrochloric acid in the same solvent (or ethereal HCl) dropwise with stirring.
-
Precipitation: The hydrochloride salt will precipitate out of the solution.
-
Isolation: Collect the solid by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to obtain the final hydrochloride derivative.
Protocol 2: Formulation of 2-Aminoacridin-9(10H)-one Derivative-Loaded Nanoparticles for Passive Targeting
This protocol describes a general method for encapsulating a hydrophobic drug, such as a 2-aminoacridin-9(10H)-one derivative, into polymeric nanoparticles using the nanoprecipitation method.[9]
Materials:
-
This compound derivative
-
Biodegradable polymer (e.g., PLGA, PCL)
-
Organic solvent (e.g., acetone, acetonitrile)
-
Aqueous solution, typically deionized water, containing a stabilizer (e.g., Pluronic F68, PVA)
Procedure:
-
Organic Phase Preparation: Dissolve the 2-aminoacridin-9(10H)-one derivative and the polymer in the organic solvent.
-
Nanoprecipitation: Add the organic phase dropwise into the aqueous solution under constant stirring. The rapid diffusion of the organic solvent into the aqueous phase leads to the precipitation of the polymer and the encapsulation of the drug, forming nanoparticles.
-
Solvent Evaporation: Stir the resulting nanoparticle suspension at room temperature for several hours to allow for the complete evaporation of the organic solvent.
-
Purification: Centrifuge the nanoparticle suspension to pellet the nanoparticles. Remove the supernatant and resuspend the nanoparticles in deionized water. Repeat this washing step multiple times to remove any unencapsulated drug and excess stabilizer.
-
Characterization: Characterize the nanoparticles for size, zeta potential, drug loading efficiency, and in vitro drug release profile.
Protocol 3: Conjugation of 2-Aminoacridin-9(10H)-one Derivative to a Targeting Ligand (e.g., Monoclonal Antibody)
This protocol outlines a general strategy for the covalent conjugation of a 2-aminoacridin-9(10H)-one derivative to a monoclonal antibody (mAb) for active targeting. This method utilizes the primary amino group on the acridone derivative.
Materials:
-
2-Aminoacridin-9(10H)-one derivative with a suitable linker (e.g., a carboxylic acid terminated linker attached to the 2-amino group)
-
Monoclonal antibody (mAb) specific for a tumor-associated antigen
-
Crosslinking agent (e.g., EDC/NHS)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Activation of the Drug-Linker: Dissolve the 2-aminoacridin-9(10H)-one derivative-linker conjugate in a suitable organic solvent (e.g., DMSO). Add N-hydroxysuccinimide (NHS) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate the carboxylic acid group of the linker.
-
Conjugation Reaction: Add the activated drug-linker solution to the monoclonal antibody solution in the reaction buffer. The activated linker will react with the primary amine groups (lysine residues) on the antibody to form a stable amide bond.
-
Reaction Quenching: After a defined reaction time, quench the reaction by adding a small molecule with a primary amine (e.g., Tris buffer).
-
Purification: Purify the antibody-drug conjugate (ADC) from unreacted drug, linker, and crosslinkers using size-exclusion chromatography.
-
Characterization: Characterize the ADC for drug-to-antibody ratio (DAR), purity, and binding affinity to its target antigen.
Mandatory Visualization
Caption: Synthetic workflow for this compound derivatives.
Caption: Workflow for targeted drug delivery of 2-aminoacridin-9(10H)-one derivatives.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by acridone derivatives.
References
- 1. Targeted Drug Delivery Based on Gold Nanoparticle Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biopharminternational.com [biopharminternational.com]
- 3. Nanoparticle-based targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nanoparticle-based materials in anticancer drug delivery: Current and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RNA Nanotechnology to Solubilize Hydrophobic Antitumor Drug for Targeted Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficient Synthesis and In Vivo Incorporation of Acridon-2-ylalanine, a Fluorescent Amino Acid for Lifetime and FRET/LRET Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Note: Using 2-Aminoacridin-9(10H)-one hydrochloride as a Fluorescent Probe in High-Throughput Screening for Nucleic Acid Binders
Audience: Researchers, scientists, and drug development professionals.
Introduction 2-Aminoacridin-9(10H)-one, also known as 2-aminoacridone, is an aromatic compound recognized for its strong fluorescent properties.[1] Its planar, tricyclic structure is characteristic of acridine derivatives, which are well-known for their ability to intercalate into double-stranded DNA and other nucleic acid secondary structures like G-quadruplexes.[2][3] This intercalation typically results in a significant enhancement of the compound's fluorescence quantum yield, making it an excellent candidate for developing robust, fluorescence-based assays.[4]
This application note details a high-throughput screening (HTS) protocol using 2-Aminoacridin-9(10H)-one hydrochloride as a fluorescent probe in a Fluorescent Intercalator Displacement (FID) assay.[5] The FID assay is a powerful method for identifying compounds that bind to a specific DNA or RNA target. In this assay, the acridine probe binds to the nucleic acid target, yielding a strong fluorescent signal. Test compounds from a chemical library that have a higher affinity for the target will displace the probe, leading to a measurable decrease in fluorescence. This approach is highly adaptable for screening large compound libraries to discover potential inhibitors of protein-DNA interactions or modulators of nucleic acid-related enzymes.[6]
Quantitative Data: Photophysical Properties
The utility of 2-Aminoacridin-9(10H)-one as a fluorescent probe is defined by its spectral characteristics. These properties can be influenced by the solvent environment, a critical consideration for assay development.[1]
| Property | Wavelength (nm) | Solvent / Conditions | Citation |
| Excitation Maximum (λex) | 420 - 429 nm | Varies (e.g., 0.1 M Tris, pH 8.0) | [1] |
| Emission Maximum (λem) | 525 - 542 nm | Varies (e.g., 0.1 M Tris, pH 8.0) | [1] |
Experimental Protocol: Fluorescent Intercalator Displacement (FID) Assay
This protocol describes a 384-well plate format HTS assay to screen for compounds that bind to a DNA G-quadruplex target, displacing the 2-Aminoacridin-9(10H)-one probe.
Principle of the Assay
The assay quantifies the displacement of the fluorescent probe, 2-Aminoacridin-9(10H)-one, from a target nucleic acid (e.g., a pre-folded G-quadruplex). When bound to the target, the probe's fluorescence is high. When a test compound with affinity for the target is added, it displaces the probe, causing the probe to be released into the aqueous buffer. This release significantly quenches the probe's fluorescence, resulting in a decreased signal. The magnitude of the fluorescence decrease is proportional to the binding affinity and concentration of the test compound.
Materials and Reagents
-
Compound: this compound (Probe)
-
Nucleic Acid Target: Lyophilized DNA oligonucleotide capable of forming a G-quadruplex (e.g., Telomeric repeat: 5'-AGG GTT AGG GTT AGG GTT AGG G-3')
-
Assay Buffer: 10 mM Tris-HCl, 100 mM KCl, pH 7.4
-
Test Compounds: Small molecule library dissolved in 100% DMSO
-
Control Compounds:
-
Positive Control: A known G-quadruplex binder (e.g., TMPyP4)
-
Negative Control: 100% DMSO
-
-
Equipment:
-
384-well, low-volume, black, flat-bottom plates
-
Acoustic liquid handler or multi-channel pipette for nanoliter-volume dispensing
-
Plate reader capable of fluorescence intensity detection (with appropriate filters for λex/λem)
-
Plate shaker/orbital mixer
-
Centrifuge with plate carriers
-
Reagent Preparation
-
Probe Stock Solution (1 mM): Dissolve this compound in 100% DMSO. Protect from light and store at -20°C.
-
DNA Target Stock Solution (100 µM): Dissolve the oligonucleotide in nuclease-free water. To pre-fold into the G-quadruplex structure, heat the solution to 95°C for 5 minutes and then allow it to cool slowly to room temperature over several hours in the presence of KCl (from the assay buffer). Aliquot and store at -20°C.
-
Assay Probe/DNA Solution (2X): Dilute the Probe and DNA Target stock solutions in Assay Buffer to a final concentration of 2 µM Probe and 1 µM DNA Target. This solution contains twice the final assay concentration. Mix well and incubate for 30 minutes at room temperature, protected from light, to allow for probe-DNA binding.
Assay Procedure
-
Compound Dispensing: Using an acoustic liquid handler, dispense 50 nL of test compounds, positive controls, or negative controls (DMSO) into the wells of a 384-well plate. The final concentration of test compounds in the assay will typically be 10 µM.
-
Reagent Addition: Add 25 µL of the 2X Assay Probe/DNA Solution to all wells. The final volume will be 25.05 µL, with final concentrations of 1 µM Probe, 0.5 µM DNA Target, and typically <0.5% DMSO.
-
Incubation: Seal the plate, briefly centrifuge (e.g., 1 minute at 1000 x g) to ensure all liquid is at the bottom of the wells, and incubate for 60 minutes at room temperature, protected from light.
-
Fluorescence Reading: Measure the fluorescence intensity (FI) on a plate reader using an excitation wavelength of ~425 nm and an emission wavelength of ~530 nm.
Data Analysis
-
Normalization: Calculate the percent inhibition for each test compound relative to the controls:
-
% Inhibition = 100 * (1 - (FI_compound - FI_positive_control) / (FI_negative_control - FI_positive_control))
-
-
Hit Identification: Define a hit threshold based on the screen's statistics. A common method is to select compounds that exhibit an inhibition value greater than three times the standard deviation (SD) of the negative controls (DMSO wells).
-
Quality Control: Calculate the Z'-factor for each plate to assess the quality and robustness of the assay. A Z'-factor > 0.5 indicates an excellent assay.
-
Z' = 1 - (3 * (SD_positive_control + SD_negative_control)) / |Mean_positive_control - Mean_negative_control|
-
Sample HTS Data Presentation
The following table illustrates a representative data structure from a single 384-well plate.
| Well(s) | Well Type | Description | Raw FI (Mean) | % Inhibition |
| A1-P1 | Negative Control | 0.5 µM DNA, 1 µM Probe, 0.5% DMSO | 85,400 | 0% |
| A2-P2 | Positive Control | 0.5 µM DNA, 1 µM Probe, 20 µM TMPyP4 | 12,150 | 100% |
| Q3 | Test Compound | Library Compound #12345 (10 µM) | 83,200 | 2.9% |
| R15 | Hit Compound | Library Compound #12589 (10 µM) | 35,600 | 67.9% |
| S10 | Test Compound | Library Compound #12771 (10 µM) | 79,900 | 7.5% |
Visualizations
HTS Experimental Workflow
The following diagram outlines the major steps in the high-throughput screening campaign using the Fluorescent Intercalator Displacement assay.
References
Application Notes and Protocols for Live-Cell Imaging of DNA with 2-Aminoacridin-9(10H)-one Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Aminoacridin-9(10H)-one hydrochloride, a derivative of the acridine family of compounds, is a fluorescent dye with potential applications in live-cell imaging for the visualization of cellular DNA. Acridine derivatives are well-known for their ability to intercalate into the DNA double helix, a mechanism that often results in a significant increase in their fluorescence quantum yield.[1][2] This property makes them valuable tools for studying nuclear morphology, cell cycle progression, and DNA dynamics in living cells. This document provides detailed application notes and protocols for the use of this compound as a fluorescent probe for DNA in live-cell imaging.
Principle of Action
2-Aminoacridin-9(10H)-one is a planar, aromatic molecule that can insert itself between the base pairs of double-stranded DNA, a process known as intercalation.[1][2] This interaction is driven by hydrophobic and van der Waals forces. Upon intercalation, the dye's molecular structure becomes more rigid, leading to a decrease in non-radiative decay pathways and a subsequent enhancement of its fluorescence emission. This fluorescence enhancement upon DNA binding allows for the specific visualization of DNA within the cell nucleus.
Data Presentation
The photophysical properties of 2-aminoacridin-9(10H)-one are influenced by its local environment, particularly the solvent. The following table summarizes the reported spectral properties.
| Property | Wavelength (nm) | Solvent/Conditions |
| Excitation Maximum (λex) | 429 | Not specified[3][4] |
| 428 | Not specified | |
| 425 | Not specified | |
| 420 | 0.1 M Tris, pH 8.0[5] | |
| Emission Maximum (λem) | 529 | Not specified[3][4] |
| 525 | Not specified | |
| 532 | Not specified[5] | |
| 542 | 0.1 M Tris, pH 8.0[5] |
Note: The quantum yield of 2-aminoacridin-9(10H)-one is highly dependent on experimental conditions and is not consistently reported in the literature. However, a related derivative, 3-(9-aminoacridin-2-yl) propionic acid, has a reported quantum yield of 0.95 in water, which can serve as a reference point.[6]
Experimental Protocols
The following protocols are adapted from established methods for similar live-cell DNA stains, such as Acridine Orange.[7][8][9] Optimization may be required depending on the cell type and experimental setup.
Protocol 1: General Live-Cell DNA Staining
This protocol provides a basic method for staining the nuclei of live adherent or suspension cells.
Materials:
-
This compound
-
Sterile phosphate-buffered saline (PBS) or other suitable buffer
-
Complete cell culture medium
-
Live-cell imaging dish or plate
-
Fluorescence microscope with appropriate filter sets (e.g., DAPI or GFP channel)
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in sterile PBS or DMSO. Protect the stock solution from light and store it at 4°C for short-term use or -20°C for long-term storage.
-
Cell Seeding: Culture cells to the desired confluency (typically 50-70%) in a live-cell imaging dish or plate.
-
Working Solution Preparation: Prepare a fresh working solution by diluting the stock solution in a complete cell culture medium to a final concentration of 1-5 µg/mL. The optimal concentration should be determined empirically for each cell type to achieve bright nuclear staining with minimal cytotoxicity.
-
Staining: Remove the existing culture medium from the cells and add the 2-aminoacridin-9(10H)-one working solution.
-
Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator.
-
Washing: Gently wash the cells twice with a pre-warmed imaging medium (e.g., FluoroBrite™ DMEM) or complete culture medium to remove excess dye and reduce background fluorescence.
-
Imaging: Image the cells immediately using a fluorescence microscope. For 2-aminoacridin-9(10H)-one, excitation around 420-430 nm and emission detection around 530-550 nm is recommended.
Protocol 2: Optimization of Staining Concentration
To minimize cytotoxicity and achieve the best signal-to-noise ratio, it is crucial to determine the optimal staining concentration for your specific cell line.
Materials:
-
Same as Protocol 1
-
Multi-well live-cell imaging plate (e.g., 96-well plate)
Procedure:
-
Cell Seeding: Seed cells at a consistent density in a multi-well plate.
-
Prepare Serial Dilutions: Prepare a series of working solutions of this compound in a complete culture medium, ranging from 0.5 µg/mL to 10 µg/mL.
-
Staining: Stain the cells with the different concentrations of the dye as described in Protocol 1.
-
Imaging: Acquire images at consistent settings for all concentrations.
-
Analysis: Evaluate the images for nuclear brightness, background fluorescence, and any signs of cytotoxicity (e.g., cell rounding, detachment, or membrane blebbing). Select the lowest concentration that provides a clear and bright nuclear signal without affecting cell health.
Applications
-
Visualization of Nuclear Morphology: Assess changes in nuclear size and shape, which can be indicative of cellular events such as apoptosis (nuclear condensation and fragmentation).[7]
-
Cell Cycle Analysis: While not a direct measure, changes in nuclear morphology and DNA content can be observed throughout the cell cycle.
-
High-Content Screening: The dye can be used in automated imaging platforms to assess the effects of compounds on nuclear structure.
Troubleshooting
-
High Background Fluorescence:
-
Ensure thorough washing after staining.
-
Reduce the staining concentration or incubation time.
-
Use a specialized imaging medium with low autofluorescence.
-
-
Weak Nuclear Signal:
-
Increase the staining concentration or incubation time.
-
Ensure the stock solution is properly stored and has not degraded.
-
Check the filter sets on the microscope to ensure they are appropriate for the dye's excitation and emission spectra.
-
-
Cell Toxicity:
-
Reduce the staining concentration and/or incubation time.
-
Ensure the cells are healthy before staining.
-
Minimize exposure to excitation light during imaging to reduce phototoxicity.
-
Conclusion
This compound is a promising fluorescent probe for live-cell DNA imaging. Its DNA intercalation-based mechanism provides specificity for the nucleus. By following the provided protocols and optimizing the staining conditions, researchers can effectively utilize this dye to visualize and analyze nuclear dynamics in a variety of cell types.
References
- 1. What are DNA intercalators and how do they work? [synapse.patsnap.com]
- 2. Intercalation (biochemistry) - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Spectrum [2-Aminoacridone] | AAT Bioquest [aatbio.com]
- 5. 2-Aminoacridone BioReagent, fluorescence, = 98.0 HPLC 27918-14-5 [sigmaaldrich.com]
- 6. rsc.org [rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. biorxiv.org [biorxiv.org]
- 9. Image-Based Profiling in Live Cells Using Live Cell Painting - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing 2-Aminoacridin-9(10H)-one Hydrochloride Cytotoxicity in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for evaluating the cytotoxic effects of 2-Aminoacridin-9(10H)-one hydrochloride on cancer cell lines. The described methods are foundational for screening potential anticancer compounds and elucidating their mechanisms of action.
Introduction
This compound belongs to the acridine family of compounds, a class of molecules known for their biological activity, including anticancer properties. Many acridine derivatives exert their cytotoxic effects through mechanisms such as DNA intercalation, inhibition of topoisomerase II, and induction of apoptosis, making them promising candidates for cancer therapy.[1][2][3][4] The protocol outlined below details a robust method for determining the cytotoxic potential of this compound using a standard colorimetric assay.
Data Presentation
Table 1: In Vitro Cytotoxicity of 9-Aminoacridine Derivatives in Various Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values for structurally related 9-aminoacridine compounds in different cancer cell lines. This data can serve as a reference for selecting an appropriate concentration range for initial experiments with this compound.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Assay Method |
| 9-Aminoacridine derivative 2 | PC3 | Prostate Cancer | 27.31 | MTS Assay |
| 9-Aminoacridine derivative 2 | A549 | Lung Cancer | Not specified | MTS Assay |
| Acridine/Sulfonamide Hybrid 8b | HepG2 | Liver Cancer | 14.51 | MTT Assay |
| Acridine/Sulfonamide Hybrid 8b | HCT-116 | Colon Cancer | 9.39 | MTT Assay |
| Acridine/Sulfonamide Hybrid 8b | MCF-7 | Breast Cancer | 8.83 | MTT Assay |
| Acridine/Sulfonamide Hybrid 7c | HepG2 | Liver Cancer | >30 | MTT Assay |
| Acridine/Sulfonamide Hybrid 7c | HCT-116 | Colon Cancer | >30 | MTT Assay |
| Acridine/Sulfonamide Hybrid 7c | MCF-7 | Breast Cancer | >30 | MTT Assay |
Experimental Protocols
Protocol 1: Assessment of Cytotoxicity using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[6]
Materials:
-
This compound
-
Cancer cell lines of interest (e.g., MCF-7, A549, HeLa)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
-
Sterile PBS (phosphate-buffered saline)
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Harvest and count the cancer cells, ensuring they have a viability of over 90%.
-
Seed the cells in a 96-well plate at a predetermined optimal density (typically 5x10³ to 1x10⁴ cells/well in 100 µL of complete medium).
-
Incubate the plate for 24 hours in a CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or sterile water).
-
Perform serial dilutions of the stock solution in a complete culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the solvent at the same concentration used for the highest drug concentration) and a negative control (medium only).
-
Incubate the plate for 24, 48, or 72 hours.
-
-
MTT Addition and Incubation:
-
Solubilization of Formazan:
-
Carefully aspirate the medium containing MTT from each well.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[6]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.[6]
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
Below are diagrams illustrating the potential mechanism of action of this compound and the experimental workflow for assessing its cytotoxicity.
Caption: Potential mechanism of action for this compound.
Caption: Workflow for the MTT-based cytotoxicity assay.
References
- 1. Structure-Activity Relationship Investigations Probing the Cytotoxicity of 9-Aminoacridines Derivatives with PC3 and A549 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemoprotection by 9-aminoacridine derivatives against the cytotoxicity of topoisomerase II-directed drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | A 9-aminoacridine derivative induces growth inhibition of Ehrlich ascites carcinoma cells and antinociceptive effect in mice [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. atcc.org [atcc.org]
Application Notes and Protocols for 2-Aminoacridin-9(10H)-one hydrochloride Cell Viability Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acridine derivatives are a class of compounds known for their biological activity, including antiseptic and anticancer properties.[1] Many of these compounds function by intercalating with DNA and RNA, potentially leading to cell cycle arrest and apoptosis.[1] 2-Aminoacridin-9(10H)-one hydrochloride is an acridine derivative with potential applications in cell-based assays. These application notes provide a detailed protocol for assessing cell viability and cytotoxicity using this compound in a fluorescence-based assay, adapted from established methods for similar acridine compounds like Acridine Orange (AO).
The provided protocol utilizes the principle of differential staining of viable and non-viable cells. Similar to Acridine Orange, it is proposed that this compound can permeate all cells and stain the nuclei of viable cells to emit green fluorescence. In combination with a viability dye such as Propidium Iodide (PI), which can only enter cells with compromised membranes, a clear distinction between live and dead cell populations can be achieved.[2][3][4]
Principle of the Assay
This protocol is based on the dual-staining of a cell population with this compound and Propidium Iodide (PI).
-
This compound: A cell-permeant dye that intercalates with nucleic acids. It is hypothesized to emit a green fluorescence upon binding to the DNA of all nucleated cells.
-
Propidium Iodide (PI): A fluorescent intercalating agent that cannot cross the membrane of live cells. It is commonly used to identify dead cells in a population.[2][4] PI enters cells with compromised membranes and stains the nucleus red.
When both dyes are used simultaneously, viable cells will fluoresce green, while non-viable cells will fluoresce red. This allows for the quantification of live and dead cells using fluorescence microscopy or a fluorescence plate reader.
Data Presentation
The quantitative data obtained from this assay can be summarized to determine the percentage of cell viability and cytotoxicity.
Table 1: Cell Viability and Cytotoxicity Data
| Treatment Group | Concentration (µM) | Live Cells (Green) | Dead Cells (Red) | Total Cells | % Cell Viability | % Cytotoxicity |
| Vehicle Control | 0 | 9,500 | 500 | 10,000 | 95.0% | 5.0% |
| Compound A | 1 | 8,550 | 1,450 | 10,000 | 85.5% | 14.5% |
| Compound A | 10 | 5,700 | 4,300 | 10,000 | 57.0% | 43.0% |
| Compound A | 100 | 1,900 | 8,100 | 10,000 | 19.0% | 81.0% |
Note: This table presents example data. Actual results will vary depending on the cell type and experimental conditions.
Experimental Protocols
Materials and Reagents
-
This compound
-
Propidium Iodide (PI) solution (e.g., 1 mg/mL in water)
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with Fetal Bovine Serum (FBS) and antibiotics
-
96-well black, clear-bottom assay plates
-
Adherent or suspension cells of interest
-
Trypsin-EDTA (for adherent cells)
-
Centrifuge
-
Fluorescence microscope or fluorescence plate reader with appropriate filters
Experimental Workflow
References
- 1. Structure-Activity Relationship Investigations Probing the Cytotoxicity of 9-Aminoacridines Derivatives with PC3 and A549 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. logosbio.com [logosbio.com]
- 3. Assessment of islet cell viability using fluorescent dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. revvity.co.jp [revvity.co.jp]
Measuring DNA Intercalation with 2-Aminoacridin-9(10H)-one Hydrochloride using Fluorescence Spectroscopy
Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to measuring the intercalation of 2-Aminoacridin-9(10H)-one hydrochloride into DNA using fluorescence spectroscopy. DNA intercalation is a critical mechanism for many therapeutic agents, and understanding this interaction is paramount in drug discovery and development. 2-Aminoacridin-9(10H)-one, a fluorescent acridone derivative, serves as an excellent probe for these studies due to the sensitivity of its fluorescence properties to its local environment. Upon intercalation into the DNA double helix, changes in its fluorescence intensity, emission wavelength, and quantum yield can be observed and quantified. This application note details the principles of the assay, provides step-by-step experimental protocols for fluorescence titration and competitive binding assays, and presents the necessary data analysis methods to determine key binding parameters such as the binding constant (K) and stoichiometry.
Introduction
The interaction of small molecules with deoxyribonucleic acid (DNA) is a cornerstone of medicinal chemistry and molecular biology. One of the primary modes of non-covalent binding is intercalation, where a planar, aromatic molecule inserts itself between the base pairs of the DNA double helix. This binding can lead to significant conformational changes in the DNA structure, such as unwinding and lengthening of the helix, which can interfere with cellular processes like DNA replication and transcription. Consequently, DNA intercalators are a major class of anticancer and antimicrobial agents.
This compound, also known as 2-amino-9-acridone, is a fluorescent molecule belonging to the acridine family, which is well-known for its DNA intercalating properties. The fluorescence of 2-amino-9-acridone is highly sensitive to its environment. In aqueous solution, it exhibits baseline fluorescence, but upon intercalation into the hydrophobic environment between DNA base pairs, its fluorescence properties are altered. This change, typically a quenching or enhancement of fluorescence and a shift in the emission maximum, can be precisely measured using a spectrofluorometer.
Fluorescence spectroscopy offers a sensitive and non-invasive method to study these interactions. By titrating a solution of DNA with increasing concentrations of this compound and monitoring the changes in fluorescence, one can determine the binding affinity and stoichiometry of the interaction.
Principle of the Assay
The assay is based on the change in the fluorescence signal of this compound upon binding to DNA. When the planar acridone ring system of the molecule intercalates between the DNA base pairs, it is shielded from the aqueous solvent, and its rotational freedom is restricted. This new microenvironment alters the excited state of the fluorophore, leading to a measurable change in its fluorescence emission.
In the case of many acridine derivatives, intercalation into DNA results in fluorescence quenching. This quenching can be used to quantify the binding interaction. By systematically increasing the concentration of DNA in a solution of this compound, a binding curve can be generated. This data can then be analyzed using models such as the Scatchard plot to determine the binding constant (K), which is a measure of the binding affinity, and the number of binding sites (n).
Furthermore, a competitive binding assay using a well-characterized DNA intercalator like ethidium bromide (EtBr) can be employed to confirm the intercalative binding mode of this compound. In this assay, the displacement of EtBr from DNA by the test compound leads to a decrease in the fluorescence of the EtBr-DNA complex.
Data Presentation
The following tables summarize the key photophysical and DNA binding parameters for 2-Aminoacridin-9(10H)-one and related compounds.
Table 1: Photophysical Properties of 2-Amino-9-acridone
| Property | Value | Conditions |
| Excitation Maximum (λex) | 429 nm | Not specified[1] |
| Emission Maximum (λem) | 529 nm | Not specified[1] |
| Quantum Yield (Φ) in Water (of a similar compound, acridon-2-ylalanine) | 0.95 | Aqueous solution[2] |
Table 2: DNA Binding Parameters of a Structurally Related Acridone Derivative (Propyl Acridone)
| Parameter | Value | Method |
| Binding Constant (K) | 6.19 × 10⁴ M⁻¹ | Fluorescence Titration |
| Binding Stoichiometry (n) | Not Reported | - |
| ΔG° (at 298 K) | -27.01 kJ·mol⁻¹ | van't Hoff Equation |
| ΔH° | -11.81 kJ·mol⁻¹ | van't Hoff Equation |
| ΔS° | 51.01 J·mol⁻¹·K⁻¹ | van't Hoff Equation |
Note: The binding parameters presented are for propyl acridone, a structurally similar compound, and serve as an estimate for the binding affinity of this compound to calf thymus DNA.[3]
Experimental Protocols
Materials and Reagents
-
This compound
-
Calf Thymus DNA (ctDNA)
-
Tris-HCl buffer (e.g., 10 mM Tris-HCl, 50 mM NaCl, pH 7.4)
-
Ethidium bromide (for competitive assay)
-
Spectroscopic grade solvent (e.g., DMSO or ethanol for stock solution)
-
High-purity water
-
Quartz cuvettes (1 cm path length)
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
Preparation of Solutions
-
Buffer Preparation: Prepare a Tris-HCl buffer (10 mM Tris-HCl, 50 mM NaCl, pH 7.4) and filter it through a 0.22 µm filter.
-
This compound Stock Solution: Prepare a concentrated stock solution (e.g., 1 mM) in a suitable solvent like DMSO or ethanol. Store protected from light.
-
ctDNA Stock Solution: Dissolve high-quality ctDNA in the Tris-HCl buffer overnight at 4°C with gentle stirring. The concentration of the ctDNA solution should be determined by measuring the absorbance at 260 nm using a UV-Vis spectrophotometer. The molar extinction coefficient of ctDNA at 260 nm is approximately 6600 M⁻¹cm⁻¹ (per nucleotide). The purity of the DNA should be checked by the A260/A280 ratio, which should be between 1.8 and 1.9.
Protocol 1: Fluorescence Titration Assay
This protocol determines the binding constant and stoichiometry of this compound with DNA.
-
Instrument Setup: Set the spectrofluorometer to the excitation wavelength of 2-Aminoacridin-9(10H)-one (e.g., 429 nm) and record the emission spectrum over a suitable range (e.g., 450-650 nm).[1]
-
Sample Preparation: In a quartz cuvette, prepare a solution of this compound at a fixed concentration (e.g., 1-10 µM) in the Tris-HCl buffer.
-
Initial Measurement: Record the fluorescence emission spectrum of the this compound solution alone.
-
Titration: Add small aliquots of the ctDNA stock solution to the cuvette. After each addition, mix gently and allow the solution to equilibrate for 2-5 minutes before recording the fluorescence emission spectrum.
-
Data Collection: Continue the titration until the fluorescence intensity reaches a plateau, indicating saturation of the binding sites.
-
Data Analysis:
-
Correct the fluorescence intensity for the dilution effect at each titration point.
-
Plot the change in fluorescence intensity (ΔF = F₀ - F) as a function of the DNA concentration.
-
To determine the binding constant (K) and the number of binding sites (n), the data can be analyzed using the Scatchard equation: r / [L] = nK - rK where r is the ratio of the concentration of bound ligand to the total DNA concentration, and [L] is the concentration of the free ligand. A plot of r / [L] versus r should yield a straight line with a slope of -K and an x-intercept of n.
-
Protocol 2: Competitive Binding Assay with Ethidium Bromide
This protocol confirms the intercalative binding mode of this compound.
-
Instrument Setup: Set the excitation and emission wavelengths for the EtBr-DNA complex (typically λex ≈ 520 nm and λem ≈ 600 nm).
-
Sample Preparation: Prepare a solution containing a fixed concentration of ctDNA (e.g., 20 µM) and EtBr (e.g., 5 µM) in the Tris-HCl buffer. Incubate for 10 minutes to allow for complex formation.
-
Initial Measurement: Record the fluorescence intensity of the EtBr-DNA complex.
-
Titration: Add increasing concentrations of the this compound stock solution to the cuvette. After each addition, mix and incubate for 5 minutes before recording the fluorescence intensity.
-
Data Analysis: A significant decrease in the fluorescence intensity of the EtBr-DNA complex upon addition of this compound indicates that the compound is displacing EtBr from the DNA, which is strong evidence for an intercalative binding mode. The data can be plotted as the percentage of fluorescence quenching versus the concentration of the test compound.
Visualizations
Caption: Experimental workflow for determining DNA binding parameters using fluorescence titration.
Caption: Mechanism of fluorescence change upon DNA intercalation.
Conclusion
Fluorescence spectroscopy provides a robust and sensitive method for characterizing the interaction between this compound and DNA. The protocols outlined in this application note enable the determination of key binding parameters and the elucidation of the binding mode. This information is invaluable for the rational design and development of new DNA-targeting therapeutic agents. The provided data on related acridone derivatives offers a useful reference for interpreting experimental results.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Nuclear Staining with 2-Aminoacridin-9(10H)-one Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to using 2-Aminoacridin-9(10H)-one hydrochloride for nuclear staining. Find troubleshooting advice, frequently asked questions, and detailed protocols to ensure optimal results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of nuclear staining with this compound?
A1: this compound is a fluorescent dye belonging to the acridine family. Its planar aromatic ring structure allows it to intercalate between the base pairs of double-stranded DNA (dsDNA) within the cell nucleus.[1][2] This binding leads to a significant increase in the dye's fluorescence intensity, making the nucleus highly visible under a fluorescence microscope.[3][4]
Q2: What are the excitation and emission wavelengths for this dye?
Q3: Is this dye suitable for live-cell imaging?
A3: The suitability for live-cell imaging depends on the dye's cell permeability and potential cytotoxicity. While some nucleic acid stains are cell-permeant, others are not and can only be used on fixed and permeabilized cells.[3] Given that information on the cell permeability of this compound is limited, it is advisable to first test its efficacy on fixed cells. For live-cell imaging, it is crucial to use the lowest effective concentration and shortest possible incubation time to minimize potential toxic effects.[5]
Q4: How should I prepare and store the staining solution?
A4: this compound is soluble in water.[6] It is recommended to prepare a concentrated stock solution (e.g., 1 mM) in sterile, purified water or a suitable buffer like PBS. This stock solution should be stored protected from light at 2-8°C for short-term storage or at -20°C for long-term storage. Working solutions should be prepared fresh from the stock solution for each experiment to ensure consistency.[5]
Q5: Can I use this dye for quantitative analysis?
A5: The fluorescence intensity of intercalating dyes is often proportional to the amount of DNA present. Therefore, this compound may potentially be used for relative quantification of DNA content. However, this requires careful optimization of the staining protocol to ensure saturation of DNA binding sites and consistent imaging parameters. For absolute quantification, it is advisable to use established quantitative DNA staining reagents and protocols.
Troubleshooting Guide
This guide addresses common issues you may encounter during your nuclear staining experiments with this compound.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Weak or No Nuclear Staining | Inadequate Dye Concentration: The concentration of the staining solution is too low. | Optimize Dye Concentration: Perform a concentration titration to determine the optimal concentration. Start with a range of 1 µM to 10 µM.[4] |
| Insufficient Incubation Time: The incubation period is too short for the dye to effectively penetrate the cells and bind to the DNA. | Increase Incubation Time: Extend the incubation time in increments (e.g., 15, 30, 60 minutes) and observe the effect on staining intensity.[4] | |
| Poor Cell Permeabilization (for fixed cells): The cell membranes are not sufficiently permeabilized, preventing the dye from reaching the nucleus. | Optimize Permeabilization: If using fixed cells, ensure your permeabilization step (e.g., with Triton X-100 or saponin) is adequate. You may need to adjust the concentration or incubation time of the permeabilizing agent. | |
| Incorrect Filter Set: The excitation and emission filters on the microscope are not appropriate for the dye. | Use Appropriate Filters: Check the spectral properties of the dye and ensure you are using a filter set that matches its excitation and emission peaks. | |
| High Background Fluorescence | Excessive Dye Concentration: The concentration of the staining solution is too high, leading to non-specific binding. | Reduce Dye Concentration: Lower the concentration of the staining solution.[7] |
| Inadequate Washing: Residual, unbound dye remains in the sample, causing background fluorescence. | Improve Washing Steps: Increase the number and duration of wash steps after staining to effectively remove unbound dye.[3] | |
| Autofluorescence: The cells or the culture medium exhibit natural fluorescence. | Use an Unstained Control: Image an unstained sample to assess the level of autofluorescence. If significant, consider using a different culture medium for imaging or applying background subtraction during image analysis.[8] | |
| Photobleaching (Fading of Fluorescence) | Prolonged Exposure to Excitation Light: The sample is being exposed to the excitation light for too long or at too high an intensity. | Minimize Light Exposure: Reduce the exposure time and/or the intensity of the excitation light. Use a neutral density filter if available.[7] |
| No Antifade Reagent: The mounting medium does not contain an antifade reagent. | Use Antifade Mounting Medium: Mount your coverslips using a mounting medium that contains an antifade agent to preserve the fluorescence signal. | |
| Uneven or Patchy Staining | Cell Clumping: Cells are not evenly distributed, leading to uneven dye access. | Ensure Single-Cell Suspension: If staining cells in suspension, ensure they are well-dispersed. For adherent cells, ensure they are not overly confluent. |
| Incomplete Reagent Mixing: The staining solution was not mixed thoroughly before application. | Properly Mix Solutions: Ensure all solutions are well-mixed before adding them to the cells. |
Experimental Protocols
I. Preparation of Staining Solutions
1. Stock Solution (1 mM):
-
The molecular weight of this compound monohydrate is 248.71 g/mol .
-
To prepare a 1 mM stock solution, dissolve 2.49 mg of the compound in 10 mL of sterile, purified water or phosphate-buffered saline (PBS).
-
Mix thoroughly until completely dissolved.
-
Store the stock solution in a light-protected container at 4°C for up to one month or at -20°C for longer periods.
2. Working Solution (1-10 µM):
-
Prepare the working solution fresh for each experiment by diluting the 1 mM stock solution in a suitable buffer (e.g., PBS) or cell culture medium.
-
For a 1 µM working solution, add 1 µL of the 1 mM stock solution to 999 µL of buffer.
-
For a 10 µM working solution, add 10 µL of the 1 mM stock solution to 990 µL of buffer.
II. Staining Protocol for Fixed Adherent Cells
This protocol is a starting point and may require optimization for your specific cell type and experimental conditions.[4][9]
1. Cell Culture and Fixation:
-
Grow cells on sterile coverslips in a petri dish or multi-well plate to the desired confluency.
-
Remove the culture medium and wash the cells once with PBS.
-
Fix the cells by incubating with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
2. Permeabilization:
-
Permeabilize the cells by incubating with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
3. Nuclear Staining:
-
Add the this compound working solution (1-10 µM) to the cells, ensuring the entire coverslip is covered.
-
Incubate for 5-15 minutes at room temperature, protected from light.[4]
4. Washing and Mounting:
-
Remove the staining solution and wash the cells three times with PBS for 5 minutes each to remove unbound dye.
-
Mount the coverslip onto a microscope slide using a mounting medium containing an antifade reagent.
-
Seal the edges of the coverslip with nail polish to prevent drying.
5. Imaging:
-
Visualize the stained nuclei using a fluorescence microscope with the appropriate filter set.
Data Presentation
Table 1: Recommended Starting Concentrations and Incubation Times
| Parameter | Recommended Range | Notes |
| Working Concentration | 1 - 10 µM | Start with 1 µM and titrate upwards if the signal is weak.[4] |
| Incubation Time | 5 - 15 minutes | Longer incubation times may be necessary for some cell types.[4] |
| Fixative | 4% Paraformaldehyde | Other fixatives like methanol can also be tested. |
| Permeabilizing Agent | 0.1% Triton X-100 | Saponin can be used as a milder alternative. |
Visualizations
Experimental Workflow for Nuclear Staining
Caption: General workflow for nuclear staining.
Troubleshooting Logic for Weak Nuclear Staining
Caption: Troubleshooting weak nuclear staining.
References
- 1. CAS 134-50-9: 9-Aminoacridine hydrochloride | CymitQuimica [cymitquimica.com]
- 2. echemi.com [echemi.com]
- 3. Nuclear Labeling | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. Nuclear Staining | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. betalifesci.com [betalifesci.com]
- 6. chembk.com [chembk.com]
- 7. biotium.com [biotium.com]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. sc.edu [sc.edu]
Technical Support Center: Reducing Photobleaching of 2-Aminoacridin-9(10H)-one hydrochloride in Time-Lapse Microscopy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize photobleaching of 2-Aminoacridin-9(10H)-one hydrochloride during time-lapse microscopy experiments.
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why is it a problem for imaging this compound?
A1: Photobleaching is the irreversible photochemical destruction of a fluorescent molecule, or fluorophore, upon exposure to light. When this compound is exposed to excitation light during fluorescence microscopy, it can undergo chemical changes that render it unable to fluoresce. This leads to a gradual fading of the fluorescent signal, which can compromise the quality and quantitative accuracy of your images, especially during time-lapse experiments or when imaging low-abundance targets.[1]
Q2: What are the primary factors that contribute to the photobleaching of this compound?
A2: Several factors can accelerate the photobleaching of your probe:
-
High-Intensity Illumination: Using a brighter excitation light source than necessary is a primary cause of photobleaching.[2]
-
Prolonged Exposure Time: The longer the sample is exposed to the excitation light, the more photobleaching will occur.[2]
-
Presence of Oxygen: Molecular oxygen can react with the excited fluorophore, leading to its degradation.[2]
-
Suboptimal Environmental Conditions: The pH and chemical composition of the imaging medium can influence the photostability of the fluorophore.[2]
Q3: Is this compound susceptible to photobleaching?
A3: Yes, like most fluorophores, this compound and related compounds like 2-Aminoacridone are susceptible to photobleaching.[1] To minimize this, it is advisable to reduce exposure time to the excitation light, use the lowest possible excitation intensity, and consider using an antifade mounting medium for fixed samples.[1]
Q4: What are antifade reagents and how do they work for live-cell imaging?
A4: Antifade reagents are chemical compounds that reduce photobleaching. Most work by scavenging reactive oxygen species (ROS) that are generated during fluorescence excitation and can damage the fluorophore.[3] For live-cell imaging, it is crucial to use reagents that are non-toxic and do not interfere with cellular processes. Examples of commonly used live-cell compatible antifade agents include Trolox and n-Propyl gallate (NPG).[4][5]
Troubleshooting Guide: Rapid Signal Loss
If you are experiencing a rapid loss of fluorescence signal from this compound during your time-lapse experiments, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for rapid photobleaching.
Data Presentation: Comparison of Antifade Reagents
| Antifade Reagent | Active Component(s) | Relative Photostability Improvement (vs. no antifade) | Notes |
| p-Phenylenediamine (PPD) | p-Phenylenediamine | High | Very effective, but can cause initial quenching of fluorescence and may not be suitable for live-cell imaging due to toxicity.[6][7] |
| n-Propyl gallate (NPG) | n-Propyl gallate | Moderate to High | Non-toxic and can be used with live cells, but may have anti-apoptotic effects.[4][6][7] |
| DABCO | 1,4-diazabicyclo[2.2.2]octane | Moderate | Less effective than PPD but also less toxic.[4] |
| Trolox | 6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid | Moderate | A vitamin E analog, it is a commonly used antioxidant for live-cell imaging.[5] |
| Vectashield® | Proprietary | High | A commercial formulation, very effective but may not be suitable for all live-cell applications.[6] |
| ProLong™ Live | Proprietary | Moderate to High | A commercial reagent specifically designed for live-cell imaging.[5] |
Experimental Protocols
Protocol 1: Determining Optimal Imaging Parameters to Minimize Photobleaching
This protocol outlines a method to empirically determine the best imaging settings for your specific microscope setup.
Caption: Workflow for optimizing imaging parameters.
Methodology:
-
Prepare a Test Sample: Prepare a sample stained with this compound representative of your experimental conditions.
-
Start with Low Excitation Power: Set your microscope's laser or lamp intensity to a low setting (e.g., 1-5% of maximum power).
-
Determine Minimum Exposure Time: While viewing the sample, gradually increase the exposure time until you achieve a signal that is clearly distinguishable from the background noise.
-
Acquire a Time-Lapse Series: Using these initial settings, acquire a short time-lapse series (e.g., 20 frames at your desired interval).
-
Analyze for Photobleaching: Measure the fluorescence intensity of several stained regions over the time-lapse series. A significant drop in intensity indicates photobleaching.
-
Iterative Optimization:
-
If photobleaching is evident, further reduce the excitation power and/or exposure time. You can compensate for a lower signal by increasing the detector gain.
-
If the signal is too weak, cautiously increase the excitation power in small increments, followed by another time-lapse acquisition to assess photobleaching.
-
-
Finalize Settings: Once you have identified settings that provide an acceptable signal-to-noise ratio with minimal photobleaching over your desired experiment duration, record these settings for all subsequent experiments.
Protocol 2: Evaluating the Efficacy of a Live-Cell Antifade Reagent (e.g., Trolox)
This protocol describes how to test the effectiveness of a live-cell compatible antifade reagent.
Methodology:
-
Prepare Stock Solution: Prepare a stock solution of the antifade reagent (e.g., 100 mM Trolox in DMSO). Store in aliquots at -20°C, protected from light.
-
Prepare Working Solution: On the day of the experiment, dilute the stock solution into your normal live-cell imaging medium to the desired final concentration (e.g., 500 µM Trolox).
-
Control and Experimental Groups: Prepare two sets of stained cells. One will be imaged in the normal imaging medium (control), and the other in the medium containing the antifade reagent (experimental).
-
Image Acquisition: Using the optimized imaging parameters from Protocol 1, acquire time-lapse series for both the control and experimental groups.
-
Quantitative Analysis: Measure the fluorescence intensity decay over time for both groups. The photobleaching rate can be determined by fitting the decay curve to an exponential function. A slower decay rate in the experimental group indicates a positive effect of the antifade reagent.
Signaling Pathways and Mechanisms
Photobleaching Mechanism
The primary mechanism of photobleaching involves the interaction of the excited fluorophore with molecular oxygen, leading to the formation of reactive oxygen species (ROS) that chemically damage the dye molecule, rendering it non-fluorescent.
Caption: Simplified mechanism of photobleaching.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 4. bidc.ucsf.edu [bidc.ucsf.edu]
- 5. ProLong Live Antifade Reagent Protects Fluorescent Proteins and Dyes In Live-Cell Imaging | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of anti-fading agents used in fluorescence microscopy: image analysis and laser confocal microscopy study - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting poor signal-to-noise ratio with 2-Aminoacridin-9(10H)-one hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving 2-Aminoacridin-9(10H)-one hydrochloride. The following information is designed to address common issues related to poor signal-to-noise ratio and other experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
2-Aminoacridin-9(10H)-one, often referred to as 2-Aminoacridone (2-AMAC), is a fluorescent labeling agent. The hydrochloride salt provides improved solubility in aqueous solutions. Its primary application is in the sensitive detection and quantification of glycans (carbohydrates) through a process called reductive amination.[1] This technique is crucial in biopharmaceutical development for the characterization of glycoproteins, such as monoclonal antibodies.
Q2: What are the spectral properties of 2-Aminoacridin-9(10H)-one?
The fluorescence excitation and emission maxima of 2-Aminoacridone can be influenced by the solvent environment. Generally, the excitation maximum is around 420-430 nm, and the emission maximum is in the range of 520-540 nm. It is always recommended to determine the optimal excitation and emission wavelengths under your specific experimental conditions.
Q3: Why is my signal-to-noise ratio poor when using this compound?
A poor signal-to-noise ratio (S/N) can stem from two main issues: a weak signal or high background. A weak signal can be due to inefficient labeling of your target molecule, degradation of the fluorophore, or suboptimal instrument settings. High background can be caused by autofluorescence from your sample or buffers, non-specific binding of the fluorescent label, or residual unbound label after cleanup.
Q4: Is this compound susceptible to photobleaching?
Yes, like most fluorescent molecules, this compound is susceptible to photobleaching, which is the irreversible loss of fluorescence upon exposure to excitation light. To mitigate this, it is important to minimize the sample's exposure to high-intensity light and use appropriate instrument settings. In microscopy, the use of anti-fade reagents in the mounting media is recommended.
Troubleshooting Guides
Issue 1: Weak or No Fluorescence Signal
A common challenge is obtaining a signal that is too weak for accurate quantification. The following table outlines potential causes and solutions.
| Potential Cause | Recommended Solution |
| Inefficient Labeling Reaction | Ensure optimal reaction conditions. For glycan labeling via reductive amination, this includes a temperature of around 65°C for 2-3 hours.[1] Confirm the freshness of the labeling and reducing agent solutions. |
| Degradation of this compound | Store the compound protected from light and moisture. Prepare solutions fresh and use them promptly. |
| Suboptimal Instrument Settings | Verify that the excitation and emission wavelengths on your fluorometer or HPLC fluorescence detector are set correctly for 2-AMAC. Increase the detector gain or integration time if necessary, but be mindful of increasing background noise. |
| Incorrect pH of the Final Solution | The fluorescence of acridine derivatives can be pH-sensitive. Ensure the pH of your final sample and running buffer is compatible with stable fluorescence. |
| Sample Loss During Cleanup | The post-labeling cleanup step, often performed using HILIC-SPE, is critical. Ensure the protocol is followed precisely to avoid loss of your labeled sample. |
Issue 2: High Background Signal
High background fluorescence can mask the true signal from your labeled molecule, leading to a poor signal-to-noise ratio.
| Potential Cause | Recommended Solution |
| Autofluorescence | Run a blank sample (containing all components except the labeled molecule) to assess the level of background fluorescence from the sample matrix, buffers, or microplates. Using black, opaque microplates for fluorescence readings can help minimize background from the plate itself. |
| Incomplete Removal of Excess Label | The most common cause of high background is residual, unbound this compound. Optimize the post-labeling cleanup procedure (e.g., HILIC-SPE) to ensure complete removal of the excess dye.[1] |
| Non-specific Binding | In applications involving tissues or cells, the dye may bind non-specifically to cellular components. Ensure adequate blocking steps and optimized washing procedures are in place. |
| Contaminated Reagents or Solvents | Use high-purity, spectroscopy-grade solvents and reagents to avoid introducing fluorescent contaminants. |
Quantitative Data
The choice of a fluorescent label is critical for achieving the desired sensitivity and data quality in glycan analysis. The following table provides a comparison of 2-Aminoacridone (2-AMAC) with other common fluorescent labels.
| Feature | 2-Aminoacridone (2-AMAC) | 2-Aminobenzamide (2-AB) | Procainamide (ProA) | RapiFluor-MS (RFMS) |
| Primary Use | High-sensitivity fluorescence detection[1] | "Gold standard" for HILIC-FLD quantification[1] | High fluorescence and MS signal[1] | High MS signal for neutral glycans[1] |
| Sample Preparation Time | 1-2 days (including labeling and cleanup) | Traditional methods can take days; rapid protocols are available (~2-5 hours) | Comparable to 2-AB | Rapid labeling protocols are available |
| Common Detection Methods | LC-Fluorescence, LC-MS | HILIC-FLD, LC-MS | HILIC-FLD, ESI-MS | LC-MS |
| Mass Spectrometry Ionization Efficiency | Moderate | Limited | Superior to 2-AB | Highest for neutral glycans |
| Sialic Acid Stability | Generally stable | Prone to some desialylation during labeling | Generally stable | Can affect sialylated glycan quantitation |
Experimental Protocols
Protocol: Fluorescent Labeling of N-Glycans with this compound
This protocol describes the general steps for labeling N-glycans released from a glycoprotein.
1. N-Glycan Release:
-
Denature the glycoprotein sample by heating.
-
Enzymatically release the N-glycans using PNGase F.
2. Fluorescent Labeling by Reductive Amination:
-
Dry the released glycan sample completely, for example, using a centrifugal evaporator.
-
Prepare a fresh labeling solution containing this compound and a reducing agent (e.g., sodium cyanoborohydride) in a suitable solvent (e.g., DMSO and acetic acid).
-
Add the labeling solution to the dried glycans and incubate at 65°C for 2-3 hours.[1]
3. Labeled Glycan Cleanup:
-
After incubation, remove the excess fluorescent label and reducing agent. A common method is Hydrophilic Interaction Liquid Chromatography (HILIC) based Solid-Phase Extraction (SPE).[1]
-
The labeled glycans are retained on the HILIC sorbent while the more hydrophobic unbound label is washed away.
-
Elute the purified, labeled glycans.
4. Analysis:
-
The purified, labeled glycans can be analyzed by various methods, most commonly Hydrophilic Interaction Liquid Chromatography with Fluorescence Detection (HILIC-FLD).[1]
Visualizations
Caption: Troubleshooting workflow for poor signal-to-noise ratio.
References
Minimizing off-target binding of 2-Aminoacridin-9(10H)-one hydrochloride
Disclaimer: Specific off-target binding data for 2-Aminoacridin-9(10H)-one hydrochloride is limited in publicly available literature. The following troubleshooting guide is based on the known characteristics of the closely related compound, 9-aminoacridine hydrochloride, and general best practices for minimizing non-specific binding of small molecule inhibitors. Researchers should validate these recommendations for their specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What are the known or potential off-targets of this compound?
A1: While direct targets are under investigation, the acridine scaffold, characteristic of this compound class, is known to have several off-target interactions. Based on data from the analogous 9-aminoacridine, potential off-targets include:
-
DNA and RNA: Acridines are well-documented intercalating agents, binding to both DNA and RNA.[1][2][3][4] This can lead to broad effects on transcription, translation, and DNA replication.[4]
-
Ion Channels: 9-aminoacridine has been shown to block sodium and potassium channels.[2][5]
-
FoxP3: Certain 9-aminoacridine derivatives have been identified as modulators of the transcription factor FoxP3, which is crucial for regulatory T cell function.[6]
Q2: I am observing high background signal or unexpected cellular toxicity in my experiments. Could this be due to off-target binding?
A2: Yes, high background signal and non-specific toxicity are common indicators of off-target binding. This can result from the compound's interaction with unintended cellular components. Factors contributing to this include:
-
Hydrophobic Interactions: Acridine structures are largely hydrophobic and can non-specifically associate with proteins and lipid membranes.
-
Electrostatic Interactions: The charged nature of the hydrochloride salt can lead to non-specific binding to oppositely charged molecules or surfaces.[7]
-
High Compound Concentration: Using concentrations significantly above the on-target Kd or IC50 increases the likelihood of engaging lower-affinity off-targets.
Q3: How can I reduce non-specific binding in my in vitro assays?
A3: Optimizing your assay buffer is a critical first step.[7] Consider the following adjustments:
-
Increase Salt Concentration: Adding salts like NaCl can shield electrostatic interactions.[8][9]
-
Include Blocking Agents: Bovine Serum Albumin (BSA) can be added to block non-specific binding to surfaces and other proteins.[7][8][9]
-
Use Non-ionic Surfactants: Low concentrations of surfactants like Tween-20 or Triton X-100 can disrupt non-specific hydrophobic interactions.[7][8][10]
-
Adjust pH: Modifying the buffer pH can alter the charge of the compound and interacting molecules, potentially reducing non-specific binding.[7][9]
Troubleshooting Guides
Issue 1: High Non-Specific Binding in Biochemical Assays
This guide provides a systematic approach to diagnosing and mitigating high non-specific binding in biochemical assays such as kinase assays or binding assays.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting high non-specific binding.
Quantitative Data Summary: Buffer Optimization Strategies
| Parameter | Recommended Adjustment | Rationale |
| pH | Adjust towards the isoelectric point of the target protein or compound.[7] | Minimizes electrostatic interactions by neutralizing net charge.[7] |
| Salt Concentration | Increase NaCl concentration (e.g., 50-200 mM).[7] | Shields charged molecules, reducing electrostatic binding.[7] |
| Blocking Agents | Add 0.1-1% Bovine Serum Albumin (BSA).[7] | Coats surfaces and sequesters the compound to prevent non-specific interactions.[7] |
| Surfactants | Include 0.005-0.05% Tween-20.[7] | Disrupts non-specific hydrophobic interactions.[7] |
Issue 2: Identifying Off-Targets in a Cellular Context
If you suspect off-target effects are influencing your cellular experiments, a systematic approach is needed to identify the responsible pathways.
Experimental Workflow for Off-Target Identification:
Caption: Workflow for identifying off-target pathways in cells.
Detailed Experimental Protocols
Protocol 1: In Vitro Kinase Selectivity Profiling
This protocol outlines a general method for assessing the selectivity of this compound against a panel of kinases.
Objective: To determine the IC50 values of the compound against a broad range of kinases to identify potential off-target kinase interactions.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Panel of purified recombinant kinases (e.g., Promega's Kinase Selectivity Profiling Systems)[11]
-
Specific peptide or protein substrates for each kinase
-
Kinase reaction buffer
-
[γ-33P]ATP or ADP-Glo™ Kinase Assay reagents
-
ATP solution
-
384-well plates
-
Apparatus for detecting radioactivity or luminescence
Procedure:
-
Compound Dilution: Prepare a series of dilutions of the compound in DMSO. A 10-point, 3-fold serial dilution starting from 100 µM is a common approach.
-
Kinase Reaction Setup: In a 384-well plate, add the kinase, its specific substrate, and the kinase reaction buffer.
-
Compound Addition: Add the diluted compound to the appropriate wells. Include DMSO-only wells as a negative control.
-
Initiate Reaction: Start the kinase reaction by adding a mixture of cold ATP and [γ-33P]ATP (for radiometric assays) or just ATP (for luminescence-based assays).
-
Incubation: Incubate the plate at the optimal temperature for the kinases (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop Reaction and Detection:
-
Radiometric: Stop the reaction by adding phosphoric acid and spot the mixture onto phosphocellulose filter plates. Wash the plates to remove unincorporated ATP, and measure the incorporated radioactivity using a scintillation counter.
-
Luminescence (ADP-Glo™): Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Then, add Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP as a luminescent signal.
-
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition versus the log of the compound concentration and fit the data to a dose-response curve to determine the IC50 value for each kinase.
Protocol 2: Differential Scanning Fluorimetry (DSF) for Target Engagement
DSF is a rapid and cost-effective method to screen for direct binding of a compound to a protein by measuring changes in protein thermal stability.[12]
Objective: To confirm direct binding of this compound to its intended target and potential off-targets.
Materials:
-
Purified target and potential off-target proteins
-
This compound
-
SYPRO Orange dye
-
DSF buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl)
-
Real-time PCR instrument capable of fluorescence detection
Procedure:
-
Reaction Setup: In a 96-well PCR plate, prepare a reaction mixture containing the protein, SYPRO Orange dye, and DSF buffer.
-
Compound Addition: Add the compound at various concentrations to the wells. Include a DMSO control.
-
Thermal Denaturation: Place the plate in a real-time PCR instrument. Program the instrument to gradually increase the temperature (e.g., from 25°C to 95°C) while continuously monitoring the fluorescence of SYPRO Orange.
-
Data Analysis: As the protein unfolds, it exposes hydrophobic regions that bind to SYPRO Orange, causing an increase in fluorescence. The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded. A shift in Tm in the presence of the compound indicates direct binding. A positive shift (ΔTm) suggests stabilization of the protein by the compound.
Potential Signaling Pathway Interactions
Given the known interactions of acridine compounds with DNA and their emerging role in modulating transcription factors, a potential off-target signaling pathway to consider is one regulated by FoxP3, particularly relevant in immunology and oncology research.
Caption: Potential off-target signaling pathway via FoxP3 modulation.
References
- 1. echemi.com [echemi.com]
- 2. 9-Aminoacridine hydrochloride | C13H11ClN2 | CID 8643 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 9-Aminoacridine | C13H10N2 | CID 7019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Acridine, 9-amino-, hydrochloride | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 6. Identification of a group of 9-amino-acridines that selectively downregulate regulatory T cell functions through FoxP3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. nicoyalife.com [nicoyalife.com]
- 9. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 10. Mechanisms of Specific versus Nonspecific Interactions of Aggregation-Prone Inhibitors and Attenuators - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Kinase Selectivity Profiling System: General Panel Protocol [worldwide.promega.com]
- 12. Kinase inhibitor selectivity profiling using differential scanning fluorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming 2-Aminoacridin-9(10H)-one Hydrochloride Induced Cytotoxicity in Primary Cells
Introduction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Aminoacridin-9(10H)-one hydrochloride and related 9-aminoacridine derivatives. Our goal is to help you overcome challenges related to cytotoxicity in primary cell cultures. Please note that while the query specified "this compound," the available scientific literature predominantly focuses on the broader class of 9-aminoacridine compounds. The guidance provided here is based on the known mechanisms of these related molecules, which are potent bioactive compounds that can induce cytotoxicity through various mechanisms, including DNA intercalation and apoptosis induction.[1][2][3][4]
Frequently Asked Questions (FAQs)
Q1: What is the expected mechanism of cytotoxicity for 9-aminoacridine derivatives?
A1: 9-Aminoacridine derivatives are known to exert cytotoxic effects primarily by intercalating with DNA, which can inhibit DNA replication and transcription.[5][6] This can lead to cell cycle arrest and the induction of apoptosis (programmed cell death).[3] Some derivatives have also been shown to be topoisomerase II inhibitors.[3][6] The apoptotic cascade can be initiated through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways, often involving the activation of caspases such as caspase-3, -8, and -9.[7][8][9]
Q2: Why am I observing high levels of cytotoxicity in my primary cells even at low concentrations of the compound?
A2: Primary cells can be more sensitive to cytotoxic agents compared to immortalized cell lines. High cytotoxicity at low concentrations could be due to several factors:
-
Inherent Sensitivity: The specific primary cell type you are using may be particularly susceptible to the compound's mechanism of action.
-
Compound Stability: The compound may be degrading in your culture medium into a more toxic substance.
-
Off-Target Effects: The compound may be hitting unintended cellular targets crucial for cell survival.
-
Experimental Conditions: Factors like prolonged exposure time or high cell confluence can exacerbate cytotoxic effects.
Q3: Can oxidative stress contribute to the cytotoxicity of 9-aminoacridine derivatives?
A3: While direct evidence for this compound is limited, some studies on related compounds suggest a link to oxidative stress.[10][11] Drug-induced cytotoxicity is often associated with the generation of reactive oxygen species (ROS), which can damage cellular components and trigger apoptosis.[12] It is plausible that oxidative stress could be a contributing factor to the observed cytotoxicity.
Q4: Are there any known methods to reduce the cytotoxicity of 9-aminoacridine derivatives without affecting their primary activity?
A4: One potential strategy is the co-administration of antioxidants. If cytotoxicity is mediated by oxidative stress, antioxidants may protect the cells from damage.[12][13][14][15] However, it is crucial to validate that the antioxidant does not interfere with the intended therapeutic effect of the compound. Another approach could be to optimize the dosing regimen, such as using a lower concentration for a longer duration or pulsed treatments.
Troubleshooting Guide
Problem 1: High variability in cell viability assay results.
-
Possible Cause: Inconsistent cell seeding density, uneven compound distribution, or edge effects in multi-well plates.
-
Suggested Solution:
-
Ensure a single-cell suspension before seeding and use a calibrated multichannel pipette.
-
Mix the compound thoroughly in the medium before adding it to the wells.
-
To avoid edge effects, do not use the outer wells of the plate for experimental conditions; instead, fill them with sterile phosphate-buffered saline (PBS) or culture medium.
-
Problem 2: My primary cells are detaching from the culture plate after treatment.
-
Possible Cause: This is a common sign of apoptosis or necrosis. The compound is likely inducing cell death.
-
Suggested Solution:
-
Perform a time-course experiment to determine the onset of cell detachment.
-
Analyze the cells for markers of apoptosis, such as caspase activation or Annexin V staining, to confirm the mechanism of cell death.
-
Consider using a lower concentration of the compound or reducing the exposure time.
-
Problem 3: I suspect my cell culture is contaminated.
-
Possible Cause: Bacterial, fungal, or mycoplasma contamination can affect cell health and confound experimental results.[16][17][18]
-
Suggested Solution:
-
Detection: Regularly inspect your cultures for turbidity, color changes in the medium, or filamentous structures.[16] Use specific detection kits for mycoplasma.[17]
-
Prevention: Practice strict aseptic techniques, regularly clean incubators and biosafety cabinets, and use sterile, high-quality reagents.[19] If contamination is confirmed, it is best to discard the contaminated cultures to prevent spreading.[19][20]
-
Quantitative Data Summary
The following table summarizes hypothetical cytotoxicity data for a 9-aminoacridine derivative. Researchers should replace this with their own experimental data.
| Cell Type | Compound Concentration (µM) | Incubation Time (hours) | Percent Cell Viability (%) | Standard Deviation |
| Primary Human Keratinocytes | 1 | 24 | 85 | ± 5.2 |
| 5 | 24 | 52 | ± 4.1 | |
| 10 | 24 | 21 | ± 3.5 | |
| 25 | 24 | 5 | ± 1.8 | |
| Primary Human Fibroblasts | 1 | 24 | 91 | ± 6.3 |
| 5 | 24 | 65 | ± 5.5 | |
| 10 | 24 | 35 | ± 4.9 | |
| 25 | 24 | 12 | ± 2.7 |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTS Assay
This protocol is adapted from standard methods for colorimetric cell viability assays.[21][22]
-
Cell Seeding:
-
Harvest and count primary cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of the compound. Include vehicle-only controls.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTS Assay:
-
Data Analysis:
-
Subtract the background absorbance (medium-only wells).
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Protocol 2: Assessment of Apoptosis via Caspase-Glo® 3/7 Assay
This protocol provides a general method for measuring caspase activity, a hallmark of apoptosis.
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTS assay protocol, using an opaque-walled 96-well plate suitable for luminescence measurements.
-
-
Caspase-Glo® 3/7 Assay:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Add 100 µL of the reagent to each well.
-
Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
-
Luminescence Measurement:
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (wells with no cells).
-
Express the data as the fold change in caspase activity relative to the vehicle control.
-
Visualizations
Caption: Experimental workflow for assessing cytotoxicity.
Caption: Simplified overview of apoptosis signaling pathways.
References
- 1. 9-Aminoacridine hydrochloride | C13H11ClN2 | CID 8643 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 9-AMINOACRIDINE HYDROCHLORIDE | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. A 9-aminoacridine derivative induces growth inhibition of Ehrlich ascites carcinoma cells and antinociceptive effect in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 9-Aminoacridine | C13H10N2 | CID 7019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Identification of a group of 9-amino-acridines that selectively downregulate regulatory T cell functions through FoxP3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemoprotection by 9-aminoacridine derivatives against the cytotoxicity of topoisomerase II-directed drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Activation of Caspase-9, but Not Caspase-2 or Caspase-8, Is Essential for Heat-induced Apoptosis in Jurkat Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activation of two caspase cascades, caspase 8/3/6 and caspase 9/3/6, during photodynamic therapy using a novel photosensitizer, ATX-S10(Na), in normal human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Specific Caspase Pathways Are Activated in the Two Stages of Cerebral Infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A 9-aminoacridine derivative induces growth inhibition of Ehrlich ascites carcinoma cells and antinociceptive effect in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Oxidative stress induced cytokine production in isolated rat pancreatic acinar cells: effects of small-molecule antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antioxidant Supplementation in the Treatment of Neurotoxicity Induced by Platinum-Based Chemotherapeutics—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Applications of Antioxidants in Ameliorating Drugs and Xenobiotics Toxicity: Mechanistic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 14. imedpub.com [imedpub.com]
- 15. An Overview of the Beneficial Role of Antioxidants in the Treatment of Nanoparticle-Induced Toxicities - PMC [pmc.ncbi.nlm.nih.gov]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. 细胞培养污染故障排除 [sigmaaldrich.com]
- 18. corning.com [corning.com]
- 19. yeasenbio.com [yeasenbio.com]
- 20. adl.usm.my [adl.usm.my]
- 21. broadpharm.com [broadpharm.com]
- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Quantum Yield of 2-Aminoacridin-9(10H)-one Hydrochloride Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with 2-Aminoacridin-9(10H)-one hydrochloride derivatives, focusing on the enhancement of their fluorescence quantum yield.
Frequently Asked Questions (FAQs)
Q1: What is fluorescence quantum yield (ΦF) and why is it important?
The fluorescence quantum yield (ΦF) is a fundamental parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed by a substance.[1][2] A high quantum yield indicates that a molecule is an efficient fluorophore, converting a large fraction of absorbed light into emitted light. This is crucial for applications in biological imaging, materials science, and diagnostics where bright fluorescent probes are required.[3]
Q2: What are the primary factors that influence the quantum yield of 2-Aminoacridin-9(10H)-one and its derivatives?
The quantum yield of acridinone derivatives is highly sensitive to several factors:
-
Molecular Structure: The position and nature of substituents on the acridine ring can dramatically alter photophysical properties. Electron-donating or electron-withdrawing groups can modify the energy levels of electronic states and influence the rates of radiative and non-radiative decay.[4]
-
Solvent Environment: Solvent polarity and proticity are critical. Polar solvents can stabilize the excited state, but may also promote non-radiative decay pathways, sometimes leading to a lower quantum yield.[5][6] The environment's ability to form hydrogen bonds can also play a significant role.
-
Concentration: At high concentrations, molecules can aggregate, leading to a phenomenon called Aggregation-Caused Quenching (ACQ), which provides non-radiative pathways for the excited state to decay, thus lowering the quantum yield.[5][7]
-
Temperature: Increased temperature generally leads to a lower quantum yield because it promotes non-radiative decay processes that are thermally activated.
-
Presence of Quenchers: External substances, such as molecular oxygen or heavy atoms, can deactivate the excited state through collisions, a process known as external conversion, reducing fluorescence.[6]
Q3: How can the molecular structure of 2-Aminoacridin-9(10H)-one derivatives be modified to enhance quantum yield?
Enhancing quantum yield through structural modification typically involves strategies to decrease the rate of non-radiative decay processes.[6] Key approaches include:
-
Structural Rigidification: Introducing chemical bonds that restrict molecular vibrations and rotations can reduce energy loss through non-radiative pathways and increase fluorescence efficiency.[8]
-
Inhibiting Intramolecular Charge Transfer (TICT): In some fluorophores, twisting in the excited state can lead to a non-fluorescent TICT state. Preventing this through steric hindrance or by modifying the electronic properties of substituents can significantly improve the quantum yield.[8] For example, attaching bulky groups can hinder the rotation of parts of the molecule.[4]
-
Substitution with Specific Groups: The strategic placement of electron-donating groups (like methoxy) or electron-withdrawing groups (like trifluoromethyl) can tune the electronic properties to favor radiative decay.[4]
Troubleshooting Guide
Q4: My measured quantum yield is unexpectedly low. What are the common experimental causes?
Low quantum yield measurements can stem from several experimental issues. A logical troubleshooting process can help identify the cause.
Caption: Troubleshooting flowchart for low quantum yield.
One of the most common errors is having a sample that is too concentrated. The absorbance of the solution in a 10 mm cuvette should never exceed 0.1 at the excitation wavelength to minimize re-absorption or "inner filter" effects.[1][9]
Q5: My fluorescence intensity decreases at higher probe concentrations. What is happening?
This phenomenon is likely due to Aggregation-Caused Quenching (ACQ).[5] At higher concentrations, the planar acridinone cores can stack together (π-π stacking). This close association creates pathways for non-radiative decay of the excited state, which "quenches" the fluorescence and lowers the overall intensity and quantum yield. To confirm ACQ, perform a concentration-dependent study; you should see fluorescence increase linearly at very low concentrations before plateauing and decreasing at higher concentrations.[5]
Q6: I am observing a significant shift in the emission wavelength when I change solvents. Is this normal?
Yes, this is a common phenomenon called solvatochromism. The polarity of the solvent can alter the energy difference between the ground and excited states of the fluorophore. For many acridine derivatives, increasing solvent polarity leads to a red shift (longer emission wavelength) because the excited state, which often has a larger dipole moment, is stabilized more effectively by polar solvent molecules.[5][6]
Q7: My quantum yield measurements are not reproducible. What should I check?
Lack of reproducibility often points to inconsistencies in the experimental procedure. Key factors to control are:
-
Cuvette Consistency: Always use the same cuvette for the sample and the standard, or ensure you are using a matched set of cuvettes.[9][10]
-
Instrument Parameters: Ensure that all instrument settings, especially excitation and emission slit widths, are identical for every measurement of both the sample and the standard.[10]
-
Solution Preparation: Prepare fresh solutions, as degradation of the sample or standard can occur over time. Be precise in all dilutions.
-
Temperature: Perform all measurements at a constant, controlled temperature.
-
Detector Positioning: Inconsistent positioning of the cuvette in the fluorometer can lead to variability.[7]
Quantitative Data
The quantum yield of acridine derivatives is highly dependent on the solvent. While specific data for this compound is limited, the following table for related compounds illustrates these trends and provides a reference for expected behavior.
Table 1: Quantum Yield of Reference Acridine Derivatives in Various Solvents
| Compound | Solvent | Quantum Yield (ΦF) |
|---|---|---|
| Acridine | Ethanol | 0.36 |
| Acridine | Methanol | 0.42 |
| Acridine | Acetonitrile | 0.28 |
| Acridine | Dichloromethane | 0.12 |
| Acridine Orange | Basic Ethanol | 0.20 |
| Acridine Yellow | Ethanol | 0.47 |
| 9-Aminoacridine | Ethanol | 0.61 |
(Data sourced from BenchChem Technical Guide)[3]
Table 2: Summary of Factors Affecting Fluorescence Quantum Yield
| Factor | Effect on Quantum Yield | Rationale |
|---|---|---|
| Increasing Solvent Polarity | Often decreases | Promotes non-radiative decay pathways.[5] |
| Increasing Concentration | Decreases (at high conc.) | Aggregation-Caused Quenching (ACQ).[5][7] |
| Increasing Temperature | Decreases | Increases probability of non-radiative decay via vibrational relaxation. |
| Presence of Oxygen | Decreases | Oxygen is an efficient collisional quencher. |
| Structural Rigidity | Increases | Reduces energy loss from molecular vibrations.[8] |
Experimental Protocols & Visualizations
Photophysical Pathways
The quantum yield is determined by the competition between radiative decay (fluorescence) and various non-radiative decay pathways. Understanding these pathways is key to enhancing fluorescence.
Caption: Competing photophysical decay pathways from the excited state.
Detailed Protocol: Determination of Relative Fluorescence Quantum Yield
The comparative method is the most common and reliable way to measure fluorescence quantum yield.[1] It involves comparing the fluorescence of the sample to a well-characterized standard with a known quantum yield (e.g., quinine sulfate).[3]
Caption: Workflow for relative fluorescence quantum yield determination.
1. Materials and Reagents
-
Sample: Your this compound derivative.
-
Standard: A reference compound with a known quantum yield in the chosen solvent (e.g., Quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.54).
-
Solvent: High-purity spectroscopic grade solvent. The same solvent should be used for both the sample and standard if possible.[10]
-
Equipment: UV-Vis spectrophotometer, spectrofluorometer, and high-quality quartz cuvettes (10 mm path length).
2. Solution Preparation
-
Prepare a stock solution of your sample and the standard in the chosen solvent.
-
From the stock solutions, prepare a series of at least five dilutions for both the sample and the standard.
-
The concentrations should be chosen such that the absorbance at the excitation wavelength is between approximately 0.01 and 0.1 to ensure linearity and avoid inner filter effects.[1][9]
3. Experimental Measurements
-
Absorbance Spectra: Record the UV-Vis absorbance spectrum for each dilution of the sample and standard. Note the absorbance value at the chosen excitation wavelength (λex). This wavelength should be one where both the sample and standard absorb light.[3]
-
Fluorescence Spectra: Using a spectrofluorometer, record the fluorescence emission spectrum for each solution. Crucially, the experimental parameters (e.g., excitation wavelength, excitation and emission slit widths) must be kept identical for all measurements of both the sample and the standard. [3][10]
4. Data Analysis and Calculation
-
Integrate Spectra: For each recorded fluorescence spectrum, calculate the integrated fluorescence intensity (the area under the emission curve).
-
Plot Data: Create a plot of the integrated fluorescence intensity (y-axis) versus the absorbance at the excitation wavelength (x-axis) for both the sample and the standard.
-
Calculate Gradients: Determine the slope (gradient) of the straight line for both plots. The plots should be linear with a zero intercept.[1]
-
Calculate Quantum Yield: Use the following equation to calculate the quantum yield of your sample (Φx):[3]
Φx = Φst * (Gradx / Gradst) * (nx2 / nst2)
Where:
-
Φst is the known quantum yield of the standard.
-
Gradx and Gradst are the gradients from the plots for the sample and standard, respectively.
-
nx and nst are the refractive indices of the solvents used for the sample and standard, respectively (if the same solvent is used, this term becomes 1).
-
References
- 1. chem.uci.edu [chem.uci.edu]
- 2. edinst.com [edinst.com]
- 3. benchchem.com [benchchem.com]
- 4. iris.unito.it [iris.unito.it]
- 5. benchchem.com [benchchem.com]
- 6. Quantum yield - Wikipedia [en.wikipedia.org]
- 7. Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. edinst.com [edinst.com]
- 10. A practical guide to measuring and reporting photophysical data - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT02095F [pubs.rsc.org]
2-Aminoacridin-9(10H)-one hydrochloride photostability and quantum yield
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Aminoacridin-9(10H)-one hydrochloride. The information focuses on its photostability and fluorescence quantum yield, offering detailed experimental protocols and addressing common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the expected fluorescence quantum yield (ΦF) for this compound?
Q2: How does the solvent affect the fluorescence properties of this compound?
A2: 2-Aminoacridone exhibits solvatochromic behavior, meaning its absorption and emission spectra are influenced by the solvent environment.[1] This is a critical consideration when designing experiments. For instance, the excitation and emission maxima can shift depending on the polarity of the solvent. Always report the solvent system used when documenting spectral properties.
Q3: What are the typical excitation and emission wavelengths for this compound?
A3: The excitation and emission maxima of 2-aminoacridone vary with the solvent and pH. The following table summarizes reported spectral properties under different conditions.[1]
Q4: How can I assess the photostability of my this compound sample?
A4: A systematic approach to photostability testing should be employed. This typically involves exposing a solution of the compound to a standardized light source for a defined period and monitoring for any changes in its chemical or physical properties. The International Council for Harmonisation (ICH) guideline Q1B provides a framework for such testing.[3] Key parameters to measure include absorbance (to detect degradation) and the appearance of new peaks in the absorption or fluorescence spectrum, or via chromatography (e.g., HPLC).
Q5: My fluorescence intensity is lower than expected. What are the possible causes?
A5: Several factors could contribute to low fluorescence intensity:
-
Concentration Effects: At high concentrations, self-quenching can occur, leading to a decrease in fluorescence. It is best to work with dilute solutions with absorbance values below 0.1 at the excitation wavelength.[1]
-
Solvent Quenching: The solvent itself can quench fluorescence. Ensure you are using a spectroscopic grade solvent appropriate for your compound.
-
Presence of Quenchers: Impurities in the sample or solvent can act as quenchers.
-
Incorrect Instrument Settings: Verify the excitation and emission wavelengths, slit widths, and detector sensitivity on your spectrofluorometer.
-
Photodegradation: If the compound is not photostable under the experimental conditions, it may be degrading upon exposure to the excitation light.
Quantitative Data
Table 1: Spectral Properties of 2-Aminoacridone [1]
| Property | Wavelength (nm) | Solvent/Conditions |
| Excitation Maximum (λex) | 429 | Not specified |
| 428 | Not specified | |
| 425 | Not specified | |
| 420 | 0.1 M Tris, pH 8.0 | |
| Emission Maximum (λem) | 529 | Not specified |
| 525 | Not specified | |
| 532 | Not specified | |
| 542 | 0.1 M Tris, pH 8.0 |
Table 2: Fluorescence Quantum Yield of a Related Acridine Derivative
| Compound | Quantum Yield (ΦF) | Solvent | Reference |
| 9-Aminoacridine | 0.99 | Ethanol | Strickler, S. J., and Berg. R. A., J. Chem. Phys. 37, 814, (1962); Ware, W. R., and Baldwin, B. A., J. Chem. Phys. 40, 1703, (1964)[2] |
Experimental Protocols
Protocol 1: Determination of Fluorescence Quantum Yield (Comparative Method)
This protocol outlines the steps to determine the fluorescence quantum yield of this compound relative to a known standard.[1]
Objective: To calculate the fluorescence quantum yield (ΦF) of the sample.
Materials:
-
This compound
-
Quantum yield standard (e.g., quinine sulfate in 0.5 M H₂SO₄, ΦF = 0.54, or Rhodamine 6G in ethanol, ΦF = 0.95)[1]
-
Spectroscopic grade solvent
-
UV-Vis spectrophotometer
-
Spectrofluorometer
-
Quartz cuvettes
Procedure:
-
Standard Selection: Choose a standard with an absorption and emission spectrum that overlaps with 2-aminoacridone. The same solvent should be used for both the sample and the standard.
-
Solution Preparation:
-
Prepare a series of five to six dilutions for both the sample and the standard in the same solvent.
-
The concentrations should be adjusted to yield absorbance values between 0.02 and 0.1 at the excitation wavelength to minimize inner filter effects.[1]
-
-
Absorbance Measurement:
-
Using a UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.
-
-
Fluorescence Measurement:
-
Using a spectrofluorometer, record the corrected emission spectrum for each solution at the same excitation wavelength used for the absorbance measurements.
-
Ensure that all experimental parameters (e.g., slit widths) are identical for all measurements of the sample and the standard.
-
-
Data Analysis:
-
Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.
-
Plot the integrated fluorescence intensity versus the absorbance for both the sample and the standard solutions.
-
Determine the gradient (slope) of the resulting straight lines for both the sample (GradX) and the standard (GradST).
-
-
Quantum Yield Calculation:
-
Calculate the quantum yield of the sample (ΦX) using the following equation: ΦX = ΦST * (GradX / GradST) * (ηX² / ηST²) Where:
-
ΦST is the quantum yield of the standard
-
GradX and GradST are the gradients for the sample and standard, respectively
-
ηX and ηST are the refractive indices of the sample and standard solutions, respectively (if the same solvent is used, this term cancels out).
-
-
Protocol 2: General Photostability Testing
This protocol provides a general framework for assessing the photostability of this compound based on ICH Q1B guidelines.[3]
Objective: To evaluate the intrinsic photostability of the compound in solution.
Materials:
-
This compound
-
Spectroscopic grade solvent
-
Calibrated light source providing both UV and visible output (e.g., xenon lamp or a bank of fluorescent lamps)
-
Quartz cuvettes or other suitable transparent containers
-
UV-Vis spectrophotometer
-
HPLC system (optional, for detecting degradation products)
Procedure:
-
Sample Preparation:
-
Prepare a solution of this compound in a suitable solvent at a known concentration.
-
Prepare a "dark control" sample by wrapping an identical sample in aluminum foil to protect it from light.
-
-
Light Exposure:
-
Expose the sample to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Place the dark control sample alongside the exposed sample.
-
Maintain a constant temperature during the exposure.
-
-
Analysis:
-
At appropriate time intervals, withdraw aliquots from both the exposed and dark control samples.
-
Analyze the samples using a UV-Vis spectrophotometer to monitor for changes in the absorbance spectrum. A decrease in the main absorption peak or the appearance of new peaks may indicate degradation.
-
(Optional) Analyze the samples by HPLC to quantify the parent compound and detect the formation of any photodegradation products.
-
-
Data Interpretation:
-
Compare the results from the exposed sample to the dark control. Significant changes in the exposed sample indicate photolability.
-
Visualizations
Caption: Workflow for Quantum Yield Determination.
Caption: Logic of a Photostability Assessment.
References
Technical Support Center: Optimizing Fluorescence Microscopy for 2-Aminoacridin-9(10H)-one Hydrochloride Imaging
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing fluorescence microscopy settings for imaging 2-Aminoacridin-9(10H)-one hydrochloride. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the key spectral properties of this compound?
A1: Understanding the spectral characteristics of this compound (also known as 9-aminoacridine) is crucial for selecting the appropriate microscope hardware and settings. The excitation and emission maxima can be influenced by the local environment, such as solvent polarity and pH.
| Property | Value | Solvent/Conditions |
| Excitation Maximum (λex) | ~405 nm | Phosphate Buffered Saline (PBS) |
| Emission Maximum (λem) | ~460 nm (monomer), ~535 nm (excimer at high concentrations)[1] | PBS |
| Quantum Yield (Φ) | 0.95 ± 0.02[2] | Water |
| Fluorescence Lifetime (τ) | ~17.0 ns[2] | PBS |
Q2: Which filter sets are recommended for imaging this compound?
A2: Based on its spectral properties, a standard DAPI (4',6-diamidino-2-phenylindole) filter set is often a good starting point. An ideal filter set would have an excitation filter centered around 405 nm and an emission filter that captures the peak emission around 460 nm.
Q3: How can I determine the optimal concentration of this compound for staining?
A3: The optimal staining concentration provides the best signal-to-noise ratio without causing cellular toxicity or fluorescence quenching. It is recommended to perform a concentration titration to determine the ideal concentration for your specific cell type and experimental conditions.[3][4] Start with a low concentration and incrementally increase it while monitoring both signal intensity and background fluorescence.[4]
Q4: What are the main causes of a weak or absent fluorescence signal?
A4: A weak signal can stem from several factors, including suboptimal excitation and emission wavelengths, insufficient dye concentration, photobleaching, or fluorescence quenching.[3] Ensure your microscope settings are aligned with the dye's spectral characteristics and that the dye concentration is adequate.[3]
Troubleshooting Guide
This guide addresses common problems encountered during the imaging of this compound.
Problem 1: Weak Fluorescence Signal
| Possible Cause | Recommended Solution |
| Incorrect Microscope Settings | Verify that the excitation and emission filters are appropriate for the ~405 nm excitation and ~460 nm emission of this compound. If available, use a spectrophotometer to confirm the optimal wavelengths in your experimental buffer.[3][4] |
| Low Dye Concentration | Increase the staining concentration in a stepwise manner. Prepare a fresh working solution and perform a titration to find the optimal signal-to-noise ratio.[3][4] |
| Photobleaching | Minimize the exposure time to the excitation light.[3] Reduce the intensity of the excitation light source. For fixed samples, consider using an anti-fade mounting medium.[3][5] |
| Fluorescence Quenching | Identify and remove potential quenching agents from your buffer. Common quenchers include halide ions and heavy metal ions.[3] |
| Suboptimal pH | Measure the pH of your experimental buffer and adjust it if necessary, as the fluorescence of acridine dyes can be pH-sensitive.[3] |
Problem 2: High Background Fluorescence
| Possible Cause | Recommended Solution |
| Excess Dye Concentration | Reduce the concentration of the staining solution.[3] An excessively high concentration can lead to high background from unbound dye. |
| Inadequate Washing | Increase the number and duration of wash steps after staining to thoroughly remove unbound dye.[6] |
| Autofluorescence | Image an unstained control sample to assess the level of cellular autofluorescence. If significant, consider using a different emission filter with a narrower bandpass or spectral imaging and linear unmixing if your system supports it. |
| Contaminated Reagents or Optics | Ensure all buffers and media are fresh and free of fluorescent contaminants. Clean the microscope objective and other optical components. |
Problem 3: Phototoxicity and Cell Death
| Possible Cause | Recommended Solution |
| High Dye Concentration | High concentrations of acridine dyes can be toxic to cells, especially upon illumination.[6] Reduce the staining concentration to the lowest effective level. |
| Excessive Light Exposure | Minimize the duration and intensity of light exposure. Use neutral density filters to attenuate the excitation light. For live-cell imaging, acquire images at longer intervals. |
Problem 4: Spectral Bleed-through in Multi-Color Experiments
| Possible Cause | Recommended Solution |
| Spectral Overlap | The emission spectrum of this compound may overlap with the excitation or emission spectra of other fluorophores in your experiment.[7][8] |
| Inappropriate Filter Selection | Choose fluorophores with well-separated emission spectra.[8] Use narrow bandpass emission filters to minimize the detection of fluorescence from other channels. |
| Sequential Imaging | Acquire images for each fluorophore sequentially, using only the specific excitation wavelength for each channel at a time. This prevents the excitation of one dye while detecting the emission of another. |
| Control Experiments | Image cells stained with only one fluorophore at a time to determine the extent of bleed-through into other channels.[7] This information can be used for post-acquisition correction if necessary. |
Experimental Protocols
Protocol 1: General Staining Procedure for Adherent Cells
-
Cell Preparation: Grow cells on glass coverslips or in imaging-specific dishes to the desired confluency.
-
Washing: Gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS) or an appropriate imaging buffer.
-
Staining: Prepare the desired concentration of this compound in serum-free medium or imaging buffer. Remove the wash buffer and add the staining solution to the cells.
-
Incubation: Incubate the cells for 15-30 minutes at 37°C, protected from light.[3]
-
Washing: Remove the staining solution and wash the cells two to three times with the imaging buffer to eliminate unbound dye.[3][4]
-
Imaging: Mount the coverslip on a microscope slide with a drop of imaging buffer or an anti-fade mounting medium.[3] Proceed with imaging using a fluorescence microscope equipped with a suitable filter set (e.g., DAPI filter set).
Protocol 2: Determining Optimal Staining Concentration
-
Cell Seeding: Seed cells at a consistent density in a multi-well imaging plate.
-
Prepare Dye Dilutions: Prepare a series of this compound concentrations in your imaging buffer (e.g., ranging from 0.1 µM to 10 µM).
-
Staining: Wash the cells as described above and add the different dye concentrations to separate wells. Include a well with no dye as a negative control.
-
Incubation: Incubate for a fixed period (e.g., 30 minutes) at 37°C, protected from light.[4]
-
Washing: Wash all wells thoroughly with imaging buffer.[4]
-
Imaging: Acquire images from each well using identical microscope settings (e.g., exposure time, gain, laser power).[4]
-
Analysis: Quantify the mean fluorescence intensity of the stained cells and a background region in each image. The optimal concentration will yield a high signal-to-noise ratio with minimal background.[4]
Visualized Workflows
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. rsc.org [rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. biotium.com [biotium.com]
- 6. benchchem.com [benchchem.com]
- 7. Olympus FluoView Resource Center: Spectral Bleed-Through Artifacts in Confocal Microscopy [olympusconfocal.com]
- 8. Bleed-Through in Fluorescence Imaging | Thermo Fisher Scientific - SG [thermofisher.com]
Technical Support Center: Synthesis and Bioavailability of 2-Aminoacridin-9(10H)-one Hydrochloride Derivatives
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-Aminoacridin-9(10H)-one hydrochloride derivatives and the enhancement of their bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for 2-Aminoacridin-9(10H)-one derivatives?
A1: The most common strategy involves a two-step process. First, an N-arylanthranilic acid is synthesized via an Ullmann condensation reaction between a substituted aniline and an o-halobenzoic acid. Second, this intermediate undergoes intramolecular cyclization using a dehydrating agent like polyphosphoric acid (PPA) or sulfuric acid to form the acridone core.[1] Subsequent modifications, such as amination and salt formation, yield the final hydrochloride derivative.
Q2: Why is improving the bioavailability of acridone derivatives a key challenge?
A2: Many acridone derivatives exhibit poor bioavailability due to low aqueous solubility and/or low intestinal permeability.[2] The planar structure of the acridone core can lead to poor solubility in gastrointestinal fluids. Furthermore, these compounds may be subject to first-pass metabolism in the liver or gut wall, or be actively pumped out of intestinal cells by efflux transporters like P-glycoprotein (P-gp), all of which reduce the amount of drug reaching systemic circulation.[3][4]
Q3: What are the primary strategies to improve the bioavailability of these derivatives?
A3: Strategies focus on overcoming poor solubility and permeability. Chemical modifications, such as introducing hydrophilic groups or converting the molecule into a more soluble hydrochloride salt, can enhance aqueous solubility.[5] To improve permeability and reduce efflux, modifications that increase lipophilicity or alter the molecule's interaction with transporters are often explored. Formulation strategies, such as particle size reduction or the use of lipid-based delivery systems, can also significantly enhance absorption.[3]
Q4: How do I assess the oral bioavailability of my synthesized compounds?
A4: A systematic approach using both in vitro and in vivo models is recommended. Initial screening often involves in vitro assays like the Caco-2 permeability assay to predict intestinal absorption.[5][6] Compounds with promising in vitro profiles are then advanced to in vivo pharmacokinetic (PK) studies in animal models, typically rats or mice, to determine key parameters like Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve), which are used to calculate absolute bioavailability.[4][7]
Troubleshooting Guide: Synthesis
This guide addresses common issues encountered during the synthesis of 2-Aminoacridin-9(10H)-one derivatives.
Problem 1: Low yield in the Ullmann Condensation Step (N-arylanthranilic acid formation)
-
Question: My Ullmann condensation between 2-chlorobenzoic acid and a substituted aniline is giving very low yields. What can I do?
-
Answer: Low yields in Ullmann reactions are common and can be addressed by optimizing several factors.
-
Catalyst Activity: Ensure your copper catalyst (e.g., CuI, copper powder) is fresh. Older sources of copper can have an oxide layer that reduces reactivity.[8]
-
Reaction Conditions: Traditional Ullmann reactions often require high temperatures (>150 °C).[9] Consider gradually increasing the temperature, but be cautious of potential side reactions. Using a high-boiling polar aprotic solvent like DMF or NMP is also standard.[10]
-
Reactivity of Halide: Aryl chlorides are less reactive than aryl bromides or iodides. If possible, switching to the corresponding 2-bromobenzoic acid could significantly improve yields.[9][10]
-
Ligands: The addition of a ligand, such as 1,10-phenanthroline, can facilitate the reaction, often allowing for lower reaction temperatures.[8][10]
-
Base: Ensure an appropriate base (e.g., K₂CO₃, K₃PO₄) is used in sufficient quantity to neutralize the HCl formed.[8]
-
Problem 2: Incomplete Cyclization to the Acridone Core
-
Question: I'm seeing a significant amount of unreacted N-arylanthranilic acid after attempting the cyclization step with polyphosphoric acid (PPA). How can I drive the reaction to completion?
-
Answer: Incomplete cyclization is typically an issue of reaction conditions or reagent quality.
-
Dehydrating Agent: Ensure the PPA is of good quality and has not absorbed significant atmospheric moisture. The reaction requires a strong dehydrating environment. Concentrated sulfuric acid is an alternative, but may cause charring at high temperatures.[1][11]
-
Temperature and Time: These reactions often require heating (e.g., 100 °C or higher) for several hours. Gradually increase the reaction temperature or extend the reaction time and monitor progress by TLC.
-
Mixing: PPA is highly viscous. Ensure vigorous stirring to maintain a homogenous reaction mixture, allowing the starting material to have full contact with the acid.
-
Problem 3: Difficulty in Purifying the Final 2-Aminoacridin-9(10H)-one Product
-
Question: My purified product from column chromatography is still impure, and I'm observing significant peak tailing. What's the best way to purify these basic compounds?
-
Answer: The basic nature of the aminoacridone core can cause issues with standard silica gel chromatography.
-
Peak Tailing: The basic nitrogen atom interacts strongly with the acidic silanol groups on the silica surface, causing tailing. To mitigate this, add a small amount (0.5-1%) of a basic modifier like triethylamine or ammonia to your mobile phase. This will neutralize the active sites on the silica.[12]
-
Byproduct Removal: A common impurity is the corresponding 9-acridone byproduct, which can have a similar polarity. If this co-elutes with your product, recrystallization is often the most effective purification method. Try dissolving the crude product in a minimal amount of a hot solvent like ethanol and allowing it to cool slowly.[12]
-
Alternative Stationary Phase: If the compound appears to be decomposing on silica, consider using a less acidic stationary phase, such as alumina.[12]
-
Experimental Workflows and Protocols
Workflow for Troubleshooting Poor Bioavailability
The following diagram outlines a systematic approach to diagnosing the cause of poor oral bioavailability.
Caption: A decision workflow for diagnosing and addressing poor oral bioavailability.
Protocol 1: General Synthesis of a 2-Chloroacridone Intermediate
This protocol is based on the cyclization of 4'-chloro diphenylamine-2-carboxylic acid.
-
Setup: In a round-bottom flask, place 5 grams of 4'-chloro diphenylamine-2-carboxylic acid.
-
Reagent Addition: Carefully add 50 grams of polyphosphoric acid (PPA) to the flask.
-
Reaction: Shake the mixture well to ensure homogeneity. Heat the reaction on a water bath at 100°C for 3 hours. The appearance of a distinct yellow color typically indicates reaction completion.
-
Workup: Carefully pour the hot reaction mixture into 1 liter of hot water. Make the solution alkaline by adding liquor ammonia.
-
Isolation: A yellow precipitate of 2-chloroacridone will form. Collect the solid by vacuum filtration.
-
Purification: Recrystallize the crude product from acetic acid to yield pure 2-chloroacridone.
Protocol 2: Caco-2 Permeability Assay
This protocol provides a general procedure for assessing the intestinal permeability of a compound.
-
Cell Culture: Culture Caco-2 cells on semipermeable supports (e.g., Transwell® inserts) for 21 days to allow them to differentiate and form a polarized monolayer with tight junctions.[5]
-
Monolayer Integrity Check: Before the experiment, measure the transepithelial electrical resistance (TEER) of the cell monolayer. Only use monolayers with high TEER values, indicating intact tight junctions.[3]
-
Assay Setup:
-
Carefully wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).
-
Prepare the dosing solution of the test compound (e.g., at 10 µM) in the transport buffer.[3]
-
To measure apical-to-basolateral (A-B) transport (absorptive direction), add the dosing solution to the apical (upper) chamber and fresh buffer to the basolateral (lower) chamber.
-
To measure basolateral-to-apical (B-A) transport (efflux direction), add the dosing solution to the basolateral chamber and fresh buffer to the apical chamber.
-
-
Incubation: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).[3]
-
Sampling: At the end of the incubation, take samples from both the donor and receiver chambers.
-
Analysis: Analyze the concentration of the compound in all samples using a validated analytical method, typically LC-MS/MS.
-
Calculation: Calculate the apparent permeability coefficient (Papp) using the following formula:
-
Papp (cm/s) = (dQ/dt) / (A * C₀)
-
Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
-
-
Efflux Ratio: Calculate the efflux ratio by dividing the Papp (B-A) by the Papp (A-B). An efflux ratio greater than 2 suggests the compound is a substrate for active efflux transporters.
Protocol 3: In Vivo Pharmacokinetic (PK) Study in Rats
This protocol outlines a general procedure for determining the oral bioavailability of a compound in a rat model.
-
Animal Acclimatization: Acclimatize male Sprague-Dawley rats (180-200g) for at least three days under standard laboratory conditions.[13]
-
Dosing Preparation: Prepare the dosing formulation. For an oral dose, this could be a suspension in a vehicle like 0.5% carboxymethyl cellulose (CMC). For an intravenous (IV) dose (required to determine absolute bioavailability), the compound must be dissolved in a suitable vehicle.
-
Dosing Administration:
-
Oral Group (PO): Administer a single dose of the compound to a group of fasted rats via oral gavage.
-
Intravenous Group (IV): Administer a single IV dose (typically lower than the oral dose) to a separate group of rats, often via the tail vein.
-
-
Blood Sampling: Collect blood samples (approx. 0.2-0.3 mL) into heparinized tubes at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) after dosing.[13][14] Samples are often collected from the tail vein.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Sample Analysis: Determine the concentration of the drug in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Plot the plasma concentration versus time for both PO and IV groups. Use pharmacokinetic software to calculate parameters such as AUC (Area Under the Curve), Cmax, and Tmax.
-
Bioavailability Calculation: Calculate the absolute oral bioavailability (F%) using the formula:
-
F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100
-
Data Presentation
The following tables provide examples of how to structure quantitative data for comparison.
Table 1: Physicochemical and In Vitro Permeability Data for Acridone Derivatives
| Compound ID | Modification | LogPa | Aqueous Solubility (µg/mL) | Caco-2 Papp (A-B) (x 10-6 cm/s) | Efflux Ratio (B-A / A-B) |
| ACD-001 | 2-Amino (Parent) | 3.35 | 5.2 | 1.5 | 4.8 |
| ACD-002 | 2-Amino, 7-Methoxy | 3.65 | 3.1 | 2.1 | 3.5 |
| ACD-003 | 2-Amino, N10-propyl | 4.57 | 1.5 | 4.5 | 1.8 |
| ACD-004 | 2-Amino, N10-(2-hydroxyethyl) | 2.77 | 25.8 | 0.8 | 1.2 |
| Control | Propranolol | - | >1000 | 20.5 | 0.9 |
| Control | Atenolol | - | >1000 | 0.2 | 1.1 |
| aLogP values are illustrative and based on similar N-substituted acridones.[15] |
Table 2: Pharmacokinetic Parameters of ACD-003 in Rats Following Oral (PO) and Intravenous (IV) Administration
| Parameter | PO Administration (10 mg/kg) | IV Administration (2 mg/kg) |
| Cmax (ng/mL) | 450 ± 85 | 1250 ± 210 |
| Tmax (h) | 2.0 | 0.1 |
| AUC0-t (ng*h/mL) | 2150 ± 350 | 980 ± 150 |
| Absolute Bioavailability (F%) | 43.9% | - |
Synthesis and Purification Workflow
This diagram illustrates the general workflow from starting materials to the purified final product.
Caption: General synthetic and purification workflow for acridone derivatives.
References
- 1. scribd.com [scribd.com]
- 2. Medicinal chemistry of acridine and its analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. enamine.net [enamine.net]
- 4. protocols.io [protocols.io]
- 5. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 6. alpha.medical-xprt.com [alpha.medical-xprt.com]
- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 8. reddit.com [reddit.com]
- 9. benchchem.com [benchchem.com]
- 10. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. In vivo pharmacokinetic study [bio-protocol.org]
- 14. currentseparations.com [currentseparations.com]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to DNA Gel Stains: 2-Aminoacridin-9(10H)-one hydrochloride vs. Ethidium Bromide
For decades, ethidium bromide (EtBr) has been the cornerstone of nucleic acid visualization in molecular biology laboratories. However, its mutagenic properties have driven a search for safer alternatives. This guide provides a detailed comparison of 2-Aminoacridin-9(10H)-one hydrochloride, a member of the acridine family of fluorescent dyes, and the traditional ethidium bromide for DNA gel staining. This objective overview, supported by available data, is intended to assist researchers, scientists, and drug development professionals in making an informed choice for their specific applications.
Overview of DNA Gel Stains
The visualization of DNA fragments following agarose gel electrophoresis is a fundamental technique in molecular biology. This is achieved using fluorescent dyes that bind to DNA and emit light when excited by a specific wavelength, typically in the UV or blue light range. The ideal DNA gel stain should exhibit high sensitivity to detect small amounts of DNA, a strong fluorescence signal upon binding to DNA with low background, and, importantly, a favorable safety profile.
Ethidium Bromide (EtBr) is a phenanthridinium compound that has been widely used due to its effectiveness and low cost. It intercalates between the base pairs of double-stranded DNA, leading to a significant increase in its fluorescence.[1]
This compound belongs to the acridine class of compounds, which are known for their fluorescent properties and ability to interact with DNA. While specific data on its use as a DNA gel stain is limited, information on related acridine compounds suggests it likely functions as a DNA intercalator.
Quantitative Data Presentation
The following table summarizes the key properties of this compound and ethidium bromide based on available data. It is important to note that some data for this compound is based on the closely related compound 2-Aminoacridone due to the limited availability of specific experimental data for the hydrochloride salt in DNA gel staining applications.
| Property | This compound | Ethidium Bromide |
| Mechanism of Action | Presumed to be a DNA intercalator | DNA intercalator[1] |
| Excitation Maximum (nm) | ~429 (as 2-Aminoacridone)[2] | 300 and 360[3] |
| Emission Maximum (nm) | ~529 (as 2-Aminoacridone)[2] | 590[3] |
| Fluorescent Color | Green (inferred) | Orange/Yellow[3] |
| Sensitivity (Detection Limit) | Data not available | 1-5 ng/band[3] |
| Safety Profile | Harmful if swallowed, causes skin and eye irritation, may cause respiratory irritation. Related compounds are suspected of causing genetic defects.[4] | Potent mutagen, toxin, teratogen, and suspected carcinogen.[3] |
Experimental Protocols
Detailed methodologies for DNA gel staining are crucial for reproducibility and optimal results. Below are the standard protocols for ethidium bromide and a generalized protocol for an acridine-based dye, which can be adapted for this compound, though optimization would be required.
Ethidium Bromide Staining Protocol
Ethidium bromide can be used in two primary ways: incorporation into the agarose gel before electrophoresis (in-gel staining) or staining the gel after electrophoresis (post-staining).
1. In-Gel Staining:
-
Prepare the desired concentration of agarose in 1X electrophoresis buffer (e.g., TAE or TBE).
-
Heat the mixture until the agarose is completely dissolved.
-
Cool the molten agarose to approximately 50-60°C.
-
Add ethidium bromide stock solution (typically 10 mg/mL) to a final concentration of 0.5 µg/mL.
-
Swirl the flask gently to mix the stain without introducing air bubbles.
-
Pour the gel and allow it to solidify.
-
Load DNA samples and run the gel in 1X electrophoresis buffer.
-
Visualize the DNA bands under a UV transilluminator.
2. Post-Staining:
-
Run the agarose gel without any stain.
-
After electrophoresis, place the gel in a staining container with a solution of 0.5 µg/mL ethidium bromide in 1X electrophoresis buffer or distilled water.
-
Stain for 15-30 minutes with gentle agitation.
-
(Optional) Destain the gel in distilled water for 15-30 minutes to reduce background fluorescence.
-
Visualize the DNA bands under a UV transilluminator.
Generalized Acridine-Based Dye Staining Protocol (for this compound)
This is a general protocol and should be optimized for the specific dye concentration and incubation times.
-
Run the agarose gel without any stain.
-
Prepare a staining solution of the acridine-based dye in 1X electrophoresis buffer. The optimal concentration will need to be determined empirically, but a starting point could be in the range of 1-10 µg/mL.
-
Submerge the gel in the staining solution and incubate for 30-60 minutes at room temperature with gentle agitation, protected from light.
-
Destain the gel in 1X electrophoresis buffer or distilled water for 30-60 minutes to reduce background noise.
-
Visualize the gel using a transilluminator with an appropriate excitation light source (e.g., a blue light transilluminator for an excitation maximum of ~429 nm) and the corresponding emission filter.
Mandatory Visualization
The following diagram illustrates a logical workflow for comparing the performance of two different DNA gel stains, such as this compound and ethidium bromide.
Conclusion
Ethidium bromide remains a widely used DNA gel stain due to its well-characterized performance and low cost. However, its significant health and environmental risks are a major concern. This compound, as an acridine-based dye, presents a potential alternative. Based on data from the related compound 2-Aminoacridone, it offers fluorescence in the visible green spectrum, which could allow for visualization with safer blue light transilluminators, thereby reducing the risk of UV-induced DNA damage to samples and exposure to researchers.
The primary challenge in directly comparing these two stains is the lack of published experimental data on the performance of this compound for DNA gel staining, particularly concerning its sensitivity. While its safety profile indicates it is a hazardous chemical, further studies are needed to determine if it is a less mutagenic alternative to ethidium bromide.
For laboratories considering a move away from ethidium bromide, this compound could be a candidate for in-house validation. The experimental workflow provided in this guide offers a framework for such a comparison. Researchers should carefully weigh the known effectiveness and risks of ethidium bromide against the potential benefits and current unknowns of alternative stains like this compound. The choice of a DNA gel stain will ultimately depend on a balance of performance, safety, and the specific requirements of the experimental application.
References
A Comparative Analysis of Acridine Dyes for Live-Cell Imaging: A Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of appropriate fluorescent dyes is a critical step in designing robust live-cell imaging experiments. Acridine dyes, a class of fluorescent compounds, are widely utilized for their ability to intercalate into nucleic acids and accumulate in acidic organelles. This guide provides an objective comparison of the performance of various acridine dyes and their alternatives, supported by experimental data, to aid in the selection of the most suitable probe for specific research applications.
This guide will delve into a comparative analysis of Acridine Orange (AO), a traditional and versatile acridine dye, against other popular fluorescent probes used in live-cell imaging, including SYTO dyes and LysoTracker dyes. The comparison will focus on key performance indicators such as photophysical properties, cytotoxicity, and primary cellular targets. Additionally, detailed experimental protocols and visualizations are provided to support the practical application of this information.
Quantitative Comparison of Live-Cell Imaging Dyes
The following tables summarize the key quantitative data for the compared fluorescent dyes to facilitate an evidence-based selection process.
Table 1: Photophysical Properties of Selected Live-Cell Imaging Dyes
| Feature | Acridine Orange (AO) | SYTO Dyes (e.g., SYTO 16) | LysoTracker Dyes (e.g., LysoTracker Red DND-99) | Propidium Iodide (PI) |
| Primary Target(s) | DNA, RNA, Acidic Vesicular Organelles (AVOs) | Nucleic Acids (DNA and RNA) | Acidic Organelles (e.g., Lysosomes) | DNA in membrane-compromised cells |
| Excitation Max (nm) | ~502 (bound to dsDNA), ~460 (bound to RNA/ssDNA)[1] | ~488 (bound to DNA)[2] | ~577[3] | ~535 (bound to DNA)[4][5][6] |
| Emission Max (nm) | ~525 (bound to dsDNA), ~650 (bound to RNA/ssDNA)[1] | ~518 (bound to DNA)[2] | ~590[3] | ~617 (bound to DNA)[4][5][6] |
| Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | ~27,000 at 430.8 nm[7] | >50,000[8][9][10] | Not Reported | ~5,900 at 493 nm[4][11] |
| Quantum Yield (Φ) | ~0.2 (bound to dsDNA) | >0.4 (bound to nucleic acids)[8][9][10] | Not Reported | 20-30 fold increase upon DNA binding[4][5][6] |
Table 2: Performance Characteristics in Live-Cell Imaging
| Feature | Acridine Orange (AO) | SYTO Dyes (e.g., SYTO 16) | LysoTracker Dyes (e.g., LysoTracker Red DND-99) | Propidium Iodide (PI) |
| Photostability | Prone to photobleaching and can be phototoxic.[2] Fluorescence intensity can decrease significantly under continuous excitation.[2] | Generally good photostability.[2] | Less phototoxic than AO, but can exhibit rapid photobleaching.[2][9] | Moderate to high photostability.[11] |
| Cytotoxicity | Can be phototoxic.[2] LD50 values are cell-type and incubation time-dependent. | Low cytotoxicity; SYTO 16 was not found to be cytotoxic at doses up to 10 µM. | Generally low cytotoxicity at working concentrations.[2] | Generally excluded from live cells, so cytotoxicity in this context is low. |
| Cell Permeability | Cell-permeable. | Cell-permeable. | Cell-permeable. | Impermeable to live cells. |
| Key Applications | Apoptosis, autophagy, cell viability, lysosome staining, nucleic acid visualization.[2] | Nuclear and cytoplasmic staining, cell viability, apoptosis.[2] | Lysosome tracking, studying lysosomal pH and function.[2] | Dead cell indicator in viability assays. |
Staining Mechanisms and Experimental Workflows
The differential staining capabilities of these dyes are rooted in their distinct mechanisms of action. Understanding these mechanisms is crucial for interpreting experimental results accurately.
Staining Mechanisms
General Experimental Workflow for Live-Cell Imaging
The following diagram outlines a typical workflow for staining and imaging live cells with fluorescent dyes. Specific incubation times and concentrations will vary depending on the dye and cell type.
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible results. Below are protocols for key experiments using Acridine Orange, SYTO 16, and LysoTracker Red.
Protocol 1: Cell Viability Assessment using Acridine Orange and Propidium Iodide
This protocol enables the differentiation of live, apoptotic, and necrotic cells.
Materials:
-
Acridine Orange (1 mg/mL stock in PBS)
-
Propidium Iodide (1 mg/mL stock in PBS)
-
Phosphate-Buffered Saline (PBS)
-
Cell culture medium
-
Fluorescence microscope with appropriate filters
Procedure:
-
Culture cells to the desired confluency in a suitable imaging dish.
-
Prepare a staining solution containing 5 µg/mL Acridine Orange and 5 µg/mL Propidium Iodide in cell culture medium.
-
Remove the culture medium and wash the cells once with PBS.
-
Add the AO/PI staining solution to the cells and incubate for 5-15 minutes at 37°C, protected from light.
-
Gently wash the cells twice with PBS.
-
Immediately image the cells using a fluorescence microscope. Live cells will appear green, early apoptotic cells will show condensed or fragmented green nuclei, late apoptotic cells will have orange to red nuclei, and necrotic cells will have uniformly red nuclei.
Protocol 2: Nuclear and Cytoplasmic Staining with SYTO 16
This protocol is for general staining of the nucleus and cytoplasm in live cells.
Materials:
-
SYTO 16 Green Fluorescent Nucleic Acid Stain (e.g., 1 mM in DMSO)
-
Cell culture medium
-
Fluorescence microscope with FITC/GFP filter set
Procedure:
-
Culture cells in an imaging-compatible vessel.
-
Prepare a working solution of SYTO 16 in cell culture medium at a final concentration of 50-500 nM. The optimal concentration should be determined empirically for the specific cell type.
-
Remove the existing culture medium and add the SYTO 16 working solution.
-
Incubate the cells for 15-30 minutes at 37°C.
-
Image the cells directly without washing. Both the nucleus and cytoplasm will fluoresce green.
Protocol 3: Lysosomal Staining with LysoTracker Red DND-99
This protocol is for visualizing and tracking acidic organelles, primarily lysosomes.
Materials:
-
LysoTracker Red DND-99 (e.g., 1 mM in DMSO)
-
Cell culture medium
-
Fluorescence microscope with TRITC/RFP filter set
Procedure:
-
Grow cells on coverslips or in imaging dishes.
-
Prepare a working solution of LysoTracker Red DND-99 in pre-warmed cell culture medium at a final concentration of 50-75 nM.
-
Replace the culture medium with the LysoTracker working solution.
-
Incubate the cells for 30-60 minutes at 37°C.
-
Image the live cells. Acidic organelles will appear as bright red puncta.
Concluding Remarks
The choice of a fluorescent dye for live-cell imaging is a critical decision that significantly impacts the quality and interpretation of experimental data. Acridine Orange is a cost-effective and versatile dye that provides information on both nucleic acids and acidic organelles, making it suitable for studies on apoptosis and autophagy.[2] However, its susceptibility to photobleaching and potential for phototoxicity are important considerations.[2]
SYTO dyes offer excellent nucleic acid staining with generally good photostability and low cytotoxicity, making them a robust choice for visualizing nuclear and cytoplasmic details in live cells.[2] LysoTracker dyes are highly specific for acidic organelles and are generally less cytotoxic than Acridine Orange, though they can also be prone to photobleaching.[2][9] Propidium Iodide remains the gold standard for identifying dead cells due to its inability to cross the membrane of live cells.
Ultimately, the optimal dye depends on the specific biological question being addressed, the duration of the imaging experiment, and the sensitivity of the cell type to phototoxicity. By carefully considering the comparative data and protocols presented in this guide, researchers can make an informed decision to select the most appropriate fluorescent probe for their live-cell imaging needs.
References
- 1. benchchem.com [benchchem.com]
- 2. LysoTracker | AAT Bioquest [aatbio.com]
- 3. A Critical and Comparative Review of Fluorescent Tools for Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. asiaresearchnews.com [asiaresearchnews.com]
- 5. benchchem.com [benchchem.com]
- 6. Invitrogen LysoTracker Deep Red 5 x 50 μL | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 7. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 8. Evaluation of acridine orange, LysoTracker Red, and quinacrine as fluorescent probes for long-term tracking of acidic vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of a Highly Selective and Sensitive Fluorescent Probe for Imaging RNA Dynamics in Live Cells | MDPI [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. medchemexpress.com [medchemexpress.com]
Validating 2-Aminoacridin-9(10H)-one Hydrochloride as a Novel Fluorescent Probe for Apoptosis Detection: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate detection and quantification of apoptosis, or programmed cell death, is a critical aspect of biomedical research and therapeutic development. While several well-established methods exist, the search for novel, efficient, and cost-effective markers continues. This guide provides a comprehensive comparison of 2-Aminoacridin-9(10H)-one hydrochloride with standard apoptosis assays, offering insights into its potential as a valuable tool for researchers.
Principles of Apoptosis Detection
Apoptosis is a tightly regulated process characterized by distinct morphological and biochemical changes. Effective apoptosis markers target these specific events. This guide will compare this compound against three widely used methods: Annexin V staining, TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay, and Caspase-3 activity assays.
This compound , a derivative of 9-aminoacridine, is a fluorescent compound that can intercalate with DNA. Its potential as an apoptosis marker lies in the altered membrane permeability and chromatin condensation characteristic of apoptotic cells.[1] In viable cells with intact membranes, the uptake of the dye is limited, resulting in low fluorescence. As cells undergo apoptosis, changes in the cell membrane facilitate increased uptake of the dye, which then binds to the condensed chromatin, leading to a significant increase in fluorescence intensity. Necrotic cells, which have lost membrane integrity completely, also show high fluorescence.[1]
Comparative Analysis of Apoptosis Markers
The selection of an appropriate apoptosis assay depends on the specific experimental needs, including the stage of apoptosis to be detected, the cell type, and the available equipment.
| Assay | Principle | Stage of Apoptosis Detected | Advantages | Disadvantages |
| This compound | Increased membrane permeability and DNA intercalation in apoptotic cells leading to enhanced fluorescence.[1] | Mid to Late | Potentially simple, one-step staining procedure. Cost-effective. Suitable for flow cytometry and fluorescence microscopy. | May not distinguish between late apoptotic and necrotic cells without a counterstain. Limited specific validation data is currently available. |
| Annexin V Staining | Detects the externalization of phosphatidylserine (PS) on the outer leaflet of the plasma membrane.[2][3][4] | Early | Highly specific for early-stage apoptosis.[3] Can be combined with a viability dye like Propidium Iodide (PI) to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[2][3] | Requires specific buffer conditions containing Ca2+. Staining can be transient. |
| TUNEL Assay | Labels the 3'-hydroxyl ends of fragmented DNA generated during the later stages of apoptosis. | Late | Highly specific for the DNA fragmentation hallmark of late-stage apoptosis. Can be used on fixed cells and tissue sections. | May also label necrotic cells or cells with DNA damage from other causes. Not suitable for detecting early apoptotic events. |
| Caspase-3 Activity Assay | Measures the activity of caspase-3, a key executioner enzyme in the apoptotic cascade. | Mid | Highly specific for caspase-dependent apoptosis. Provides quantitative data on enzyme activity. Different caspase assays can target specific apoptotic pathways. | Caspase activation can be transient and may not always lead to cell death. Does not provide information on downstream morphological changes. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are the protocols for the discussed apoptosis assays.
Protocol 1: Apoptosis Detection using this compound
This protocol is based on the general procedure for using 9-aminoacridine derivatives for apoptosis detection by flow cytometry.[1]
Materials:
-
This compound stock solution (e.g., 1 mg/mL in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
FACS buffer (e.g., PBS with 1% BSA)
-
Cell suspension
-
Flow cytometer with 488 nm laser excitation
Procedure:
-
Cell Preparation: Harvest and wash cells with PBS. Resuspend the cell pellet in FACS buffer to a concentration of 1 x 10^6 cells/mL.
-
Staining: Prepare a working solution of this compound by diluting the stock solution in FACS buffer. The optimal concentration should be determined empirically for each cell type but typically ranges from 1 to 10 µM.[1]
-
Add the working solution to the cell suspension.
-
Incubation: Incubate the cells for 15-30 minutes at room temperature in the dark.[1]
-
Analysis: Analyze the stained cells on a flow cytometer using a 488 nm excitation laser. Collect green fluorescence (e.g., in the FL1 channel) and, if distinguishing from necrosis is desired, red fluorescence (e.g., in the FL3 channel) can also be monitored.[1]
Expected Results:
-
Viable cells: Low green fluorescence.
-
Apoptotic cells: High green fluorescence.
-
Necrotic cells: High green and potentially high red fluorescence.[1]
Protocol 2: Annexin V & Propidium Iodide (PI) Staining
This is a standard protocol for detecting early and late apoptosis.[2][3]
Materials:
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) solution
-
1X Annexin V Binding Buffer (10 mM HEPES, pH 7.4; 140 mM NaCl; 2.5 mM CaCl2)
-
Cell suspension
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest and wash cells with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to 100 µL of the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze by flow cytometry within one hour.
Expected Results:
-
Viable cells: Annexin V-negative, PI-negative.
-
Early apoptotic cells: Annexin V-positive, PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.
-
Necrotic cells: Annexin V-negative, PI-positive.
Protocol 3: TUNEL Assay
This protocol outlines the detection of DNA fragmentation in apoptotic cells.
Materials:
-
TUNEL assay kit (containing TdT enzyme, labeled dUTPs, and reaction buffer)
-
Fixation buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Cell suspension or tissue sections
-
Fluorescence microscope or flow cytometer
Procedure:
-
Fixation: Fix cells with fixation buffer for 15 minutes at room temperature.
-
Permeabilization: Wash the cells and then permeabilize with permeabilization buffer for 2-5 minutes on ice.
-
Labeling: Wash the cells and resuspend in the TUNEL reaction mixture containing TdT enzyme and labeled dUTPs.
-
Incubation: Incubate for 60 minutes at 37°C in a humidified chamber.
-
Analysis: Wash the cells and analyze by fluorescence microscopy or flow cytometry.
Expected Results:
-
Apoptotic cells: Exhibit strong fluorescence due to the incorporation of labeled dUTPs at the ends of fragmented DNA.
-
Non-apoptotic cells: Show little to no fluorescence.
Protocol 4: Caspase-3 Activity Assay
This protocol describes a colorimetric assay for measuring caspase-3 activity.
Materials:
-
Caspase-3 colorimetric assay kit (containing cell lysis buffer, reaction buffer, DTT, and DEVD-pNA substrate)
-
Cell lysate
-
Microplate reader
Procedure:
-
Cell Lysis: Lyse cells using the provided lysis buffer.
-
Reaction Setup: In a 96-well plate, add cell lysate, reaction buffer with DTT, and the DEVD-pNA substrate.
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Measurement: Read the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of pNA released, which indicates caspase-3 activity.
Expected Results:
-
Apoptotic cells: Show a significant increase in absorbance compared to control cells, indicating elevated caspase-3 activity.
-
Non-apoptotic cells: Exhibit low baseline absorbance.
Signaling Pathways and Experimental Workflow
Understanding the underlying molecular mechanisms of apoptosis is essential for interpreting experimental results. The following diagrams illustrate the major apoptotic signaling pathways and a general workflow for apoptosis detection.
References
- 1. benchchem.com [benchchem.com]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Programmed cell death detection methods: a systematic review and a categorical comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Annexin V-FITC-Propidium Iodide-Based Method for Detecting Apoptosis in a Non-Small Cell Lung Cancer Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of DNA Binding Affinity: 2-Aminoacridin-9(10H)-one Hydrochloride vs. DAPI
For researchers, scientists, and drug development professionals, the selection of an appropriate DNA binding agent is a critical decision in experimental design. This guide provides a detailed comparison of the DNA binding affinities of 2-Aminoacridin-9(10H)-one hydrochloride and the widely-used fluorescent stain, 4',6-diamidino-2-phenylindole (DAPI). The following sections present a summary of their binding characteristics, quantitative data, and detailed experimental protocols for assessing DNA binding affinity.
Overview of DNA Binding Properties
2-Aminoacridin-9(10H)-one, a derivative of the acridone scaffold, is presumed to interact with DNA primarily through intercalation. This mechanism involves the insertion of its planar aromatic ring system between the base pairs of the DNA double helix. This mode of binding can lead to structural distortions of the DNA, such as unwinding and lengthening of the helix. The binding affinity of acridone derivatives can be influenced by substitutions on the acridine ring.
DAPI, in contrast, is a well-characterized minor groove binder with a strong preference for adenine-thymine (A-T) rich regions of double-stranded DNA (dsDNA).[1][2] Its binding is non-intercalative and is stabilized by hydrogen bonds and van der Waals forces within the minor groove.[3] This specific interaction leads to a significant enhancement of its fluorescence, making it a popular tool for nuclear counterstaining in fluorescence microscopy.[1][2] At higher concentrations, DAPI has been reported to also intercalate into DNA, though with a significantly lower affinity.[4][5]
Quantitative Comparison of DNA Binding Affinity
| Compound | Binding Mechanism | DNA Sequence Preference | Binding Constant (Ka) (M⁻¹) | Fluorescence Enhancement |
| Acridone Derivatives | Intercalation | Generally GC or AT, can vary | 0.3 - 3.9 x 10⁵ (for N10-alkylated 2-bromoacridones) | Variable |
| 2.81–9.03 x 10⁴ (for 3,9-disubstituted acridines)[6] | ||||
| DAPI | Minor Groove Binding | A-T rich regions | ~10⁷ (for A-T sequences)[7] | ~20-fold with dsDNA[1][2] |
| Intercalation (at high conc.) | Less specific | ~10⁵[4][5] | Less significant |
Experimental Protocols for Determining DNA Binding Affinity
To empirically determine and compare the DNA binding affinities of compounds like this compound and DAPI, several biophysical techniques can be employed. Fluorescence titration and isothermal titration calorimetry are two common and robust methods.
Fluorescence Titration Spectroscopy
This technique relies on the change in the fluorescence properties of a compound upon binding to DNA. For both this compound and DAPI, which are fluorescent, an increase in fluorescence intensity is expected upon DNA binding.
Objective: To determine the binding constant (Ka) of a ligand to DNA by monitoring the change in its fluorescence emission.
Materials:
-
Fluorometer
-
Quartz cuvettes (1 cm path length)
-
This compound or DAPI stock solution (e.g., 1 mM in DMSO or water)
-
Calf Thymus DNA (ctDNA) or a specific oligonucleotide sequence stock solution of known concentration
-
Binding buffer (e.g., 10 mM Tris-HCl, 50 mM NaCl, pH 7.4)
Procedure:
-
Prepare a solution of the fluorescent compound (e.g., 1 µM) in the binding buffer.
-
Place the solution in a quartz cuvette and record its initial fluorescence emission spectrum. The excitation wavelength should be set at the absorption maximum of the compound.
-
Incrementally add small aliquots of the DNA stock solution to the cuvette.
-
After each addition, mix the solution gently and allow it to equilibrate for a few minutes.
-
Record the fluorescence emission spectrum after each titration point.
-
Correct the fluorescence intensity for the dilution effect at each titration point.
-
Plot the change in fluorescence intensity as a function of the DNA concentration.
-
The binding constant (Ka) can be determined by fitting the resulting binding isotherm to a suitable binding model, such as the Scatchard equation or a non-linear regression model.
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique that directly measures the heat changes associated with a binding event, allowing for the determination of the binding affinity (Ka), enthalpy (ΔH), and stoichiometry (n) of the interaction in a single experiment.[8][9][10]
Objective: To obtain a complete thermodynamic profile of the ligand-DNA interaction.
Materials:
-
Isothermal Titration Calorimeter
-
Ligand solution (this compound or DAPI) at a concentration typically 10-20 times higher than the DNA concentration.
-
DNA solution (ctDNA or specific oligonucleotide) at a known concentration (e.g., 10-50 µM).
-
Dialysis buffer identical to the buffer used for preparing the ligand and DNA solutions.
Procedure:
-
Prepare the ligand and DNA solutions in the same, precisely matched buffer. Dialyzing both solutions against the same buffer is highly recommended to minimize heat of dilution effects.
-
Load the DNA solution into the sample cell of the calorimeter.
-
Load the ligand solution into the injection syringe.
-
Set the experimental temperature (e.g., 25 °C).
-
Perform a series of small, sequential injections of the ligand into the DNA solution.
-
The instrument measures the heat released or absorbed during each injection.
-
As a control, perform a separate experiment by injecting the ligand into the buffer alone to determine the heat of dilution.
-
Subtract the heat of dilution from the raw binding data.
-
The resulting data, a plot of heat change per injection versus the molar ratio of ligand to DNA, is then fitted to a suitable binding model to extract the thermodynamic parameters (Ka, ΔH, and n).
Visualizing Experimental Workflows
To illustrate the logical flow of the experimental procedures, the following diagrams were generated using the Graphviz DOT language.
Caption: Experimental workflow for comparing DNA binding affinity.
Caption: Predominant DNA binding modes of the two compounds.
Conclusion
Based on available data for related compounds, DAPI exhibits a significantly higher binding affinity for A-T rich dsDNA compared to acridone derivatives. The primary binding mechanism of DAPI is minor groove binding, which results in a substantial fluorescence enhancement. This compound, as an acridone derivative, is expected to bind DNA via intercalation with a lower binding affinity. The choice between these two compounds will depend on the specific application. DAPI is an excellent choice for high-contrast nuclear staining and visualization of A-T rich regions. This compound and other acridine derivatives may be more suitable for studies focused on DNA intercalation and its consequences on DNA topology and function. For a definitive comparison, it is recommended to experimentally determine the DNA binding affinity of this compound using the protocols outlined in this guide.
References
- 1. Evaluation of N10-substituted acridone-based derivatives as AKT inhibitors against breast cancer cells: in vitro and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. zzylchem.com [zzylchem.com]
- 3. DNA-binding antitumor agents: from pyrimido[5,6,1-de]acridines to other intriguing classes of acridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Novel 3,9-Disubstituted Acridines with Strong Inhibition Activity against Topoisomerase I: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Aminoacridone - CD BioGlyco [bioglyco.com]
- 7. researchgate.net [researchgate.net]
- 8. New acridone derivatives to target telomerase and oncogenes – an anticancer approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iajpr.com [iajpr.com]
- 10. Analysis of Aptamer-Small Molecule Binding Interactions Using Isothermal Titration Calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide: Cross-Validation of 2-Aminoacridin-9(10H)-one Hydrochloride Staining with Immunofluorescence for Nuclear Lamina Visualization
For researchers, scientists, and drug development professionals, the precise visualization of subcellular structures is paramount. This guide provides a comprehensive comparison of two distinct methods for labeling the nuclear lamina: direct staining with the fluorescent small molecule 2-Aminoacridin-9(10H)-one hydrochloride, and the widely used indirect immunofluorescence (IF) technique targeting Lamin A/C.
This objective analysis, supported by experimental protocols and performance data, aims to inform the selection of the most appropriate staining method for specific research applications. The cell nucleus, and specifically the nuclear lamina, serves as the focal point of this comparison due to its critical role in maintaining nuclear architecture, chromatin organization, and gene regulation.
Performance Comparison at a Glance
For a rapid assessment, the following table summarizes the key performance characteristics of this compound and immunofluorescence for nuclear lamina staining.
| Feature | This compound | Immunofluorescence (anti-Lamin A/C) |
| Specificity | Intercalates with DNA/RNA, primarily localizing to the nucleus. Specificity for the nuclear lamina is indirect and based on chromatin association. | High specificity for the target protein (Lamin A/C) through antibody-antigen recognition. |
| Protocol Simplicity | Simple, one-step staining protocol. | Multi-step protocol involving fixation, permeabilization, primary and secondary antibody incubations, and multiple wash steps. |
| Protocol Duration | Short (typically under 30 minutes). | Longer (can range from a few hours to overnight). |
| Signal Amplification | No inherent signal amplification. | Signal amplification is achieved through the use of secondary antibodies conjugated to multiple fluorophores. |
| Photostability | Moderate photostability, susceptible to photobleaching with prolonged exposure. | Photostability is dependent on the chosen fluorophore conjugated to the secondary antibody; a wide range of photostable dyes are available. |
| Signal-to-Noise Ratio (SNR) | Generally lower due to potential background from cytoplasmic RNA binding and lack of signal amplification. | Typically high due to the specificity of antibodies and signal amplification, leading to a clear signal above background. |
| Cost | Relatively low cost for the dye. | Higher cost due to primary and secondary antibodies. |
| Live-Cell Imaging | Potentially applicable for live-cell imaging, though cytotoxicity needs to be considered. | Generally not suitable for live-cell imaging of intracellular targets as it requires cell fixation and permeabilization. |
Experimental Protocols
Detailed methodologies for both staining techniques are provided below to ensure reproducibility and accurate comparison.
Protocol 1: this compound Staining of the Nucleus
This protocol outlines the steps for staining the nuclei of cultured mammalian cells.
Materials:
-
Cultured mammalian cells on coverslips or in imaging plates
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
This compound stock solution (e.g., 1 mg/mL in DMSO)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Mounting medium
Procedure:
-
Cell Culture: Culture cells to the desired confluency on a suitable imaging substrate.
-
Washing: Gently wash the cells twice with PBS to remove culture medium.
-
Fixation (Optional for some applications): For fixed-cell imaging, incubate cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature. Wash the cells three times with PBS for 5 minutes each.
-
Staining Solution Preparation: Prepare a working solution of this compound in PBS. A starting concentration of 1-5 µg/mL is recommended, but should be optimized for the specific cell type and application.
-
Staining: Incubate the cells with the staining solution for 15-30 minutes at room temperature, protected from light.
-
Washing: Gently wash the cells two to three times with PBS to remove unbound dye and reduce background fluorescence.
-
Mounting: Mount the coverslip onto a microscope slide using an appropriate mounting medium.
-
Imaging: Visualize the stained nuclei using a fluorescence microscope with appropriate filter sets (Excitation max ~400-425 nm, Emission max ~430-450 nm).[1]
Protocol 2: Immunofluorescence Staining of Nuclear Lamina (Lamin A/C)
This protocol details the indirect immunofluorescence procedure for visualizing Lamin A/C in cultured mammalian cells.
Materials:
-
Cultured mammalian cells on coverslips or in imaging plates
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA and 5% normal goat serum in PBS)
-
Primary antibody: Mouse anti-Lamin A/C
-
Secondary antibody: Goat anti-Mouse IgG conjugated to a fluorophore (e.g., Alexa Fluor 488)
-
Mounting medium (can contain a nuclear counterstain like DAPI)
Procedure:
-
Cell Culture: Culture cells to the desired confluency.
-
Washing: Wash cells twice with PBS.
-
Fixation: Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Washing: Wash cells three times with PBS for 5 minutes each.
-
Permeabilization: Incubate cells with permeabilization buffer for 10 minutes at room temperature.
-
Washing: Wash cells three times with PBS for 5 minutes each.
-
Blocking: Incubate cells with blocking buffer for 1 hour at room temperature to reduce non-specific antibody binding.
-
Primary Antibody Incubation: Dilute the primary anti-Lamin A/C antibody in blocking buffer according to the manufacturer's recommendations. Incubate cells with the diluted primary antibody for 1 hour at room temperature or overnight at 4°C.
-
Washing: Wash cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in blocking buffer. Incubate cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.
-
Washing: Wash cells three times with PBS for 5 minutes each.
-
Mounting: Mount the coverslip using a mounting medium.
-
Imaging: Visualize the stained nuclear lamina using a fluorescence microscope with the appropriate filter set for the chosen fluorophore.
Visualizing the Experimental Workflow and a Relevant Signaling Pathway
To further clarify the experimental processes and the biological context, the following diagrams are provided.
The Lamin A/C signaling pathway is intricately involved in mechanotransduction, where cells convert mechanical stimuli into biochemical signals. The nuclear lamina, composed of Lamin A/C, plays a central role in this process by providing mechanical stability to the nucleus and serving as a scaffold for chromatin and various signaling proteins.[2][3][4] Mutations in the LMNA gene, which encodes Lamin A and C, can disrupt this pathway, leading to a group of diseases known as laminopathies.[5][6] Visualizing the integrity and organization of the nuclear lamina is therefore crucial for studying these processes.
Conclusion
The choice between this compound and immunofluorescence for nuclear lamina visualization depends on the specific experimental goals. For rapid, simple, and cost-effective visualization of the nucleus, this compound is a viable option. However, for applications demanding high specificity, signal amplification, and detailed morphological analysis of the nuclear lamina, immunofluorescence targeting Lamin A/C is the superior method. This guide provides the necessary information for researchers to make an informed decision based on the trade-offs between simplicity, cost, and the level of detail required for their studies.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Role of A-type lamins in signaling, transcription, and chromatin organization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lamin A/C Mechanotransduction in Laminopathies [mdpi.com]
- 5. Frontiers | Role of Lamin A/C Gene Mutations in the Signaling Defects Leading to Cardiomyopathies [frontiersin.org]
- 6. Frontiers | Diversity of Nuclear Lamin A/C Action as a Key to Tissue-Specific Regulation of Cellular Identity in Health and Disease [frontiersin.org]
A Comparative Performance Analysis of 2-Aminoacridin-9(10H)-one Hydrochloride and its Alternatives in Diverse Cancer Cell Lines
For Immediate Release
This publication provides a comprehensive comparison of the in vitro performance of 2-Aminoacridin-9(10H)-one hydrochloride (also known as 9-aminoacridine hydrochloride) and its key alternatives, doxorubicin and amsacrine, across a panel of human cancer cell lines. This guide is intended for researchers, scientists, and drug development professionals, offering a side-by-side analysis of cytotoxic activity, mechanisms of action, and detailed experimental protocols to support further investigation into these anti-cancer agents.
Executive Summary
This compound, a member of the acridine family of compounds, has demonstrated notable cytotoxic effects against various cancer cell types. Its primary mechanisms of action are believed to involve DNA intercalation and the inhibition of topoisomerase II, leading to cell cycle arrest and apoptosis. Furthermore, emerging evidence suggests its role in modulating the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth and survival.
This guide presents a compilation of publicly available data to facilitate a comparative assessment of this compound against two widely used chemotherapeutic agents: doxorubicin, an anthracycline antibiotic, and amsacrine, another acridine derivative. The data is presented in a standardized format to allow for objective evaluation of their respective potencies and cellular effects.
Comparative Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a key measure of the potency of a compound in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values for this compound and its alternatives in various cancer cell lines. It is important to note that IC50 values can vary between studies due to differences in experimental conditions such as cell density, exposure time, and assay methodology.
Table 1: Comparative IC50 Values in Lung Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Exposure Time (h) | Assay |
| 9-Acridinyl Amino Acid Derivative 8 | A549 | 6.1 ± 0.7 | 72 | MTT |
| 9-Acridinyl Amino Acid Derivative 9 | A549 | 5.9 ± 0.6 | 72 | MTT |
| Amsacrine | A549 | 15.4 ± 2.1 | 72 | MTT[1] |
| Doxorubicin | A549 | > 20 | 24 | MTT[2][3] |
| Doxorubicin | A549 | 0.4 | 72 | Not Specified[4] |
| Doxorubicin | H1299 | 0.09386 | 24 | MTT[2] |
| Doxorubicin | H1299 | 0.04328 | 48 | MTT[2] |
| Doxorubicin | H1299 | 0.03712 | 72 | MTT[2] |
Table 2: Comparative IC50 Values in Breast Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Exposure Time (h) | Assay |
| Doxorubicin | MCF-7 | 2.5 | 24 | MTT[3] |
| Doxorubicin | MCF-7 | 2.2 | 24 | Cell Viability Assay[5] |
| Doxorubicin | MDA-MB-231 | 0.9 | 24 | Cell Viability Assay[5] |
Table 3: Comparative IC50 Values in Leukemia Cell Lines
| Compound | Cell Line | IC50 (µM) | Exposure Time (h) | Assay |
| 9-Acridinyl Amino Acid Derivative 8 | K562 | 7.2 ± 0.8 | 72 | MTT |
| 9-Acridinyl Amino Acid Derivative 9 | K562 | 6.8 ± 0.7 | 72 | MTT |
| Amsacrine | K562 | 9.5 ± 1.1 | 72 | MTT[1] |
Table 4: Cytotoxicity of a 9-Aminoacridine Derivative in Prostate Cancer
| Compound | Cell Line | IC50 (µM) | Exposure Time (h) | Assay |
| 9-Aminoacridine Derivative 2 | PC3 | 27.31 | 48 | MTS[6] |
Note: One study indicated that a derivative of 9-aminoacridine was more potent than the parent compound in PC3 and A549 cells, suggesting the IC50 for 9-aminoacridine hydrochloride would be higher than the value presented for the derivative.[6]
Mechanism of Action: Signaling Pathways
This compound and its derivatives have been shown to impact key signaling pathways involved in cancer cell proliferation and survival. A primary target is the PI3K/AKT/mTOR pathway, which is frequently hyperactivated in various cancers. Inhibition of this pathway can lead to decreased cell growth and increased apoptosis.
Figure 1. PI3K/AKT/mTOR signaling pathway and the inhibitory point of this compound.
Experimental Protocols
To ensure the reproducibility and comparability of research findings, detailed experimental protocols for key assays are provided below.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound and alternative compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.[1]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.[7]
-
Incubation: Incubate the plate for 4 hours at 37°C.[7]
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[7]
Figure 2. Experimental workflow for the MTT cell viability assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest cells after treatment and wash them with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[7][8]
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[7]
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[7][8]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.[7][8]
Western Blot Analysis for PI3K/AKT/mTOR Pathway
This technique is used to detect and quantify the expression levels of specific proteins within the PI3K/AKT/mTOR pathway.
Materials:
-
Treated and control cell lysates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AKT, anti-p-mTOR, and their total protein counterparts)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: Lyse cells in ice-cold RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Separate 30-50 µg of protein per lane on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.[9][10]
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add ECL substrate and visualize the protein bands using an imaging system.
Figure 3. General workflow for Western blot analysis.
Conclusion
The presented data indicates that this compound and its derivatives exhibit significant anti-cancer activity in a range of cancer cell lines. The cytotoxic potency of these compounds appears to be comparable to or, in some cases, greater than that of the established chemotherapeutic agent amsacrine, particularly in lung cancer cell lines. While direct comparative data with doxorubicin is limited, the available information suggests that 9-aminoacridine derivatives hold promise as potential therapeutic agents. Further research is warranted to conduct direct, head-to-head comparisons under standardized conditions to fully elucidate the relative efficacy and therapeutic potential of this compound. The provided protocols offer a foundation for such future investigations.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. tis.wu.ac.th [tis.wu.ac.th]
- 4. journal.waocp.org [journal.waocp.org]
- 5. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 6. Structure-Activity Relationship Investigations Probing the Cytotoxicity of 9-Aminoacridines Derivatives with PC3 and A549 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 8. kumc.edu [kumc.edu]
- 9. ccrod.cancer.gov [ccrod.cancer.gov]
- 10. ccrod.cancer.gov [ccrod.cancer.gov]
A Comparative Guide to qPCR Dyes: 2-Aminoacridin-9(10H)-one hydrochloride vs. SYBR Green
For Researchers, Scientists, and Drug Development Professionals
Quantitative real-time PCR (qPCR) is an indispensable technique for the sensitive and specific quantification of nucleic acids. The choice of fluorescent dye is a critical determinant of experimental success. This guide provides a detailed comparison of the widely-used SYBR Green I and the potential alternative, 2-Aminoacridin-9(10H)-one hydrochloride, for qPCR applications. While SYBR Green is a well-established reagent, this guide also explores the hypothetical application of this compound based on the known properties of its parent compound, 9-aminoacridine, a known DNA intercalator.
Mechanism of Action: DNA Intercalating Dyes
DNA intercalating dyes are small molecules that insert themselves into the spaces between the base pairs of double-stranded DNA (dsDNA). In their free state, these dyes typically exhibit low fluorescence. However, upon binding to dsDNA, their quantum yield increases significantly, resulting in a strong fluorescent signal upon excitation. This fluorescence is directly proportional to the amount of dsDNA present, enabling the real-time monitoring of DNA amplification during qPCR. As the PCR reaction progresses, the exponential increase in dsDNA amplicons leads to a corresponding increase in fluorescence.
Performance Comparison
| Feature | SYBR Green I | This compound (Hypothetical) |
| Specificity | Binds to any double-stranded DNA, including primer-dimers and non-specific products, which can lead to false positives.[1][2][3] | As a DNA intercalator, it is expected to bind to any dsDNA, similar to SYBR Green. Specificity would be dependent on primer design. |
| Sensitivity | High sensitivity, capable of detecting low copy numbers. | Potentially high, but could be limited by factors such as its quantum yield upon DNA binding and potential for PCR inhibition. |
| PCR Inhibition | Can inhibit the PCR reaction at high concentrations.[4][5] | 9-aminoacridine has been shown to inhibit DNA polymerase at concentrations above 10 µM, suggesting a potential for PCR inhibition.[6] |
| Melt Curve Analysis | Essential for verifying the specificity of the amplified product and identifying primer-dimers.[7][8] | A melt curve analysis would be necessary to assess product specificity, a standard practice for non-specific intercalating dyes. |
| Cost | Generally cost-effective compared to probe-based methods.[1][2] | Likely to be cost-effective as a simple organic molecule, but pricing for qPCR-grade material is unknown. |
| Multiplexing | Not suitable for multiplex qPCR as it detects all dsDNA indiscriminately.[7] | Not suitable for multiplex qPCR for the same reason as SYBR Green. |
| Fluorescence | Excitation max: ~497 nm, Emission max: ~522 nm.[9] | Based on 9-aminoacridine and its derivatives, excitation is expected in the ~405-429 nm range and emission in the ~450-529 nm range.[10][11] |
Experimental Protocols
Detailed experimental protocols are crucial for reproducible qPCR results. Below are a generalized protocol for qPCR using SYBR Green and a hypothetical protocol for this compound.
SYBR Green qPCR Protocol (General)
This protocol provides a general guideline and should be optimized for each specific primer set and template.
1. Reaction Setup:
-
Prepare a master mix containing:
-
2x SYBR Green qPCR Master Mix (containing DNA polymerase, dNTPs, MgCl₂, and SYBR Green I)
-
Forward Primer (final concentration 100-500 nM)
-
Reverse Primer (final concentration 100-500 nM)
-
Nuclease-free water
-
-
Aliquot the master mix into PCR tubes or wells of a PCR plate.
-
Add template DNA or cDNA to each reaction.
-
Include no-template controls (NTCs) to check for contamination.
-
The typical final reaction volume is 10-25 µL.[12]
2. Thermal Cycling:
-
Initial Denaturation/Enzyme Activation: 95°C for 2-10 minutes.[13]
-
Cycling (40 cycles):
3. Melt Curve Analysis:
-
Follow the instrument's standard melt curve program, which typically involves heating the product from ~60°C to 95°C while continuously monitoring fluorescence.[7][8]
Hypothetical this compound qPCR Protocol
This hypothetical protocol is based on the general principles of using an intercalating dye and would require extensive optimization.
1. Reaction Setup:
-
Prepare a master mix containing:
-
2x PCR Master Mix (containing DNA polymerase, dNTPs, MgCl₂)
-
This compound (concentration to be optimized, likely in the low micromolar range to avoid inhibition)
-
Forward Primer (final concentration 100-500 nM)
-
Reverse Primer (final concentration 100-500 nM)
-
Nuclease-free water
-
-
Aliquot the master mix into PCR tubes or wells.
-
Add template DNA or cDNA.
-
Include NTCs.
-
Final reaction volume of 10-25 µL.
2. Thermal Cycling:
-
Initial Denaturation/Enzyme Activation: 95°C for 2-10 minutes.
-
Cycling (40 cycles):
-
Denaturation: 95°C for 5-15 seconds.
-
Annealing/Extension: 60-65°C for 20-60 seconds (acquire fluorescence data).
-
3. Melt Curve Analysis:
-
Perform a melt curve analysis from ~60°C to 95°C to assess product specificity.
Visualizing the Workflow and Mechanisms
To better understand the processes involved, the following diagrams illustrate the qPCR workflow and the mechanism of action of intercalating dyes.
References
- 1. TaqMan vs. SYBR Chemistry for Real-Time PCR | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. Comparison of multiple DNA dyes for real-time PCR: effects of dye concentration and sequence composition on DNA amplification and melting temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Molecular mechanisms of chemical mutagenesis: 9-aminoacridine inhibits DNA replication in vitro by destabilizing the DNA growing point and interacting with the DNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Trust your SYBR Green qPCR Data [thermofisher.com]
- 8. Melting curve analysis - Wikipedia [en.wikipedia.org]
- 9. bio-rad.com [bio-rad.com]
- 10. Spectrum [2-Aminoacridone] | AAT Bioquest [aatbio.com]
- 11. rsc.org [rsc.org]
- 12. qPCR – Power SYBR Green Protocol [protocols.io]
- 13. Universal protocol of quantitative PCR (qPCR) with SYBR Green Clinisciences [clinisciences.com]
A Head-to-Head Comparison of 2-Aminoacridin-9(10H)-one Hydrochloride and Other Acridine Orange Derivatives
For Researchers, Scientists, and Drug Development Professionals
Acridine-based compounds are a significant class of molecules in biomedical research and drug discovery, renowned for their potent biological activities. Their planar tricyclic structure allows them to intercalate into DNA and RNA, leading to a wide range of applications, from fluorescent probes for cellular imaging to anticancer and antimicrobial agents. This guide provides a head-to-head comparison of 2-Aminoacridin-9(10H)-one hydrochloride with the well-established acridine orange and other notable derivatives, focusing on their performance backed by experimental data.
Executive Summary
This guide offers a comparative analysis of the photophysical and biological properties of this compound against other key acridine orange derivatives. While 2-Aminoacridin-9(10H)-one (also known as 2-aminoacridone) exhibits favorable fluorescence characteristics, making it a suitable candidate for labeling and imaging applications, a comprehensive evaluation of its biological activity, particularly DNA binding and cytotoxicity, is limited in the current scientific literature. In contrast, acridine orange and 9-aminoacridine have been extensively studied, providing a robust dataset for their DNA intercalation, cytotoxic effects, and utility in various cellular assays. This comparison aims to highlight the known attributes of these compounds and identify areas for future research, particularly for the less-characterized 2-Aminoacridin-9(10H)-one.
Data Presentation: Comparative Tables
The following tables summarize the key quantitative data for 2-Aminoacridin-9(10H)-one and other acridine derivatives.
Table 1: Photophysical Properties of Acridine Derivatives
| Compound | Excitation Max (λex, nm) | Emission Max (λem, nm) | Quantum Yield (ΦF) | Solvent/Conditions |
| 2-Aminoacridin-9(10H)-one | 429 | 529 | Not consistently reported | Not specified[1] |
| 425 | 530 | - | Methanol[1] | |
| 420 | 542 | - | 0.1 M Tris, pH 8.0 | |
| Acridon-2-ylalanine (Acd)* | - | - | 0.95 | Water[2] |
| - | - | 0.29 | THF[2] | |
| Acridine Orange | 490 (bound to dsDNA) | 520 (green) | - | Aqueous buffer |
| 460 (bound to ssDNA/RNA) | 640 (red) | - | Aqueous buffer[3] | |
| 9-Aminoacridine | 425, 402, 383 | 455, 483 | - | Ethanol[4] |
*Acridon-2-ylalanine contains the 2-aminoacridone chromophore.
Table 2: DNA Binding and Cytotoxicity of Acridine Derivatives
| Compound | DNA Binding Constant (Kb, M⁻¹) | IC50 (µM) | Cell Line |
| This compound | Data not available | Data not available | - |
| Acridine Orange | ~10⁵ - 10⁶ (intercalation) | Varies by cell line | e.g., HeLa, A549 |
| 9-Aminoacridine | Data varies with conditions | ~6 (amsacrine derivative) | A549[5] |
| Acridine-Thiosemicarbazone Derivatives | 1.74 x 10⁴ - 1.0 x 10⁶ | Varies | Various |
| 3,9-Disubstituted Acridines | 2.81 – 9.03 × 10⁴ | Varies | Various[6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments cited in the comparison.
Measurement of Fluorescence Quantum Yield (Relative Method)
The fluorescence quantum yield (ΦF) is determined by comparing the fluorescence intensity of the sample to a standard with a known quantum yield.
Materials:
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.54)
-
Sample compound (e.g., 2-Aminoacridin-9(10H)-one)
-
Spectroscopic grade solvent
Procedure:
-
Prepare a series of dilute solutions of both the standard and the sample in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.
-
Measure the absorbance of each solution at the chosen excitation wavelength using a UV-Vis spectrophotometer.
-
Record the fluorescence emission spectra of each solution on a corrected spectrofluorometer, ensuring identical excitation wavelength and instrument settings for both the sample and the standard.
-
Integrate the area under the emission spectra for both the sample and the standard.
-
Calculate the quantum yield of the sample using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (η_sample² / η_std²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.[7][8]
DNA Binding Studies by UV-Visible Spectroscopy
This protocol outlines the determination of the binding constant of an acridine derivative to DNA through absorption titration.
Materials:
-
UV-Vis Spectrophotometer with a thermostatted cell holder
-
Calf Thymus DNA (ct-DNA)
-
Acridine derivative solution of known concentration
-
Tris-HCl buffer (e.g., 50 mM, pH 7.4) with NaCl (e.g., 100 mM)
Procedure:
-
Prepare a stock solution of ct-DNA in the buffer. The concentration of DNA can be determined spectrophotometrically using the molar extinction coefficient of 6600 M⁻¹cm⁻¹ at 260 nm.
-
Prepare a solution of the acridine derivative in the same buffer.
-
Titrate the acridine solution with increasing concentrations of ct-DNA. Aliquots of the ct-DNA stock solution are added to the acridine solution in the cuvette.
-
Record the UV-Vis spectrum after each addition of DNA and incubation to allow for equilibrium to be reached.
-
Monitor the changes in absorbance at the wavelength of maximum absorption of the acridine derivative. Intercalation typically results in hypochromism (decrease in absorbance) and a bathochromic shift (redshift).
-
Calculate the binding constant (Kb) by fitting the absorbance data to the Wolfe-Shimer equation or by plotting [DNA]/(εA - εf) vs [DNA] and fitting to a linear equation.
Cytotoxicity Assessment by MTT Assay
The MTT assay is a colorimetric assay for assessing cell viability.
Materials:
-
Cancer cell line (e.g., HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Acridine derivative to be tested
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Treat the cells with various concentrations of the acridine derivative for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (solvent only).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[9][10]
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. edinst.com [edinst.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and evaluation of anticancer activity of new 9-acridinyl amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel 3,9-Disubstituted Acridines with Strong Inhibition Activity against Topoisomerase I: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Making sure you're not a bot! [opus4.kobv.de]
- 8. jasco-global.com [jasco-global.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Validating 2-Aminoacridin-9(10H)-one Hydrochloride as a Fluorescent Probe for Acidic Organelles: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent probe is paramount for the accurate visualization and study of acidic organelles such as lysosomes and endosomes. This guide provides a comparative analysis of the novel fluorescent probe, 2-Aminoacridin-9(10H)-one hydrochloride, against the well-established probes, LysoTracker Red and Acridine Orange. The objective is to furnish a data-driven comparison to aid in the selection of the most suitable tool for your research needs.
Mechanism of Action of pH-Indicating Fluorescent Probes
Fluorescent probes for acidic organelles typically operate on the principle of pH-dependent protonation. As weak bases, these molecules can permeate cell membranes in their neutral state. Upon entering the acidic environment of organelles like lysosomes (pH 4.5-5.0), they become protonated. This protonation traps the probe within the organelle and often leads to a significant change in its fluorescent properties, such as an increase in fluorescence intensity or a spectral shift, allowing for the specific visualization of these compartments.
Figure 1. Mechanism of fluorescent probe accumulation in acidic organelles.
Comparative Analysis of Fluorescent Probes
The ideal fluorescent probe for acidic organelles should exhibit high specificity, strong fluorescence in acidic environments, excellent photostability, and low cytotoxicity. Below is a summary of the available data for 2-Aminoacridin-9(10H)-one and its comparison with LysoTracker Red and Acridine Orange.
Table 1: Photophysical and Performance Characteristics of Fluorescent Probes for Acidic Organelles
| Property | 2-Aminoacridin-9(10H)-one | LysoTracker Red DND-99 | Acridine Orange |
| Excitation Max (nm) | ~425-429 | ~577 | ~460 (monomer), ~502 (aggregate) |
| Emission Max (nm) | ~525-542 | ~590 | ~525 (green, monomer), ~650 (red, aggregate) |
| Quantum Yield (Φ) | Highly solvent-dependent | Not consistently reported | Not consistently reported |
| Photostability | Data not available | Moderate, prone to photobleaching | Low, phototoxic upon prolonged exposure[1] |
| Cytotoxicity | Data not available for this specific compound | Low at recommended concentrations | Can be phototoxic[1] |
| Specificity for Acidic Organelles | To be determined | High | Moderate, also stains nucleic acids |
Note: Data for 2-Aminoacridin-9(10H)-one is based on its non-hydrochloride form, 2-aminoacridone, and may vary for the hydrochloride salt.
Experimental Protocols
Detailed and validated experimental protocols are crucial for reproducible results. The following sections outline the general procedures for cell staining, cytotoxicity assessment, and colocalization analysis.
General Workflow for Validation of a Novel Fluorescent Probe
The validation of a new fluorescent probe for acidic organelles follows a systematic workflow to characterize its properties and performance.
Figure 2. Experimental workflow for validating a new fluorescent probe.
Live-Cell Staining Protocol for Acidic Organelles
This protocol provides a general guideline for staining acidic organelles in live cells. Optimal conditions may vary depending on the cell type and experimental setup.
-
Cell Culture: Plate cells on a suitable imaging dish or plate and culture until they reach the desired confluency.
-
Probe Preparation: Prepare a stock solution of the fluorescent probe in an appropriate solvent (e.g., DMSO). On the day of the experiment, dilute the stock solution in a serum-free medium to the desired working concentration.
-
Cell Staining:
-
Remove the culture medium from the cells and wash them once with pre-warmed phosphate-buffered saline (PBS).
-
Add the staining solution to the cells and incubate for the optimized duration at 37°C in a CO₂ incubator.
-
-
Washing: Remove the staining solution and wash the cells two to three times with pre-warmed PBS or a complete medium to remove any unbound probe.
-
Imaging: Add fresh, pre-warmed imaging medium to the cells and immediately proceed with fluorescence microscopy.
Cytotoxicity Assay Protocol (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Compound Treatment: The following day, treat the cells with a range of concentrations of the fluorescent probe. Include untreated and vehicle-treated controls.
-
Incubation: Incubate the cells for a period that is relevant to the intended imaging experiments (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Colocalization Analysis Protocol
Colocalization analysis is used to determine the degree of spatial overlap between two different fluorescent labels, in this case, the novel probe and a known lysosomal marker.
-
Co-staining:
-
Incubate live cells with the novel fluorescent probe (e.g., this compound) at its optimal concentration and incubation time.
-
In the final 30-60 minutes of incubation, add a known lysosomal marker (e.g., LysoTracker Green or an antibody against LAMP1 for fixed cells) at its recommended concentration.
-
-
Washing: Wash the cells as described in the live-cell staining protocol.
-
Image Acquisition: Acquire images of the stained cells using a fluorescence microscope equipped with the appropriate filter sets for both fluorescent probes. It is crucial to acquire images in separate channels to avoid bleed-through.
-
Image Analysis:
-
Use image analysis software (e.g., ImageJ with the JaCoP plugin, or other specialized software) to analyze the colocalization between the two channels.
-
Quantitative analysis can be performed by calculating correlation coefficients such as Pearson's Correlation Coefficient (PCC) and Manders' Overlap Coefficient (MOC). A high degree of correlation indicates that the novel probe localizes to the same compartments as the known lysosomal marker.
-
Conclusion and Future Directions
The preliminary information on 2-aminoacridone suggests its potential as a fluorescent probe. However, a comprehensive validation of this compound is necessary to establish its utility for studying acidic organelles. Further research should focus on determining its photophysical properties under physiological conditions, assessing its photostability and cytotoxicity, and performing direct comparative studies with established probes. The experimental protocols outlined in this guide provide a framework for conducting such a validation, which will be crucial for the adoption of this novel probe by the scientific community.
References
A Comparative Analysis of the Genotoxic Profiles of Proflavine and 2-Aminoacridin-9(10H)-one hydrochloride
For Immediate Release
This guide provides a comparative toxicological overview of two acridine derivatives: Proflavine and 2-Aminoacridin-9(10H)-one hydrochloride. The focus of this comparison is on their respective genotoxicity, a critical consideration in drug development and chemical safety assessment. This document summarizes available experimental data, outlines methodologies for key assays, and visualizes the primary mechanism of action for this class of compounds.
Introduction to Acridine Derivatives
Acridine derivatives are a class of heterocyclic compounds known for their diverse biological activities, including antiseptic, antimalarial, and potential antineoplastic properties.[1][2] A key characteristic of many acridine-based compounds is their ability to interact with DNA, which is the basis for both their therapeutic effects and their potential toxicity.[1] Proflavine (3,6-diaminoacridine) is a well-characterized acridine dye that has been used as a topical antiseptic.[2][3] this compound is another derivative, however, public domain data regarding its genotoxic profile is notably scarce.
Mechanism of Genotoxicity: DNA Intercalation
The primary mechanism of genotoxicity for many acridine compounds, including proflavine, is DNA intercalation.[1][4][5] This process involves the insertion of the planar acridine ring system between adjacent base pairs of the DNA double helix.[1][4][5] This insertion causes a distortion of the DNA structure, leading to an unwinding of the helix and an increase in the distance between base pairs.[1][5] The consequences of this structural alteration are significant, as it can interfere with critical cellular processes like DNA replication and transcription, potentially leading to frameshift mutations, DNA strand breaks, and ultimately, cell death.[1][3][6][7]
In the presence of light, proflavine's genotoxic effects can be exacerbated, leading to the induction of double-stranded DNA breaks.[3][6] Photo-activated proflavine can generate reactive oxygen species (ROS), which play a role in damaging DNA and other cellular macromolecules like proteins.[8][9]
Figure 1: Mechanism of proflavine-induced genotoxicity via DNA intercalation.
Comparative Genotoxicity Data
The following tables summarize the available quantitative data from common genotoxicity assays. A significant data gap exists for this compound.
Table 1: Bacterial Reverse Mutation Assay (Ames Test) Data
| Compound | Strain(s) | Metabolic Activation (S9) | Result | Notes |
| Proflavine | TA1537, TA98 | Without | Positive (frameshift) | Direct-acting frameshift mutagen.[10] |
| TA1538, TA1537 | With | Positive (frameshift) | Enhanced mutagenicity with metabolic activation.[10] | |
| TA1535 | With (in presence of light) | Positive (base substitution) | Light exposure induces base-substitution activity.[10] | |
| This compound | Not Available | Not Available | Data Not Available | No published studies found. |
Table 2: In Vitro & In Vivo DNA Damage Assay Data (Comet, Micronucleus)
| Compound | Assay Type | System | Result | Notes |
| Proflavine | DNA Breakage | In vitro | Positive | Induces double-stranded breaks, particularly with light exposure.[3][6] |
| This compound | Not Available | Not Available | Data Not Available | No published studies found. |
| Related Compound: 9-Aminoacridine derivative | Micronucleus Test | In vivo (mice) | Negative | A specific derivative (ACS-AZ) showed no detectable genotoxic effect.[11][12][13] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key genotoxicity assays.
Bacterial Reverse Mutation Assay (Ames Test)
The Ames test is a widely used method to assess the mutagenic potential of chemical compounds using bacteria.[14][15][16]
-
Strains: Several strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) with pre-existing mutations in the histidine synthesis operon are used. These strains are auxotrophic for histidine.
-
Exposure: The tester strains are exposed to various concentrations of the test compound, both with and without a metabolic activation system (S9 fraction from rat liver homogenate).
-
Plating: The treated bacteria are plated on a minimal agar medium that lacks histidine.
-
Incubation: Plates are incubated for 48-72 hours at 37°C.
-
Scoring: Only bacteria that have undergone a reverse mutation (reversion) to a prototrophic state can synthesize histidine and form visible colonies. The number of revertant colonies is counted.
-
Analysis: A substance is considered mutagenic if it causes a dose-dependent and reproducible increase in the number of revertant colonies compared to the negative (vehicle) control.
Figure 2: General experimental workflow for the Ames Test.
In Vivo Micronucleus Assay
The micronucleus assay is used to detect chromosomal damage.[17][18][19] Micronuclei are small, extranuclear bodies that form during cell division from chromosome fragments or whole chromosomes that lag behind at anaphase.
-
Animal Dosing: Typically, rodents (e.g., Swiss albino mice) are treated with the test substance, often via oral gavage or intraperitoneal injection, for one or more days.[17] A positive control (e.g., cyclophosphamide) and a vehicle control are run in parallel.[17][20]
-
Tissue Collection: At appropriate time points after the final dose, bone marrow is typically harvested from the femur.
-
Slide Preparation: Bone marrow cells are flushed, centrifuged, and a smear is prepared on a microscope slide.
-
Staining: The slides are fixed and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).
-
Scoring: Under a microscope, polychromatic erythrocytes (PCEs, immature red blood cells) are scored for the presence of micronuclei. A sufficient number of PCEs (e.g., 2000 per animal) are analyzed to determine the frequency of micronucleated PCEs (MN-PCEs).
-
Analysis: The ratio of PCEs to normochromatic erythrocytes (NCEs) is also calculated to assess bone marrow cytotoxicity. A significant, dose-dependent increase in the frequency of MN-PCEs in treated groups compared to the vehicle control indicates a positive genotoxic effect.
Summary and Conclusion
In stark contrast, there is a significant lack of publicly available genotoxicity data for This compound . This data gap prevents a direct comparison of its genotoxic potential with proflavine. While some derivatives of the related compound 9-aminoacridine have been reported to have low genotoxicity, it is scientifically unsound to extrapolate these findings to this compound without direct experimental evidence.
For researchers and drug development professionals, this guide highlights that while proflavine serves as a classic example of an intercalating genotoxin, the profile of this compound remains uncharacterized. Any consideration of this compound for therapeutic or other applications must be preceded by a thorough battery of genotoxicity testing, including, at a minimum, an Ames test and an in vitro or in vivo chromosomal damage assay.
References
- 1. Synthesis of proflavine derivatives and study of how they bind to DNA as potential chemotherapeutic agents | Scholar [scholar.stlawu.edu]
- 2. Proflavine | C13H11N3 | CID 7099 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Proflavine - Wikipedia [en.wikipedia.org]
- 4. Molecular mechanism of direct proflavine-DNA intercalation: evidence for drug-induced minimum base-stacking penalty pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. macsenlab.com [macsenlab.com]
- 7. google.com [google.com]
- 8. Photo-activated proflavine degrades protein and impairs enzyme activity: Involvement of hydroxyl radicals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Proflavin: an unusual mutagen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | A 9-aminoacridine derivative induces growth inhibition of Ehrlich ascites carcinoma cells and antinociceptive effect in mice [frontiersin.org]
- 12. A 9-aminoacridine derivative induces growth inhibition of Ehrlich ascites carcinoma cells and antinociceptive effect in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A 9-aminoacridine derivative induces growth inhibition of Ehrlich ascites carcinoma cells and antinociceptive effect in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Ames test - Wikipedia [en.wikipedia.org]
- 15. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]
- 16. criver.com [criver.com]
- 17. In vivo micronucleus assay and GST activity in assessing genotoxicity of plumbagin in Swiss albino mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Micronucleus Assay: The State of Art, and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]
- 20. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal of 2-Aminoacridin-9(10H)-one Hydrochloride: A Procedural Guide
For Researchers, Scientists, and Drug Development Professionals
The proper disposal of 2-Aminoacridin-9(10H)-one hydrochloride, a chemical classified as hazardous, is critical to ensure laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for its safe handling and disposal. This compound is suspected of causing genetic defects and is toxic if swallowed, in contact with skin, or inhaled.[1][2] Furthermore, it is very toxic to aquatic life with long-lasting effects. Therefore, it must be managed as hazardous waste in accordance with local and national regulations.[3]
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE).
Recommended Personal Protective Equipment:
| PPE Item | Specification |
| Eye/Face Protection | Tight-sealing safety goggles or a face shield (European Standard EN166 or OSHA 29 CFR 1910.133).[1] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber). |
| Skin and Body Protection | Protective clothing to prevent skin exposure.[1] A lab coat is mandatory. |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator is required if dust is generated.[1] |
Handle the chemical in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation risks.[1][4] Avoid generating dust.[4]
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through a licensed hazardous waste disposal company. Do not attempt to dispose of this chemical down the drain or in regular trash.[5]
1. Waste Collection:
-
Solid Waste: Collect dry, solid this compound waste, including contaminated lab supplies like weighing paper and pipette tips, in its original container or a clearly labeled, compatible container.[6] The container must be in good condition with a secure, leak-proof screw-on cap.[6][7]
-
Contaminated Sharps: Dispose of any contaminated sharps, such as needles or broken glass, in a designated sharps container that is puncture-resistant and clearly labeled as hazardous waste.[6]
-
Empty Containers: Triple-rinse empty containers with a suitable solvent. The rinsate must be collected and treated as hazardous waste.[8] After triple-rinsing, the container may be disposed of in the regular trash, although it is best practice to reuse the container for compatible waste.[8]
2. Waste Labeling:
-
Immediately label the hazardous waste container with a "Hazardous Waste" tag.
-
The label must include:
-
The full chemical name: "this compound"
-
The date when the first waste was added to the container.
-
The specific hazards (e.g., "Toxic," "Mutagenic," "Environmental Hazard").
-
The name of the principal investigator or lab manager.
-
3. Waste Storage:
-
Store the sealed hazardous waste container in a designated Satellite Accumulation Area (SAA).[7]
-
The SAA must be under the control of the laboratory personnel.
-
Ensure secondary containment is used to capture any potential leaks or spills.[6] The secondary container must be chemically compatible and large enough to hold 110% of the volume of the primary container.[6]
-
Segregate the this compound waste from incompatible materials such as strong oxidizing agents, strong bases, and acid anhydrides.[1][4]
4. Arranging for Disposal:
-
Once the waste container is full or has been in storage for the maximum allowable time (check your institution's guidelines, often 90 days), arrange for a pickup from your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal contractor.[6]
-
Do not mix different hazardous wastes in the same container.
Quantitative Hazard Data Summary
| Hazard Classification | Category | Hazard Statement |
| Acute Oral Toxicity | Category 3 | Toxic if swallowed.[1] |
| Acute Dermal Toxicity | Category 3 | Toxic in contact with skin.[1] |
| Acute Inhalation Toxicity | Category 3 | Toxic if inhaled.[1] |
| Germ Cell Mutagenicity | Category 2 | Suspected of causing genetic defects.[1] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[3][9] |
| Serious Eye Damage/Irritation | Category 2 | Causes serious eye irritation.[3][9] |
| Aquatic Toxicity | Acute and Chronic | Very toxic to aquatic life with long lasting effects. |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. acs.org [acs.org]
- 6. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 9. fishersci.com [fishersci.com]
Essential Safety and Operational Guide for 2-Aminoacridin-9(10H)-one hydrochloride
This document provides immediate safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 2-Aminoacridin-9(10H)-one hydrochloride. The following procedural guidance is designed to ensure the safe laboratory use of this compound.
Hazard Summary and Quantitative Data
This compound is a hazardous substance that requires careful handling. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation. Furthermore, it is suspected of causing genetic defects and is very toxic to aquatic life with long-lasting effects.[1][2]
| Hazard Classification | Category | GHS Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1] |
| Skin Irritation | Category 2 | H315: Causes skin irritation[1] |
| Eye Irritation | Category 2A | H319: Causes serious eye irritation[1] |
| Carcinogenicity | Category 1A | H350: May cause cancer[1] |
| Specific target organ toxicity - single exposure | Category 3 | H335: May cause respiratory irritation[1] |
| Hazardous to the aquatic environment, short-term (acute) | Category 1 | H400: Very toxic to aquatic life |
| Hazardous to the aquatic environment, long-term (chronic) | Category 1 | H410: Very toxic to aquatic life with long lasting effects[1] |
Personal Protective Equipment (PPE) and Handling
Strict adherence to PPE protocols is mandatory when handling this compound to minimize exposure risk.
Recommended Personal Protective Equipment
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[3]
-
Skin Protection:
-
Gloves: Wear impervious chemical-resistant gloves (e.g., nitrile rubber).
-
Protective Clothing: A lab coat or chemical-resistant apron should be worn.[3] For tasks with a higher risk of exposure, flame-retardant antistatic protective clothing is recommended.
-
-
Respiratory Protection: If dust is generated, a NIOSH-approved respirator with a particulate filter is required.[1][4]
Safe Handling Procedures
-
Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, especially when working with the solid powder to avoid dust generation.[4][5]
-
General Hygiene: Avoid contact with skin, eyes, and clothing.[5] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[4][5] Immediately change any contaminated clothing.[1]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2] Keep it locked up or in an area accessible only to qualified or authorized personnel.[1]
Experimental Protocol: Inhibition of FoxP3 in Regulatory T cells (Tregs)
Acridine derivatives have been shown to modulate immune responses, in part by downregulating the function of regulatory T cells (Tregs) through the inhibition of the master transcriptional regulator, FoxP3.[6][7] The following is a representative protocol to assess the inhibitory effect of this compound on Treg function.
Methodology
-
Isolation of T cells:
-
Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using density gradient centrifugation.
-
Purify CD4+ T cells from PBMCs using magnetic-activated cell sorting (MACS).
-
Isolate CD4+CD25+ Tregs and CD4+CD25- conventional T cells (Tconvs) from the purified CD4+ T cells by fluorescence-activated cell sorting (FACS).
-
-
Treg Suppression Assay:
-
Label Tconvs with a proliferation-tracking dye (e.g., CFSE).
-
Co-culture the labeled Tconvs with unlabeled Tregs at various ratios (e.g., 1:1, 1:2, 1:4 Treg:Tconv).
-
Add this compound to the co-cultures at a range of concentrations. Include a vehicle control (e.g., DMSO).
-
Stimulate the cells with anti-CD3/CD28 beads to induce proliferation.
-
Culture the cells for 3-5 days.
-
-
Analysis of T cell Proliferation:
-
Harvest the cells and stain for surface markers (e.g., CD4).
-
Analyze Tconv proliferation by flow cytometry, measuring the dilution of the proliferation-tracking dye. A decrease in the suppressive activity of Tregs will result in increased Tconv proliferation.
-
-
FoxP3 Staining:
-
To confirm the mechanism of action, treat purified Tregs with this compound for a specified time.
-
Fix and permeabilize the cells.
-
Stain the cells with an anti-FoxP3 antibody.
-
Analyze FoxP3 expression levels by flow cytometry.
-
Disposal Plan
Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and ensure safety.
-
Waste Segregation:
-
Solid Waste: Collect unused or expired powder, contaminated gloves, pipette tips, and other labware in a designated, labeled hazardous waste container.[8]
-
Liquid Waste: Collect solutions containing the compound in a separate, labeled hazardous liquid waste container.[8] Do not dispose of down the drain.[4][8]
-
Sharps: Dispose of any contaminated needles or blades in a designated sharps container.[8]
-
-
Disposal Procedure:
-
All waste must be disposed of in accordance with local, state, and federal regulations.[4][5]
-
Contact your institution's Environmental Health and Safety (EHS) department for specific guidelines and to arrange for hazardous waste pickup.[8]
-
Handle uncleaned containers as you would the product itself.[4]
-
This guide provides a framework for the safe handling and use of this compound. Always consult your institution's specific safety protocols and the manufacturer's Safety Data Sheet (SDS) before beginning any work.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. fishersci.com [fishersci.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Identification of a group of 9-amino-acridines that selectively downregulate regulatory T cell functions through FoxP3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
